molecular formula C8H16Cl6O3 B047255 Chlorobutanol Hemihydrate CAS No. 6001-64-5

Chlorobutanol Hemihydrate

Cat. No.: B047255
CAS No.: 6001-64-5
M. Wt: 372.9 g/mol
InChI Key: WRWLCXJYIMRJIN-UHFFFAOYSA-N
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Description

Chlorobutanol is a tertiary alcohol.
Chlorobutanol, or chlorbutol, is an alcohol-based preservative with no surfactant activity. It also elicits sedative-hypnotic and weak local anesthetic actions in addition to antibacterial and antifungal properties. Similar in nature to chloral hydrate, it is formed by the simple nucleophilic addition of chloroform and acetone. As a long-term stabilizer of multi-ingredient preparations, chlorobutanol is normally used at a concentration of 0.5%. At this concentration, it also conserves its antimicrobial activity. Due to the long terminal half-life of 37 days, the use of chlorobutanol as a sedative is limited because of the considerable accumulation which will occur following multiple dosing. Chlorobutanol is a common detergent preservative in eye drops and other ophthalmic therapeutic formulations.
CHLOROBUTANOL is a small molecule drug with a maximum clinical trial phase of IV and is indicated for nausea.
A colorless to white crystalline compound with a camphoraceous odor and taste. It is a widely used preservative in various pharmaceutical solutions, especially injectables. Also, it is an active ingredient in certain oral sedatives and topical anesthetics.
See also: Chlorobutanol Hemihydrate (active moiety of).

Properties

IUPAC Name

1,1,1-trichloro-2-methylpropan-2-ol;hydrate
Source PubChem
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InChI

InChI=1S/2C4H7Cl3O.H2O/c2*1-3(2,8)4(5,6)7;/h2*8H,1-2H3;1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRWLCXJYIMRJIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(Cl)(Cl)Cl)O.CC(C)(C(Cl)(Cl)Cl)O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16Cl6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID9022235
Record name 1,1,1-Trichloro-2-methyl-2-propanol (hydrate) (2:1)
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Molecular Weight

372.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Colorless solid; [Sigma-Aldrich MSDS]
Record name Chlorobutanol hemihydrate
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CAS No.

6001-64-5
Record name Chlorobutanol hemihydrate
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Record name 1,1,1-Trichloro-2-methyl-2-propanol (hydrate) (2:1)
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Record name 2-Propanol, 1,1,1-trichloro-2-methyl-, hydrate (2:1)
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Record name CHLOROBUTANOL HEMIHYDRATE
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Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of Chlorobutanol Hemihydrate for Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlorobutanol Hemihydrate is a versatile organic compound widely utilized in the pharmaceutical industry as a preservative in a variety of formulations, including injectable, ophthalmic, and cosmetic products.[1][2] Its bacteriostatic and fungistatic properties make it an effective agent for preventing microbial contamination and ensuring product integrity.[2][3] This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, offering valuable data and experimental insights for researchers, scientists, and drug development professionals.

Physicochemical Properties

The fundamental physicochemical characteristics of this compound are summarized in the tables below, providing a consolidated resource for formulation development and stability assessment.

Table 1: General and Physical Properties of this compound
PropertyValueReferences
Chemical Name 1,1,1-Trichloro-2-methyl-2-propanol hemihydrate[1]
Synonyms Chlorbutol, Chloretone[1][4]
Molecular Formula C₄H₇Cl₃O · ½H₂O[1]
Molecular Weight 186.47 g/mol [1]
Appearance Colorless or white crystals, or a white crystalline powder with a characteristic camphoraceous odor. It readily sublimes.[1][5]
Melting Point Approximately 76-78 °C[6][7][8]
Boiling Point 167 °C (for the anhydrous form)[6][7]
pKa 12.87 (Predicted)[9][10]
Table 2: Solubility Profile of this compound
SolventSolubilityReferences
Water Slightly soluble (1 in 125)[1][11]
Alcohol (Ethanol) Freely soluble (1 in 1)[1][11]
Glycerol Soluble (1 in 10)[1][11]
Chloroform Freely soluble[1]
Ether Freely soluble[1]
Volatile Oils Freely soluble[1]
Table 3: Stability of this compound in Aqueous Solution
pHHalf-life at 25°CReference
390 years[1][12]
7.50.23 years (approximately 3 months)[1][7][12]

The degradation of chlorobutanol in aqueous solutions is catalyzed by hydroxide ions, with stability significantly decreasing as the pH increases.[1][7][12] The overall rate equation for its degradation is: Rate = k₁[chlorobutanol] + k₂[chlorobutanol][OH⁻] [1][12]

Experimental Protocols

Detailed methodologies for key experiments as described in the European Pharmacopoeia are provided below.

Assay (Argentometric Titration)

This method determines the purity of this compound.

Methodology:

  • Sample Preparation: Accurately weigh approximately 0.100 g of this compound and dissolve it in 20 ml of ethanol (96%).

  • Hydrolysis: Add 10 ml of dilute sodium hydroxide solution, heat the mixture in a water bath for 5 minutes, and then cool.

  • Acidification and Precipitation: Add 20 ml of dilute nitric acid, followed by 25.0 ml of 0.1 M silver nitrate and 2 ml of dibutyl phthalate. Shake the mixture vigorously.

  • Titration: Add 2 ml of ferric ammonium sulfate solution R2 and titrate with 0.1 M ammonium thiocyanate until an orange color is obtained.

  • Calculation: 1 ml of 0.1 M silver nitrate is equivalent to 5.92 mg of C₄H₇Cl₃O.[6][8]

Determination of Water Content (Karl Fischer Titration)

This protocol is for quantifying the water content in this compound.

Methodology:

  • Apparatus: Use a Karl Fischer titrator.

  • Sample Preparation: Accurately weigh 0.300 g of the substance.

  • Titration: Titrate with the Karl Fischer reagent. The water content should be between 4.5% and 5.5%.[6]

Identification Tests

A series of tests to confirm the identity of this compound.

Test A (Pyridine Reaction):

  • Add about 20 mg of the substance to a mixture of 1 ml of pyridine and 2 ml of strong sodium hydroxide solution.

  • Heat in a water bath and shake.

  • Allow to stand. The pyridine layer will turn red.[6][8]

Test B (Reaction with Ammoniacal Silver Nitrate):

  • Add about 20 mg of the substance to 5 ml of ammoniacal silver nitrate solution.

  • Warm the mixture slightly. A black precipitate will form.[6][8]

Test C (Iodoform Test):

  • To about 20 mg of the substance, add 3 ml of 1 M sodium hydroxide and shake to dissolve.

  • Add 5 ml of water and then slowly add 2 ml of iodinated potassium iodide solution. A yellowish precipitate will form.[6][8]

Visualizations

Synthesis of this compound

The synthesis of Chlorobutanol involves the nucleophilic addition of chloroform to acetone in the presence of a strong base like potassium hydroxide.

Synthesis_Workflow cluster_reactants Reactants cluster_catalyst Catalyst cluster_process Process cluster_product Product Acetone Acetone Reaction Nucleophilic Addition Acetone->Reaction Chloroform Chloroform Chloroform->Reaction KOH Potassium Hydroxide KOH->Reaction Purification Purification (Recrystallization) Reaction->Purification Product Chlorobutanol Hemihydrate Purification->Product

Caption: Workflow for the synthesis of this compound.

Analytical Workflow for Quality Control

A typical workflow for the quality control analysis of this compound based on pharmacopeial methods.

Analytical_Workflow cluster_tests Quality Control Tests cluster_results Results Start This compound Sample Assay Assay (Titration) Start->Assay WaterContent Water Content (Karl Fischer) Start->WaterContent Identification Identification (A, B, C) Start->Identification Impurities Impurities (e.g., Chlorides) Start->Impurities Pass Pass Assay->Pass Fail Fail Assay->Fail WaterContent->Pass WaterContent->Fail Identification->Pass Identification->Fail Impurities->Pass Impurities->Fail

Caption: Quality control analytical workflow for this compound.

Conclusion

This technical guide provides essential physicochemical data and detailed experimental protocols for this compound, serving as a critical resource for its application in pharmaceutical research and development. The compiled information on its properties, stability, and analytical methods will aid in the formulation of safe, stable, and effective drug products. The provided visualizations of the synthesis and analytical workflows offer a clear and concise understanding of the key processes involved with this important pharmaceutical excipient.

References

An In-depth Technical Guide to the Core Mechanism of Action of Chlorobutanol Hemihydrate Against Gram-Negative Bacteria

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlorobutanol hemihydrate is a well-established preservative and antimicrobial agent utilized in a variety of pharmaceutical and cosmetic formulations.[1][2] Its efficacy against a broad spectrum of microorganisms, including both Gram-positive and Gram-negative bacteria, has made it a valuable component in preventing microbial contamination.[2] This technical guide provides an in-depth exploration of the core mechanism of action of this compound against Gram-negative bacteria, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the underlying biological processes.

Core Mechanism of Action: Disruption of the Bacterial Cell Envelope

The primary antimicrobial activity of this compound against Gram-negative bacteria stems from its ability to disrupt the structural integrity of the bacterial cell envelope.[1] As a detergent-like molecule, chlorobutanol intercalates into the lipid bilayer of the cell membrane, leading to a cascade of events that culminate in cell death.[1]

This process can be visualized as a multi-step assault on the bacterial defenses:

  • Outer Membrane Permeabilization: The initial interaction occurs at the outer membrane, a unique feature of Gram-negative bacteria rich in lipopolysaccharide (LPS). While direct studies on chlorobutanol's interaction with LPS are limited, its chemical nature suggests an ability to disrupt the hydrophobic interactions within the lipid A portion of the LPS, creating transient pores.

  • Inner Membrane Disruption: Following penetration of the outer membrane, chlorobutanol targets the inner cytoplasmic membrane. Its insertion into the phospholipid bilayer disrupts the ordered lipid structure, leading to a significant increase in membrane fluidity and permeability.[1]

  • Loss of Cellular Homeostasis and Lysis: The compromised integrity of the inner membrane results in the leakage of essential intracellular components, such as ions, metabolites, and ATP. This uncontrolled efflux disrupts the proton motive force, collapses the electrochemical gradient, and ultimately leads to cell lysis and death.[1]

cluster_extracellular Extracellular Space cluster_cell_envelope Gram-Negative Cell Envelope cluster_cytoplasm Cytoplasm chlorobutanol Chlorobutanol Hemihydrate outer_membrane Outer Membrane (LPS) chlorobutanol->outer_membrane 1. Intercalation periplasm Periplasmic Space outer_membrane->periplasm 2. Permeabilization inner_membrane Inner Membrane periplasm->inner_membrane 3. Targeting intracellular_contents Intracellular Contents (Ions, Metabolites, ATP) inner_membrane->intracellular_contents 4. Disruption & Increased Permeability cell_lysis Cell Lysis intracellular_contents->cell_lysis 5. Leakage

Figure 1: Proposed mechanism of this compound-induced cell lysis in Gram-negative bacteria.

Secondary and Hypothesized Mechanisms of Action

While membrane disruption is the primary mechanism, the broad-spectrum activity of chlorobutanol suggests the potential for secondary targets within the bacterial cell. It is important to note that direct experimental evidence for the following mechanisms is currently limited in the scientific literature.

Interaction with Bacterial Proteins

Many antimicrobial agents exert their effects by inhibiting essential bacterial enzymes or disrupting protein function. It is plausible that chlorobutanol, upon entering the cytoplasm, could interact with and denature key proteins involved in metabolism, cell division, or other vital processes.

start Chlorobutanol Treatment bacterial_culture Gram-Negative Bacterial Culture start->bacterial_culture protein_extraction Protein Extraction bacterial_culture->protein_extraction assay Biochemical Assay (e.g., Enzyme Activity Assay) protein_extraction->assay data_analysis Data Analysis assay->data_analysis conclusion Conclusion on Protein Interaction/Inhibition data_analysis->conclusion

Figure 2: Experimental workflow to investigate chlorobutanol's interaction with bacterial proteins.

Interaction with Bacterial DNA

Some antimicrobial compounds can bind to bacterial DNA, interfering with replication and transcription. While there is no direct evidence of chlorobutanol binding to bacterial DNA, this remains a potential secondary mechanism of action.

Disruption of Signaling Pathways

The intricate signaling networks of bacteria, such as two-component systems and quorum sensing, regulate a wide array of functions, including virulence and stress responses. It is conceivable that the membrane-disrupting effects of chlorobutanol could indirectly perturb these signaling cascades by affecting the function of membrane-bound sensor kinases.

stimulus Environmental Stimulus sensor_kinase Sensor Kinase (Membrane-Bound) stimulus->sensor_kinase Activates response_regulator Response Regulator (Cytoplasmic) sensor_kinase->response_regulator Phosphorylates gene_expression Altered Gene Expression response_regulator->gene_expression Regulates cellular_response Cellular Response gene_expression->cellular_response chlorobutanol Chlorobutanol chlorobutanol->sensor_kinase Potentially Disrupts (due to membrane perturbation)

Figure 3: Potential disruption of a two-component signaling pathway by chlorobutanol.

Quantitative Data: Antimicrobial Efficacy

The antimicrobial activity of this compound against Gram-negative bacteria is quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the agent that prevents visible growth of a microorganism.

Gram-Negative BacteriumATCC StrainMinimum Inhibitory Concentration (MIC)Reference(s)
Escherichia coli259221250 µg/mL[2]
Pseudomonas aeruginosa90271250 µg/mL[2]

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol outlines the standardized method for determining the MIC of this compound against Gram-negative bacteria.

Materials:

  • This compound

  • Appropriate solvent (e.g., sterile deionized water, ethanol)

  • Mueller-Hinton Broth (MHB)

  • Gram-negative bacterial strain (e.g., E. coli ATCC 25922)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Sterile tubes, pipettes, and tips

  • Incubator (37°C)

Procedure:

  • Preparation of Chlorobutanol Stock Solution:

    • Accurately weigh this compound and dissolve it in a suitable solvent to create a high-concentration stock solution.

    • Sterilize the stock solution by filtration through a 0.22 µm filter.

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate, select 3-5 isolated colonies of the test bacterium.

    • Suspend the colonies in sterile saline or MHB.

    • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute the adjusted suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

  • Serial Dilution in Microtiter Plate:

    • Add 100 µL of sterile MHB to all wells of a 96-well plate.

    • Add 100 µL of the chlorobutanol stock solution to the first well of each row to be tested.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing thoroughly, and repeating this process across the plate to the desired final concentration. Discard 100 µL from the last well.

  • Inoculation:

    • Add 100 µL of the prepared bacterial inoculum to each well, resulting in a final volume of 200 µL per well.

    • Include a positive control (MHB with inoculum, no chlorobutanol) and a negative control (MHB only).

  • Incubation:

    • Cover the plate and incubate at 37°C for 18-24 hours.

  • Interpretation of Results:

    • The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity) of the bacteria.

Assessment of Bacterial Membrane Permeability

This protocol describes a fluorescence-based assay to measure the disruption of the bacterial cell membrane integrity following exposure to this compound.

Materials:

  • Gram-negative bacterial culture

  • This compound

  • Phosphate-buffered saline (PBS)

  • Propidium iodide (PI) stock solution (e.g., 1 mg/mL in water)

  • Fluorometer or fluorescence microplate reader

  • Black, clear-bottom 96-well plates

  • Centrifuge

Procedure:

  • Bacterial Preparation:

    • Grow the Gram-negative bacteria in a suitable broth to the mid-logarithmic phase.

    • Harvest the cells by centrifugation.

    • Wash the bacterial pellet twice with sterile PBS.

    • Resuspend the cells in PBS to a specific optical density (e.g., OD₆₀₀ of 0.5).

  • Assay Setup:

    • In a black, clear-bottom 96-well plate, add the bacterial suspension to the wells.

    • Add varying concentrations of this compound to the wells. Include a positive control (e.g., a known membrane-disrupting agent like polymyxin B) and a negative control (PBS only).

    • Add propidium iodide to all wells to a final concentration of, for example, 10 µg/mL. PI is a fluorescent dye that can only enter cells with compromised membranes and intercalate with DNA, leading to a significant increase in fluorescence.

  • Fluorescence Measurement:

    • Immediately measure the fluorescence at an excitation wavelength of ~535 nm and an emission wavelength of ~617 nm.

    • Continue to measure the fluorescence at regular intervals (e.g., every 5-10 minutes) for a desired period (e.g., 60-120 minutes) at a constant temperature.

  • Data Analysis:

    • Plot the fluorescence intensity over time for each concentration of chlorobutanol.

    • An increase in fluorescence compared to the negative control indicates membrane permeabilization.

    • The rate and extent of the fluorescence increase will be proportional to the degree of membrane damage.

Conclusion and Future Directions

The primary mechanism of action of this compound against Gram-negative bacteria is the disruption of the cell membrane, leading to increased permeability and eventual cell lysis. While this is the core and well-supported mechanism, the potential for interactions with intracellular targets such as proteins and DNA, as well as the disruption of key signaling pathways, cannot be entirely ruled out and warrants further investigation.

Future research should focus on:

  • Elucidating the specific molecular interactions between chlorobutanol and the components of the Gram-negative outer membrane, particularly lipopolysaccharide.

  • Utilizing proteomic and genomic approaches to identify potential intracellular protein and DNA targets of chlorobutanol.

  • Investigating the impact of sub-lethal concentrations of chlorobutanol on bacterial signaling pathways, such as two-component systems and quorum sensing, to understand if it possesses anti-virulence properties.

A more comprehensive understanding of the multifaceted antimicrobial activity of this compound will be invaluable for its continued and optimized use in pharmaceutical and other applications, and may provide insights for the development of novel antimicrobial agents.

References

An In-depth Technical Guide to the Antimicrobial Spectrum of Chlorobutanol Hemihydrate in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the antimicrobial spectrum of chlorobutanol hemihydrate in aqueous solutions. It is designed to be a valuable resource for professionals in research, science, and drug development, offering detailed data, experimental protocols, and visualizations to support formulation and development activities.

Introduction to this compound

This compound is a versatile organic compound utilized in the pharmaceutical and cosmetic industries as a preservative due to its antimicrobial properties.[1][2] Chemically known as 1,1,1-trichloro-2-methyl-2-propanol hemihydrate, it functions as a bacteriostatic and fungistatic agent.[2][3][4] Its primary role in aqueous solutions is to inhibit the growth of a broad spectrum of microorganisms, thereby preserving the integrity and safety of formulations.[1] Chlorobutanol is particularly common in ophthalmic preparations, injectables, and oral formulations.[5][6][7]

Antimicrobial Spectrum and Efficacy

This compound exhibits a broad spectrum of activity against Gram-positive and Gram-negative bacteria, as well as some fungi and fungal spores.[1][8] Its effectiveness is, however, influenced by several factors, including pH, temperature, and the presence of other excipients. The antimicrobial activity is notably reduced at a pH above 5.5.[3][4][5]

Quantitative Antimicrobial Data

The following table summarizes the Minimum Inhibitory Concentrations (MICs) of this compound against various microorganisms as reported in the literature. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

MicroorganismTypeMinimum Inhibitory Concentration (MIC)
Escherichia coli (ATCC 25922)Gram-negative Bacteria1250 µg/mL[8][9][10]
Staphylococcus aureus (ATCC 25923)Gram-positive Bacteria1250 µg/mL[8][9][10]
Pseudomonas aeruginosaGram-negative Bacteria1250 µg/mL[8][9][10]
Candida albicansFungus (Yeast)2500 µg/mL[8][9][10]
Aspergillus nigerFungus (Mold)2500 µg/mL[8][9][10]

Mechanism of Action

The primary antimicrobial mechanism of chlorobutanol involves the disruption of the microbial cell membrane.[6][11][12] Acting as a detergent, it alters the lipid structure of the cell membrane, leading to increased permeability and subsequent cell lysis.[11] This non-specific mode of action contributes to its broad spectrum of activity.

cluster_mechanism Mechanism of Action of Chlorobutanol chlorobutanol Chlorobutanol cell_membrane Microbial Cell Membrane (Lipid Bilayer) chlorobutanol->cell_membrane interacts with disruption Disruption of Membrane Structure cell_membrane->disruption permeability Increased Permeability disruption->permeability lysis Cell Lysis & Death permeability->lysis

Figure 1: Simplified mechanism of action of chlorobutanol.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of this compound can be determined using a liquid-based macro-dilution or micro-dilution method.[9] The following is a generalized protocol.

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a specific microorganism.

Materials:

  • This compound

  • Sterile test tubes or 96-well microtiter plates

  • Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, Sabouraud Dextrose Broth for fungi)

  • Log-phase cultures of test microorganisms

  • Sterile saline or broth for dilutions

  • Incubator

Procedure:

  • Preparation of Chlorobutanol Stock Solution: Prepare a stock solution of this compound in a suitable solvent and sterilize by filtration.

  • Serial Dilutions: Perform a series of two-fold dilutions of the chlorobutanol stock solution in the sterile broth medium in the test tubes or microtiter plate wells.

  • Inoculation: Inoculate each tube or well with a standardized suspension of the test microorganism to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

  • Controls: Include a positive control (broth with inoculum, no chlorobutanol) and a negative control (broth only).

  • Incubation: Incubate the tubes or plates at an appropriate temperature (e.g., 37°C for most bacteria, 25-30°C for fungi) for 18-24 hours (for bacteria) or 48-72 hours (for fungi).

  • Observation: After incubation, visually inspect the tubes or wells for turbidity. The MIC is the lowest concentration of chlorobutanol in which there is no visible growth.

cluster_workflow MIC Determination Workflow start Start prep_stock Prepare Chlorobutanol Stock Solution start->prep_stock serial_dilution Perform Serial Dilutions in Broth prep_stock->serial_dilution inoculate Inoculate with Test Microorganism serial_dilution->inoculate controls Prepare Positive & Negative Controls inoculate->controls incubate Incubate at Appropriate Temperature controls->incubate observe Observe for Growth (Turbidity) incubate->observe determine_mic Determine MIC observe->determine_mic

Figure 2: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Preservative Efficacy Testing (PET)

Preservative Efficacy Testing (PET), also known as the Antimicrobial Effectiveness Test, is crucial for evaluating the performance of a preservative in a final product formulation. The methodologies are detailed in pharmacopeias such as the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP).[13][14]

Objective: To assess the effectiveness of the preservative system in a pharmaceutical product by challenging it with a standardized inoculum of microorganisms.

Standard Test Organisms (as per USP <51>):

  • Staphylococcus aureus (ATCC 6538)

  • Pseudomonas aeruginosa (ATCC 9027)

  • Escherichia coli (ATCC 8739)

  • Candida albicans (ATCC 10231)

  • Aspergillus brasiliensis (ATCC 16404)

Procedure:

  • Product Preparation: The test is conducted on the final, packaged product.

  • Inoculum Preparation: Prepare standardized suspensions of each test organism.

  • Inoculation: Inoculate separate containers of the product with each of the test microorganisms to achieve a final concentration of between 10^5 and 10^6 CFU/mL. The volume of the inoculum should not exceed 1% of the product volume.

  • Incubation: Incubate the inoculated containers at 20-25°C for 28 days.

  • Sampling and Enumeration: At specified intervals (e.g., 7, 14, and 28 days), withdraw a sample from each container and determine the number of viable microorganisms using a plate count method.

  • Evaluation: Compare the microbial counts at each interval to the initial inoculum level. The acceptance criteria for preservative effectiveness vary depending on the product category as defined in the respective pharmacopeia.

cluster_pet_workflow Preservative Efficacy Testing (PET) Workflow start_pet Start prep_inoculum Prepare Standardized Inoculum of Test Organisms start_pet->prep_inoculum inoculate_product Inoculate Product with Each Test Organism prep_inoculum->inoculate_product incubate_28 Incubate at 20-25°C for 28 Days inoculate_product->incubate_28 sampling Sample at Intervals (e.g., Day 7, 14, 28) incubate_28->sampling enumeration Enumerate Viable Microorganisms sampling->enumeration evaluation Evaluate Against Pharmacopeial Criteria enumeration->evaluation

Figure 3: General workflow for Preservative Efficacy Testing (PET).

Factors Influencing Antimicrobial Activity

The efficacy of this compound in aqueous solutions is not absolute and can be influenced by various factors:

  • pH: The antimicrobial activity of chlorobutanol is significantly reduced at a pH above 5.5.[3][4][5] It is most stable at an acidic pH; for instance, at pH 3, its half-life at 25°C is approximately 90 years, which decreases to about 3 months at pH 7.5.[15]

  • Temperature: Chlorobutanol is volatile and can sublime.[1][5] Elevated temperatures can lead to its degradation and loss from the solution, particularly during processes like autoclaving.[5][15]

  • Interactions with Other Components: The antimicrobial activity of chlorobutanol can be diminished by interactions with other excipients. For example, polysorbate 80 and carboxymethylcellulose can reduce its effectiveness through sorption or complex formation.[5]

  • Packaging Materials: Chlorobutanol is incompatible with certain packaging materials. It can be absorbed by plastic vials, polyethylene containers, and rubber stoppers, leading to a loss of preservative concentration in the solution.[4][5]

  • Synergistic Effects: The antimicrobial activity of chlorobutanol can be enhanced when used in combination with other preservatives, such as phenylethanol.[5]

Conclusion

This compound is an effective antimicrobial preservative with a broad spectrum of activity against bacteria and fungi. Its utility in aqueous pharmaceutical and cosmetic formulations is well-established. However, for its optimal use, formulation scientists must carefully consider the various factors that can influence its efficacy, including pH, temperature, and interactions with other formulation components and packaging materials. The experimental protocols outlined in this guide provide a framework for evaluating its antimicrobial performance in specific applications.

References

A Comprehensive Technical Guide to the Solubility of Chlorobutanol Hemihydrate in Organic Solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough examination of the solubility of chlorobutanol hemihydrate in a variety of organic solvents. This information is critical for the formulation development, manufacturing, and analytical testing of pharmaceutical products containing this widely used preservative.

Quantitative Solubility Data

The solubility of this compound in organic solvents is a key parameter for its effective use in non-aqueous and partially aqueous formulations. The following tables summarize the available quantitative and semi-quantitative solubility data.

Table 1: Semi-Quantitative and Qualitative Solubility of this compound

SolventSolubility DescriptionInterpretation
Ethanol (96%)Very Soluble[1][2][3][4]High concentration solutions can be prepared.
Ethanol (95%)1 in 1[5]Approximately 1 gram dissolves in 1 mL of the solvent.
AlcoholSoluble in 0.6 parts[6]Approximately 1 gram dissolves in 0.6 mL of the solvent.
MethanolVery Soluble[7]Similar to ethanol, high solubility is expected.
ChloroformFreely Soluble[6][8]Readily dissolves in this solvent.
EtherVery Soluble[6][8]High affinity for this solvent.
AcetoneSoluble[9][10][11]Good solubility for various applications.
Glycerol (85%)Soluble[1][2][3][4]Forms solutions at useful concentrations.
Glycerol1 in 10[5][6]Approximately 1 gram dissolves in 10 mL of the solvent.
Volatile OilsSoluble[8]Can be incorporated into oil-based formulations.

Table 2: Specific Quantitative Solubility of this compound

SolventTemperature (°C)Solubility
Dimethyl Sulfoxide (DMSO)Not Specified100 mg/mL[12]

It is important to note that solubility can be temperature-dependent. The data presented here are generally at room temperature unless otherwise specified. For precise formulation work, it is highly recommended to determine the solubility at the specific temperatures relevant to the manufacturing and storage conditions of the final product.

Experimental Protocols for Solubility Determination

A standardized and robust method for determining the equilibrium solubility of a substance is crucial for accurate and reproducible results. The most widely accepted method is the saturation shake-flask method .

Principle of the Saturation Shake-Flask Method

The saturation shake-flask method involves adding an excess amount of the solid drug (this compound) to a specific solvent in a sealed container. The mixture is then agitated at a constant temperature for a sufficient period to allow the system to reach equilibrium, where the rate of dissolution equals the rate of precipitation. Once equilibrium is achieved, the undissolved solid is separated from the saturated solution, and the concentration of the dissolved solute in the clear supernatant is determined using a validated analytical method.

Detailed Experimental Methodology

Materials and Equipment:

  • This compound (of known purity)

  • Selected organic solvents (analytical grade)

  • Volumetric flasks, pipettes, and other calibrated glassware

  • Thermostatically controlled shaker or water bath

  • Centrifuge or filtration apparatus with appropriate solvent-resistant filters (e.g., PTFE)

  • Validated analytical instrument for quantification (e.g., HPLC, GC, or UV-Vis spectrophotometer)

Procedure:

  • Preparation of the Test System:

    • Add an excess amount of this compound to a series of flasks or vials, each containing a known volume of the selected organic solvent. The excess solid is crucial to ensure that a saturated solution is formed.

  • Equilibration:

    • Seal the flasks to prevent solvent evaporation.

    • Place the flasks in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C, 37 °C).

    • Agitate the samples at a constant rate for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached. It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has reached a plateau.

  • Phase Separation:

    • After the equilibration period, allow the samples to stand undisturbed at the same temperature to allow the excess solid to settle.

    • Carefully withdraw a sample of the supernatant. To ensure no undissolved particles are transferred, centrifugation or filtration is required.

      • Centrifugation: Centrifuge the sample at a high speed to pellet the undissolved solid.

      • Filtration: Filter the sample through a solvent-compatible filter (e.g., 0.45 µm PTFE syringe filter). It is important to pre-saturate the filter with the solution to avoid loss of the drug due to adsorption onto the filter material.

  • Sample Analysis:

    • Accurately dilute the clear supernatant with a suitable solvent to a concentration within the calibrated range of the analytical method.

    • Quantify the concentration of this compound in the diluted sample using a validated analytical method.

Analytical Methods for Quantification

Several analytical techniques can be employed to determine the concentration of this compound in the saturated solvent. The choice of method depends on the solvent, the required sensitivity, and the available instrumentation.

  • High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method with UV detection is a common and reliable technique for the quantification of chlorobutanol.

  • Gas Chromatography (GC): GC is another suitable method, particularly given the volatile nature of chlorobutanol.

  • Titrimetric Methods: An assay based on the hydrolysis of the trichloromethyl group to release chloride ions, followed by argentometric titration, can be used. This method is often described in pharmacopeias for the assay of the pure substance.

Visualizing Experimental and Logical Workflows

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the experimental determination of this compound solubility using the saturation shake-flask method.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis start Start prep_sample Add excess Chlorobutanol Hemihydrate to Solvent start->prep_sample agitate Agitate at Constant Temperature (24-72h) prep_sample->agitate settle Allow Excess Solid to Settle agitate->settle separate Centrifuge or Filter Supernatant settle->separate dilute Dilute Sample separate->dilute quantify Quantify using Validated Analytical Method dilute->quantify end End quantify->end

Diagram 1: Experimental workflow for solubility determination.
Factors Influencing Solubility

The solubility of this compound is governed by several physicochemical properties of both the solute and the solvent. The following diagram illustrates the logical relationship between these factors.

G cluster_solute This compound Properties cluster_solvent Solvent Properties cluster_conditions External Conditions solute_props Molecular Structure (Polar -OH group, Nonpolar C-Cl bonds) Crystal Lattice Energy solubility Solubility solute_props->solubility 'Like Dissolves Like' solvent_props Polarity Hydrogen Bonding Capacity Dielectric Constant solvent_props->solubility Intermolecular Forces conditions Temperature Pressure conditions->solubility Thermodynamic Effects

Diagram 2: Factors influencing the solubility of this compound.

References

The Thermal Stability of Chlorobutanol Hemihydrate: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Chlorobutanol hemihydrate, a widely utilized preservative in pharmaceutical formulations, particularly in ophthalmic and injectable preparations, exhibits a complex thermal degradation profile that is critical to understand for ensuring drug product stability, efficacy, and safety. This technical guide provides an in-depth analysis of the thermal degradation of this compound, drawing from available scientific literature. It covers key physical properties, detailed experimental protocols for thermal analysis, and a discussion of its degradation pathways.

Physicochemical Properties of Chlorobutanol

Chlorobutanol (1,1,1-trichloro-2-methyl-2-propanol) is a volatile, white crystalline solid with a characteristic camphor-like odor.[1][2] It can exist in both anhydrous and hemihydrate forms. The key physical properties of both forms are summarized in Table 1 for easy comparison. The hemihydrate form contains approximately one-half molecule of water of hydration.[3]

PropertyThis compoundAnhydrous ChlorobutanolReference(s)
Molecular Formula C₄H₇Cl₃O · ½H₂OC₄H₇Cl₃O[4]
Molecular Weight ~186.47 g/mol ~177.46 g/mol [2]
Melting Point 76-78 °C95-97 °C[5]
Boiling Point 167 °C167 °C[1][5]
Sublimation Readily sublimesReadily sublimes[2][5]

Thermal Degradation Profile

Detailed quantitative data from thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) specifically for this compound is not extensively available in the public domain. However, based on general knowledge of hydrated compounds and the known properties of chlorobutanol, a stepwise degradation process can be anticipated.

Upon heating, this compound is expected to first undergo dehydration, releasing its water molecule. This would be observed as an initial weight loss in a TGA thermogram and an endothermic event in a DSC curve, likely preceding the melting of the anhydrous form.

Following dehydration and melting, the anhydrous chlorobutanol will undergo thermal decomposition. When heated to decomposition, it is known to emit toxic fumes of hydrogen chloride (HCl).[6] The degradation in aqueous solutions is well-documented to be catalyzed by hydroxide ions, leading to the formation of acidic degradation products.[7] This suggests that the solid-state thermal decomposition may also proceed via pathways that result in the release of HCl and other acidic species.

Experimental Protocols for Thermal Analysis

To investigate the thermal degradation profile of this compound, standardized experimental protocols for TGA and DSC are recommended. These methodologies are crucial for obtaining reliable and reproducible data.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.

Methodology:

  • Instrument: A calibrated thermogravimetric analyzer.

  • Sample Preparation: Accurately weigh 5-10 mg of this compound powder into a clean, inert TGA pan (e.g., alumina or platinum).

  • Atmosphere: Purge the furnace with a dry, inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.

  • Heating Program:

    • Equilibrate the sample at a low temperature (e.g., 30 °C).

    • Heat the sample at a linear heating rate (e.g., 10 °C/min) to a final temperature sufficient to ensure complete decomposition (e.g., 600 °C).

  • Data Analysis: Record the mass loss as a function of temperature. The resulting TGA curve can be used to determine the onset of degradation, temperatures of maximum degradation rate (from the derivative of the TGA curve, DTG), and the percentage of mass loss at different stages.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect thermal events such as melting, crystallization, and decomposition.

Methodology:

  • Instrument: A calibrated differential scanning calorimeter.

  • Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum pan. A pierced lid may be used if the evolution of volatiles is expected to cause a pressure buildup.

  • Reference: An empty, hermetically sealed aluminum pan.

  • Atmosphere: Purge the DSC cell with a dry, inert gas (e.g., nitrogen) at a constant flow rate (e.g., 20-50 mL/min).

  • Heating Program:

    • Equilibrate the sample at a low temperature (e.g., 30 °C).

    • Heat the sample at a linear heating rate (e.g., 10 °C/min) to a final temperature beyond its decomposition point.

  • Data Analysis: Record the heat flow as a function of temperature. The resulting DSC thermogram will show endothermic or exothermic peaks corresponding to thermal events.

Degradation Pathway and Experimental Workflow

The primary documented degradation pathway for chlorobutanol, particularly in aqueous media, is through hydroxide-catalyzed hydrolysis. This process is relevant to its stability in formulations. The solid-state thermal decomposition is expected to follow a more complex pathway, though likely also involving the elimination of HCl.

Below are diagrams illustrating the known aqueous degradation pathway and a general experimental workflow for characterizing the thermal stability of a pharmaceutical compound like this compound.

G cluster_0 Aqueous Degradation Pathway of Chlorobutanol Chlorobutanol Chlorobutanol (C₄H₇Cl₃O) Intermediate Intermediate (Unstable) Chlorobutanol->Intermediate Hydroxide-catalyzed hydrolysis (OH⁻) Products Degradation Products: - Acetone - Chloride Ions - Carbon Monoxide Intermediate->Products Decomposition

Caption: Hydroxide-catalyzed degradation of chlorobutanol in aqueous solution.

G cluster_1 Experimental Workflow for Thermal Analysis Sample This compound Sample TGA Thermogravimetric Analysis (TGA) Sample->TGA DSC Differential Scanning Calorimetry (DSC) Sample->DSC Data_Analysis Data Analysis TGA->Data_Analysis DSC->Data_Analysis Interpretation Interpretation of Thermal Profile: - Dehydration Temperature - Melting Point - Decomposition Onset - Degradation Kinetics Data_Analysis->Interpretation

Caption: General workflow for thermal analysis of this compound.

Conclusion

Understanding the thermal degradation profile of this compound is essential for the development of stable and safe pharmaceutical products. While specific quantitative TGA and DSC data are limited in publicly accessible literature, the established physical properties and knowledge of its degradation in aqueous solutions provide a solid foundation for its thermal characterization. The experimental protocols outlined in this guide offer a systematic approach for researchers to determine the precise thermal behavior of this compound. Further studies employing these techniques are warranted to generate a more complete and quantitative understanding of its solid-state thermal stability.

References

An In-depth Technical Guide to the Hemihydrate Form of Chlorobutanol in Solid-State Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solid-state chemistry of chlorobutanol hemihydrate. It is designed to be a valuable resource for researchers, scientists, and drug development professionals working with this compound. This guide covers the synthesis, physicochemical properties, and detailed analytical methodologies for the characterization of this compound, with a comparative look at its anhydrous form.

Introduction to Chlorobutanol and its Hemihydrate Form

Chlorobutanol (1,1,1-trichloro-2-methyl-2-propanol) is a versatile organic compound utilized as a preservative in pharmaceutical formulations, particularly in injectable and ophthalmic preparations, owing to its bacteriostatic and fungistatic properties.[1] It can also function as a plasticizer and has seen use as a mild sedative and local anesthetic.[2]

In the solid state, chlorobutanol can exist in two primary forms: an anhydrous form and a hemihydrate form. The hemihydrate contains one molecule of water for every two molecules of chlorobutanol.[3] The presence of water within the crystal lattice significantly influences the physicochemical properties of the material, including its melting point, solubility, and stability.[2] Understanding and controlling the solid-state form of chlorobutanol is therefore critical in drug development and formulation to ensure product quality, stability, and performance.

Physicochemical Properties

The differentiation between the anhydrous and hemihydrate forms of chlorobutanol is crucial for formulation development and stability studies. The key physicochemical properties are summarized in the tables below.

Table 1: General Physicochemical Properties of Chlorobutanol Forms
PropertyThis compoundChlorobutanol AnhydrousReference(s)
Molecular Formula C₄H₇Cl₃O · ½H₂OC₄H₇Cl₃O[3]
Molecular Weight ~186.47 g/mol ~177.46 g/mol [2]
Appearance White or almost white, crystalline powder or colorless crystalsWhite crystalline substance[1]
Odor CamphoraceousCamphoraceous[2]
Melting Point ~78 °C~97 °C[2]
Table 2: Solubility Profile of Chlorobutanol (General)
SolventSolubilityReference(s)
Water Slightly soluble[1]
Ethanol (96%) Very soluble[1]
Glycerol (85%) Soluble[1]
Chloroform Freely soluble[2]
Ether Very soluble[2]

Experimental Protocols

This section provides detailed methodologies for the synthesis and solid-state characterization of this compound.

Synthesis of this compound

Chlorobutanol is synthesized via the nucleophilic addition of chloroform to acetone in the presence of a strong base, such as potassium or sodium hydroxide.[4] The hemihydrate form is typically obtained when the reaction is worked up in the presence of water.

dot

SynthesisWorkflow reagents Acetone + Chloroform reaction Reaction Mixture (Stirring at low temperature) reagents->reaction base Potassium Hydroxide (Powdered or in Ethanol) base->reaction filtration Filtration (Remove KCl precipitate) reaction->filtration evaporation Evaporation (Remove excess solvent) filtration->evaporation precipitation Precipitation (Addition of ice-water) evaporation->precipitation collection Collection of Crystals (Filtration) precipitation->collection drying Drying (Vacuum desiccator) collection->drying product Chlorobutanol Hemihydrate Crystals drying->product

Synthesis Workflow for this compound.

Materials:

  • Acetone

  • Chloroform

  • Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)

  • Ethanol (optional, for dissolving the base)

  • Ice

  • Deionized water

Equipment:

  • Round-bottom flask or conical flask

  • Magnetic stirrer and stir bar

  • Dropping funnel (if adding base solution)

  • Ice bath

  • Büchner funnel and filter paper

  • Vacuum flask

  • Vacuum desiccator

  • Rotary evaporator (optional)

Procedure:

  • In a flask, combine acetone and chloroform. The molar ratio of acetone to chloroform can be varied, with an excess of acetone often used.[5]

  • Cool the mixture in an ice bath with continuous stirring.

  • Slowly add powdered potassium hydroxide or a solution of potassium hydroxide in ethanol to the cooled mixture. The addition should be controlled to maintain a low reaction temperature.

  • Continue stirring the reaction mixture in the ice bath for a specified period, typically 1-2 hours.

  • After the reaction is complete, filter the mixture to remove the precipitated potassium chloride.

  • The filtrate is then concentrated, for example, using a rotary evaporator, to remove excess acetone and ethanol.

  • The resulting residue is then treated with ice-cold water to precipitate the this compound as a white crystalline solid.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of cold water.

  • Dry the crystals under vacuum in a desiccator to obtain the final product.

Solid-State Characterization

A comprehensive solid-state characterization is essential to confirm the formation of the hemihydrate and to understand its physical properties.

dot

CharacterizationWorkflow cluster_synthesis Synthesis cluster_characterization Solid-State Characterization cluster_data Data Analysis & Interpretation synthesis Synthesized This compound pxrd Powder X-Ray Diffraction (PXRD) synthesis->pxrd thermal Thermal Analysis (DSC & TGA) synthesis->thermal spectroscopy Vibrational Spectroscopy (FTIR & Raman) synthesis->spectroscopy crystal_structure Crystal Form Identification pxrd->crystal_structure thermal_stability Thermal Stability & Dehydration Profile thermal->thermal_stability molecular_structure Molecular Structure & H-Bonding spectroscopy->molecular_structure final_characterization Comprehensive Solid-State Profile crystal_structure->final_characterization Confirmation of Hemihydrate Form thermal_stability->final_characterization molecular_structure->final_characterization

Workflow for Solid-State Characterization.

PXRD is a primary technique for identifying the crystalline form of a pharmaceutical solid. The diffraction pattern is unique to a specific crystal lattice.

Experimental Protocol:

  • Sample Preparation: A small amount of the this compound powder is gently packed into a sample holder.

  • Instrumentation: A powder X-ray diffractometer equipped with a Cu Kα radiation source is typically used.

  • Data Collection:

    • 2θ Range: 5° to 40°

    • Step Size: 0.02°

    • Scan Speed: 2°/minute

  • Data Analysis: The resulting diffractogram is compared with reference patterns for the anhydrous and hemihydrate forms to confirm the phase identity. The absence of peaks corresponding to the anhydrous form indicates the purity of the hemihydrate.

DSC and TGA provide information about the thermal transitions and stability of the material. For a hydrate, these techniques are crucial for observing dehydration and melting events.

Experimental Protocol (DSC):

  • Sample Preparation: 3-5 mg of the sample is accurately weighed into an aluminum pan, which is then hermetically sealed.

  • Instrumentation: A calibrated differential scanning calorimeter.

  • Method:

    • Temperature Range: 25 °C to 120 °C

    • Heating Rate: 10 °C/minute

    • Purge Gas: Nitrogen at a flow rate of 50 mL/minute

  • Data Analysis: The DSC thermogram of the hemihydrate will show a characteristic endothermic event corresponding to the dehydration, followed by the melting of the resulting anhydrous form at a higher temperature. The melting point of the hemihydrate itself is observed around 78°C.[2]

Experimental Protocol (TGA):

  • Sample Preparation: 5-10 mg of the sample is placed in an open TGA pan.

  • Instrumentation: A calibrated thermogravimetric analyzer.

  • Method:

    • Temperature Range: 25 °C to 200 °C

    • Heating Rate: 10 °C/minute

    • Purge Gas: Nitrogen at a flow rate of 50 mL/minute

  • Data Analysis: The TGA curve will show a weight loss corresponding to the loss of water from the hemihydrate. The theoretical weight loss for the hemihydrate is approximately 4.8%. This can be used to confirm the stoichiometry of the hydrate.

Vibrational spectroscopy is used to probe the molecular structure and hydrogen bonding within the crystal lattice. The presence of water in the hemihydrate will give rise to characteristic vibrational bands.

Experimental Protocol (FTIR):

  • Sample Preparation: A small amount of the sample is mixed with potassium bromide (KBr) and pressed into a pellet. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used with the neat powder.

  • Instrumentation: A Fourier-transform infrared spectrometer.

  • Data Collection:

    • Spectral Range: 4000 cm⁻¹ to 400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Scans: 32 scans are co-added to improve the signal-to-noise ratio.

  • Data Analysis: The FTIR spectrum of the hemihydrate will show a broad absorption band in the O-H stretching region (around 3400 cm⁻¹) due to the water of hydration, which is absent or significantly different in the anhydrous form.[6]

Experimental Protocol (Raman):

  • Sample Preparation: A small amount of the powder is placed on a microscope slide or in a capillary tube.

  • Instrumentation: A Raman spectrometer with a laser excitation source (e.g., 785 nm).

  • Data Collection:

    • Spectral Range: 3500 cm⁻¹ to 200 cm⁻¹

    • Laser Power: Optimized to avoid sample degradation.

    • Acquisition Time: Multiple accumulations are averaged to obtain a good quality spectrum.

  • Data Analysis: The Raman spectrum provides complementary information to the FTIR spectrum. Changes in the vibrational modes of the chlorobutanol molecule and the presence of water-related bands can be observed.

Solid-State Stability

The stability of the hemihydrate form is a critical parameter, as changes in humidity and temperature can lead to dehydration or conversion to the anhydrous form. Stability studies are conducted according to ICH guidelines.[7][8][9][10]

dot

StabilityTesting cluster_storage Storage Conditions (ICH Guidelines) cluster_testing Analytical Testing at Time Points cluster_evaluation Evaluation start This compound (Initial Characterization) long_term Long-Term (e.g., 25°C/60% RH) start->long_term accelerated Accelerated (e.g., 40°C/75% RH) start->accelerated physical_change Physical Changes (Appearance, etc.) pxrd PXRD long_term->pxrd t = 0, 3, 6, 9, 12... months thermal DSC/TGA long_term->thermal t = 0, 3, 6, 9, 12... months spectroscopy FTIR/Raman long_term->spectroscopy t = 0, 3, 6, 9, 12... months hplc HPLC (Purity) long_term->hplc t = 0, 3, 6, 9, 12... months accelerated->pxrd t = 0, 3, 6 months accelerated->thermal t = 0, 3, 6 months accelerated->spectroscopy t = 0, 3, 6 months accelerated->hplc t = 0, 3, 6 months solid_form_change Solid Form Conversion pxrd->solid_form_change thermal->solid_form_change spectroscopy->solid_form_change chemical_degradation Chemical Degradation hplc->chemical_degradation end Determination of Shelf-life & Storage Conditions physical_change->end chemical_degradation->end solid_form_change->end

ICH-Guided Stability Testing Workflow.

Protocol Outline:

  • Sample Packaging: Store the this compound in containers that mimic the proposed commercial packaging.

  • Storage Conditions: Place the samples in controlled environment chambers at long-term (e.g., 25 °C/60% RH) and accelerated (e.g., 40 °C/75% RH) conditions.

  • Testing Time Points: Pull samples at predetermined time intervals (e.g., 0, 3, 6, 9, 12, 18, 24, 36 months for long-term; 0, 3, 6 months for accelerated).

  • Analytical Testing: At each time point, analyze the samples using the solid-state characterization techniques described in section 3.2 to monitor for any changes in the crystal form. Additionally, a stability-indicating HPLC method should be used to assess chemical purity and degradation products.

  • Data Evaluation: Evaluate the data to determine if any significant changes have occurred. A significant change would include a change in the solid form or a failure to meet the chemical purity specification. Based on this data, appropriate storage conditions and a re-test period or shelf life can be established.

Conclusion

The hemihydrate form of chlorobutanol is a distinct solid-state entity with unique physicochemical properties compared to its anhydrous counterpart. A thorough understanding and characterization of this form are paramount for the development of stable and effective pharmaceutical products. This guide has provided a detailed overview of the synthesis, characterization, and stability assessment of this compound, offering a valuable resource for professionals in the pharmaceutical sciences. The application of the described experimental protocols will enable robust control over the solid-state properties of this important pharmaceutical excipient.

References

A Technical Guide to the Spectral Analysis of Chlorobutanol Hemihydrate via FTIR and NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the spectral analysis of Chlorobutanol Hemihydrate, a compound utilized in pharmaceutical formulations as a preservative due to its antibacterial and antifungal properties.[1][2] The structural integrity and purity of this compound are critical for its efficacy and safety, making robust analytical techniques essential. This document details the application of Fourier Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy for the comprehensive characterization and identification of this compound.

Molecular Structure and Properties

This compound is the hydrated form of 1,1,1-trichloro-2-methyl-2-propanol.[3] Its chemical structure consists of a tertiary alcohol with a trichloromethyl group, which contributes to its stability and antimicrobial activity.[1] The "hemihydrate" designation indicates the presence of one molecule of water for every two molecules of chlorobutanol.[3][4]

  • Chemical Formula : C₈H₁₆Cl₆O₃ (or 2 * C₄H₇Cl₃O · H₂O)[2][5]

  • Molecular Weight : Approximately 372.91 g/mol [2]

  • Appearance : A white or almost white crystalline powder or colorless crystals.[3]

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.[6] The resulting spectrum provides a unique molecular "fingerprint."

Experimental Protocol: FTIR Analysis

A standard protocol for analyzing a solid sample like this compound using the mull technique is as follows.

  • Sample Preparation :

    • Place approximately 10-15 mg of the this compound sample onto an agate mortar.

    • Add 1-2 drops of a mulling agent (e.g., Nujol - mineral oil).

    • Grind the sample and mulling agent together with a pestle for 3-5 minutes until a smooth, uniform paste is formed.

  • Sample Application :

    • Transfer a small amount of the mull onto one salt plate (e.g., KBr or NaCl).

    • Place a second salt plate on top and gently rotate to spread the mull into a thin, even film. Ensure no air bubbles are trapped.

  • Data Acquisition :

    • Place the salt plates into the sample holder of the FTIR spectrometer.

    • Acquire a background spectrum of the clean, empty sample chamber to subtract atmospheric interference (H₂O, CO₂).

    • Acquire the sample spectrum, typically by co-adding 16 to 32 scans over a range of 4000 cm⁻¹ to 400 cm⁻¹ with a resolution of 4 cm⁻¹.

  • Data Processing :

    • Perform a baseline correction and normalize the spectrum as needed.

    • Identify and label the wavenumbers of significant absorption peaks.

Data Interpretation and Summary

The FTIR spectrum of this compound is characterized by several key absorption bands corresponding to its functional groups. A broad and very intense band observed around 3400 cm⁻¹ is indicative of strong intermolecular hydrogen bonding, attributed to the O-H groups of the alcohol and the water of hydration.[7]

Wavenumber (cm⁻¹)Vibration ModeFunctional GroupIntensity
~3400O-H Stretch (H-bonded)Alcohol (-OH) & Water (H₂O)Broad, Strong
2990 - 2850C-H StretchMethyl (-CH₃)Medium
~1460 & ~1380C-H Bend (Asymmetric & Symmetric)Methyl (-CH₃)Medium
~1200C-O StretchTertiary AlcoholStrong
800 - 600C-Cl StretchTrichloromethyl (-CCl₃)Strong

Table 1: Characteristic FTIR Absorption Bands for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the atomic structure of a molecule by observing the magnetic properties of atomic nuclei. ¹H NMR elucidates the hydrogen environments, while ¹³C NMR identifies the different carbon environments within the molecule.

Experimental Protocol: NMR Analysis
  • Sample Preparation :

    • Accurately weigh 5-10 mg of this compound into a clean, dry NMR tube.

    • Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃, or DMSO-d₆).

    • Add a small amount of an internal standard, such as Tetramethylsilane (TMS), if quantitative analysis is required.

    • Cap the NMR tube and gently agitate or vortex until the sample is completely dissolved.

  • Data Acquisition :

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the spectrometer onto the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.

    • Acquire the ¹H NMR spectrum. Typical parameters include a 30° pulse angle and a relaxation delay of 1-2 seconds.

    • Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence.

  • Data Processing :

    • Fourier transform the raw data (FID).

    • Phase the resulting spectrum and perform a baseline correction.

    • Calibrate the chemical shift scale by setting the TMS peak to 0 ppm or using the residual solvent peak as a secondary reference.

    • Integrate the peaks in the ¹H NMR spectrum to determine proton ratios.

Data Interpretation and Summary

The NMR spectra provide unambiguous confirmation of the Chlorobutanol structure.

¹H NMR Spectrum: Due to the molecular symmetry, the two methyl groups are chemically equivalent, resulting in a single signal. The hydroxyl proton also appears as a distinct signal.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~1.8Singlet6HTwo -CH₃ groups
Variable (~2.5 - 4.0)Singlet2H-OH and H₂O protons

Table 2: Predicted ¹H NMR Spectral Data for this compound. (Note: The chemical shift of the -OH and water protons can vary and may appear as a single, broader peak due to chemical exchange.)

¹³C NMR Spectrum: The molecule contains three distinct carbon environments, leading to three signals in the proton-decoupled spectrum.

Chemical Shift (δ, ppm)Assignment
~28Two equivalent methyl carbons (-CH₃)
~72Quaternary carbon bearing the -OH group
~103Quaternary carbon bearing the -CCl₃ group

Table 3: Predicted ¹³C NMR Spectral Data for this compound.

Visualization of Analytical Workflows

The following diagrams illustrate the experimental and logical workflows for the spectral analysis of this compound.

G Experimental Workflow for Spectral Analysis cluster_0 FTIR Analysis cluster_1 NMR Analysis Sample1 Chlorobutanol Hemihydrate Sample Prep1 Prepare Nujol Mull Sample1->Prep1 Acq1 Acquire Spectrum (4000-400 cm⁻¹) Prep1->Acq1 Data1 FTIR Spectrum Acq1->Data1 Sample2 Chlorobutanol Hemihydrate Sample Prep2 Dissolve in Deuterated Solvent Sample2->Prep2 Acq2 Acquire ¹H & ¹³C Spectra Prep2->Acq2 Data2 NMR Spectra Acq2->Data2

Caption: A flowchart of the experimental procedures for FTIR and NMR analysis.

G Logical Workflow for Structure Elucidation cluster_data Experimental Data cluster_inferences Structural Inferences cluster_conclusion Conclusion FTIR FTIR Spectrum Inf1 O-H & H₂O (Broad ~3400 cm⁻¹) FTIR->Inf1 Inf2 Alkane C-H (~2900 cm⁻¹) FTIR->Inf2 Inf3 Tertiary C-O (~1200 cm⁻¹) FTIR->Inf3 Inf4 C-Cl Bonds (800-600 cm⁻¹) FTIR->Inf4 NMR ¹H & ¹³C NMR Spectra Inf5 Two equivalent -CH₃ groups (¹H: Singlet, 6H, ~1.8 ppm) NMR->Inf5 Inf6 Three unique C environments (¹³C: 3 signals) NMR->Inf6 Structure Confirmed Structure: 1,1,1-trichloro-2-methyl-2-propanol hemihydrate Inf1->Structure Inf2->Structure Inf3->Structure Inf4->Structure Inf5->Structure Inf6->Structure

Caption: A diagram illustrating how spectral data leads to structural confirmation.

Conclusion

FTIR and NMR spectroscopy are indispensable, complementary techniques for the structural elucidation and quality control of this compound. FTIR provides rapid confirmation of key functional groups, particularly the hydroxyl and trichloromethyl moieties, while ¹H and ¹³C NMR deliver precise information on the molecular backbone and symmetry. Together, these methods provide a robust analytical framework to ensure the identity and integrity of this compound in pharmaceutical applications, aligning with the stringent requirements of drug development and manufacturing.

References

Methodological & Application

Application Note and Protocol for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An HPLC Method for the Quantification of Chlorobutanol Hemihydrate

This document outlines a detailed High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of this compound. This compound is widely utilized as a preservative in pharmaceutical formulations, particularly in ophthalmic preparations.[1] Accurate quantification is crucial for ensuring product quality, stability, and regulatory compliance.

Physicochemical Properties of this compound

A thorough understanding of the analyte's properties is fundamental for method development.

PropertyValueReference
Chemical Name1,1,1-Trichloro-2-methyl-2-propanol hemihydrate
Molecular FormulaC4H7Cl3O · 0.5H2O[1][2]
Molecular Weight186.46 g/mol [1][3]
AppearanceColorless or white crystals or a white crystalline powder with a camphoraceous odor.[1][4][1][4]
SolubilitySlightly soluble in water; very soluble in ethanol and ether; soluble in glycerol.[1][4][1][4]
UV DetectionUV absorption is typically performed at low wavelengths, such as 210 nm.[5][6][5][6]

Recommended HPLC Instrumentation and Chromatographic Conditions

This method employs reverse-phase HPLC for the separation and quantification of this compound.

ParameterSpecification
HPLC System Quaternary or Binary HPLC Pump, Autosampler, Column Oven, UV/Vis or PDA Detector
Column C18, 250 mm x 4.6 mm, 5 µm (e.g., Agilent Zorbax Eclipse XDB C18)
Mobile Phase Isocratic: Methanol and Water (50:50, v/v).[5] Alternative Gradient: 15 mM Phosphate Buffer (pH 3.0) and Methanol.[6][7]
Flow Rate 0.6 - 1.0 mL/min
Column Temperature 30 - 40°C[6][7][8]
Detection Wavelength 210 nm[5][6]
Injection Volume 20 µL
Run Time Approximately 10 minutes (Isocratic)

Experimental Protocols

The following protocols provide a step-by-step guide for sample and standard preparation and analysis.

3.1. Preparation of Standard Solutions

  • Stock Standard Solution (e.g., 1000 µg/mL): Accurately weigh approximately 100 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase. Sonicate for 5 minutes to ensure complete dissolution.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock standard solution with the mobile phase to achieve concentrations ranging from approximately 1 µg/mL to 50 µg/mL. These will be used to construct the calibration curve.

3.2. Sample Preparation

The sample preparation method will vary depending on the matrix.

  • Aqueous Solutions (e.g., Ophthalmic Drops):

    • Accurately transfer a known volume or weight of the sample, expected to contain a suitable amount of this compound, into a volumetric flask.

    • Dilute to volume with the mobile phase.

    • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

  • Ointments:

    • Accurately weigh approximately 1 g of the ointment into a 50 mL centrifuge tube.[9]

    • Add 25 mL of a suitable organic solvent in which Chlorobutanol is soluble but the ointment base is not (e.g., hexane).[9]

    • Vortex for 5 minutes to disperse the ointment.

    • Perform a liquid-liquid extraction by adding 15 mL of a methanol:water (75:25) mixture and vortexing for 10 minutes.[9]

    • Centrifuge at 4000 rpm for 10 minutes to separate the layers.

    • Carefully collect the lower (methanol:water) layer containing the Chlorobutanol.

    • Repeat the extraction twice more with fresh 15 mL portions of the methanol:water mixture.[9]

    • Combine the extracts and, if necessary, dilute with the mobile phase to a concentration within the calibration range.

    • Filter the final solution through a 0.45 µm syringe filter into an HPLC vial.

3.3. Analysis Workflow

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the prepared standard solutions in increasing order of concentration.

  • Construct a calibration curve by plotting the peak area of this compound against the corresponding concentration. A linear regression analysis should yield a correlation coefficient (r²) of ≥ 0.999.

  • Inject the prepared sample solutions.

  • Determine the peak area of this compound in the sample chromatogram.

  • Calculate the concentration of this compound in the sample using the equation from the linear regression of the calibration curve.

Method Validation Summary

A comprehensive validation should be performed according to ICH guidelines to ensure the method is suitable for its intended purpose.

Validation ParameterTypical Acceptance Criteria
Specificity The peak for this compound should be well-resolved from other components and excipients.
Linearity Correlation coefficient (r²) ≥ 0.999 over the specified concentration range.[7]
Accuracy (Recovery) 98.0% to 102.0% recovery of spiked analyte.
Precision (RSD) Repeatability (Intra-day): RSD ≤ 2.0%. Intermediate Precision (Inter-day): RSD ≤ 2.0%.
Limit of Detection (LOD) Signal-to-Noise ratio of 3:1. (Example: 0.86 µg/mL)[7]
Limit of Quantitation (LOQ) Signal-to-Noise ratio of 10:1.
Robustness The method should remain unaffected by small, deliberate variations in chromatographic parameters (e.g., pH, flow rate, column temperature).

Visualized Experimental Workflow

The following diagram illustrates the general workflow for the quantification of this compound.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing standard_prep Standard Preparation (Stock and Working Solutions) hplc_injection HPLC Injection standard_prep->hplc_injection sample_prep Sample Preparation (Extraction/Dilution) sample_prep->hplc_injection chrom_acq Chromatographic Data Acquisition hplc_injection->chrom_acq peak_integration Peak Integration & Identification chrom_acq->peak_integration cal_curve Calibration Curve Generation peak_integration->cal_curve From Standards quantification Quantification of Analyte peak_integration->quantification From Samples cal_curve->quantification final_report Final Report Generation quantification->final_report

Caption: Workflow for HPLC quantification of this compound.

References

Application Note: Quantitative Analysis of Chlorobutanol Hemihydrate in Human Plasma and Urine by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note presents a proposed liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and selective quantification of Chlorobutanol Hemihydrate in biological matrices, specifically human plasma and urine. The protocol outlines procedures for sample preparation using protein precipitation for plasma and liquid-liquid extraction for urine. Chromatographic separation is achieved on a C18 reversed-phase column, followed by detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This method is intended for researchers, scientists, and drug development professionals requiring a robust analytical procedure for pharmacokinetic studies or other research applications involving chlorobutanol. The described methodology is a proposed starting point and requires full validation according to regulatory guidelines before implementation in a regulated environment.

Introduction

Chlorobutanol (1,1,1-trichloro-2-methyl-2-propanol) is a pharmaceutical preservative, sedative, and hypnotic agent.[1] As a small, neutral, and halogenated molecule, its accurate quantification in complex biological matrices is crucial for understanding its pharmacokinetic and pharmacodynamic properties. LC-MS/MS offers high sensitivity and selectivity, making it the ideal analytical technique for this purpose. This document provides a detailed protocol for the analysis of this compound in human plasma and urine.

Experimental

Materials and Reagents
  • This compound certified reference material

  • Chlorobutanol-d9 (proposed internal standard, IS)

  • LC-MS/MS grade acetonitrile, methanol, and water

  • Formic acid (LC-MS grade)

  • Ammonium formate (LC-MS grade)

  • Human plasma and urine (drug-free)

  • Ethyl acetate (HPLC grade)

Standard and Quality Control Sample Preparation

Stock solutions of this compound and the internal standard (IS) are prepared in methanol. Working standard solutions are prepared by serially diluting the stock solution with a 50:50 mixture of methanol and water. Calibration standards and quality control (QC) samples are prepared by spiking the appropriate working standard solutions into blank human plasma or urine.

Sample Preparation

Human Plasma: Protein Precipitation

  • To 100 µL of plasma sample, standard, or QC, add 300 µL of cold acetonitrile containing the internal standard.

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:methanol with 0.1% formic acid).

  • Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

Human Urine: Liquid-Liquid Extraction (LLE)

  • To 200 µL of urine sample, standard, or QC, add the internal standard.

  • Add 600 µL of ethyl acetate.

  • Vortex for 2 minutes.

  • Centrifuge at 3,000 x g for 5 minutes to separate the layers.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Method

Liquid Chromatography

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in methanol

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

  • Gradient:

    Time (min) %B
    0.0 5
    2.0 95
    3.0 95
    3.1 5

    | 5.0 | 5 |

Mass Spectrometry

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Proposed MRM Transitions:

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (V)
Chlorobutanol177.059.110015
Chlorobutanol (Qualifier)177.081.010020
Chlorobutanol-d9 (IS)186.068.110015

Note: The molecular weight of anhydrous chlorobutanol is 177.46 g/mol .[2] The protonated molecule [M+H]+ is proposed as the precursor ion. The product ions are hypothesized based on typical fragmentation of tertiary alcohols (loss of water and methyl groups) and chlorinated compounds. These transitions and collision energies require optimization.

Data Presentation

The following tables represent hypothetical data that would be generated during method validation.

Table 1: Calibration Curve Parameters

MatrixAnalyteLinear Range (ng/mL)
PlasmaChlorobutanol1 - 1000>0.99
UrineChlorobutanol5 - 2000>0.99

Table 2: Accuracy and Precision (Plasma)

QC LevelNominal Conc. (ng/mL)Intra-day Accuracy (%)Intra-day Precision (%RSD)Inter-day Accuracy (%)Inter-day Precision (%RSD)
LLOQ198.58.2101.29.5
Low3102.16.5103.57.8
Mid10099.84.1100.95.2
High800101.53.5102.04.1

Table 3: Recovery and Matrix Effect (Plasma)

QC LevelNominal Conc. (ng/mL)Recovery (%)Matrix Effect (%)
Low392.395.8
High80095.198.2

Experimental Workflows and Signaling Pathways

experimental_workflow cluster_plasma Plasma Sample Preparation cluster_urine Urine Sample Preparation p_start Plasma Sample (100 µL) p_add_is Add Acetonitrile with IS (300 µL) p_start->p_add_is p_vortex1 Vortex (1 min) p_add_is->p_vortex1 p_centrifuge Centrifuge (10,000 x g, 10 min) p_vortex1->p_centrifuge p_supernatant Transfer Supernatant p_centrifuge->p_supernatant p_evaporate Evaporate to Dryness p_supernatant->p_evaporate p_reconstitute Reconstitute in Mobile Phase (100 µL) p_evaporate->p_reconstitute p_analyze LC-MS/MS Analysis p_reconstitute->p_analyze u_start Urine Sample (200 µL) u_add_is Add IS u_start->u_add_is u_add_solvent Add Ethyl Acetate (600 µL) u_add_is->u_add_solvent u_vortex Vortex (2 min) u_add_solvent->u_vortex u_centrifuge Centrifuge (3,000 x g, 5 min) u_vortex->u_centrifuge u_transfer Transfer Organic Layer u_centrifuge->u_transfer u_evaporate Evaporate to Dryness u_transfer->u_evaporate u_reconstitute Reconstitute in Mobile Phase (100 µL) u_evaporate->u_reconstitute u_analyze LC-MS/MS Analysis u_reconstitute->u_analyze

Caption: Experimental workflows for plasma and urine sample preparation.

lc_ms_workflow autosampler Autosampler Injection lc_column C18 Column Separation autosampler->lc_column Mobile Phase Flow esi_source ESI Source (Ionization) lc_column->esi_source quad1 Q1: Precursor Ion Selection esi_source->quad1 quad2 Q2: Collision-Induced Dissociation quad1->quad2 quad3 Q3: Product Ion Selection quad2->quad3 detector Detector quad3->detector data_system Data System detector->data_system

Caption: Logical workflow of the LC-MS/MS analysis.

Conclusion

The proposed LC-MS/MS method provides a framework for the quantitative analysis of this compound in human plasma and urine. The described sample preparation techniques are straightforward and amenable to high-throughput analysis. The chromatographic and mass spectrometric conditions are suggested as a starting point and will require optimization and full validation to ensure the method is reliable and reproducible for its intended use. This application note serves as a valuable resource for researchers initiating the development of an analytical method for chlorobutanol in biological matrices.

References

Application Notes and Protocols for Chlorobutanol Hemihydrate in Veterinary Injectable Preparations

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlorobutanol hemihydrate is a well-established pharmaceutical excipient utilized for its antimicrobial preservative properties in a variety of formulations, including veterinary injectable preparations. Its bacteriostatic and fungistatic capabilities make it a suitable choice for multi-dose parenteral products, preventing the proliferation of microorganisms that may be introduced during repeated use. These application notes provide detailed information on its use, efficacy, stability, and relevant experimental protocols to guide researchers and formulation scientists in the development of safe and effective veterinary medicines.

Physicochemical Properties and Mechanism of Action

This compound is a white, crystalline powder with a camphor-like odor. It is sparingly soluble in water but freely soluble in alcohol and other organic solvents. Its antimicrobial activity stems from its ability to disrupt microbial cell membranes, leading to increased permeability and eventual cell lysis[1]. This mechanism of action provides a broad spectrum of activity against Gram-positive and Gram-negative bacteria, as well as some fungi[2].

Signaling Pathway of Antimicrobial Action

The primary mechanism of chlorobutanol's antimicrobial action is not mediated through a specific signaling pathway but rather through direct interaction with and disruption of the microbial cell membrane.

cluster_membrane Microbial Cell Membrane Lipid_Bilayer Lipid Bilayer Disruption Disruption of Lipid Structure Lipid_Bilayer->Disruption Chlorobutanol This compound Chlorobutanol->Lipid_Bilayer interacts with Permeability Increased Membrane Permeability Disruption->Permeability Lysis Cell Lysis Permeability->Lysis

Caption: Mechanism of Chlorobutanol's Antimicrobial Action.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound, providing a basis for comparison with other common preservatives used in veterinary injectable preparations.

Table 1: Antimicrobial Efficacy - Minimum Inhibitory Concentrations (MICs)
MicroorganismThis compound (µg/mL)Benzyl Alcohol (µg/mL)Methylparaben (µg/mL)Propylparaben (µg/mL)
Escherichia coli1250[2]10,0001000-4000500-2000
Staphylococcus aureus1250[2]5,000-10,0001000-8000125-2000
Pseudomonas aeruginosa1250[2]>10,0002000-100002500
Candida albicans2500[2]2,500-10,000500-2000125-1000
Aspergillus brasiliensis (niger)2500[2]5,000-10,000500-2000125-1000
Table 2: Stability Profile of Chlorobutanol in Aqueous Solution
pHTemperature (°C)Half-life
32590 years[3]
7.5250.23 years (approx. 3 months)[3]
Not Specified8047.5% degradation in 5 days[3]
Table 3: Comparative Cytotoxicity of Preservatives
Preservative (Concentration)Cell TypeCytotoxicity (% Cell Damage)
Chlorobutanol (0.5%)Human Corneal Epithelial CellsHigh (cell degeneration within 8 hours)[4]
Chlorobutanol (0.25%)Immortalized Corneal & Conjunctival Epithelial Cells50-86%[3]
Benzalkonium Chloride (0.025%)Immortalized Corneal & Conjunctival Epithelial Cells56-89%[3]
Methylparaben (0.01%)Immortalized Corneal & Conjunctival Epithelial Cells30-76%[3]

Experimental Protocols

Protocol 1: Antimicrobial Effectiveness Test (AET) for a Veterinary Injectable Preparation

This protocol is based on the principles outlined in the United States Pharmacopeia (USP) Chapter <51>.

1. Objective: To evaluate the efficacy of the preservative system in a multi-dose veterinary injectable formulation.

2. Materials:

  • Test product (veterinary injectable with this compound)

  • Challenge microorganisms (e.g., Staphylococcus aureus ATCC 6538, Escherichia coli ATCC 8739, Pseudomonas aeruginosa ATCC 9027, Candida albicans ATCC 10231, Aspergillus brasiliensis ATCC 16404)

  • Sterile saline solution (0.9% NaCl)

  • Soybean-Casein Digest Agar (SCDA)

  • Sabouraud Dextrose Agar (SDA)

  • Sterile containers

  • Incubators (20-25°C and 30-35°C)

  • Calibrated pipettes and other sterile laboratory equipment

3. Methodology:

  • Preparation of Inoculum:

    • Culture the challenge microorganisms on appropriate agar (SCDA for bacteria, SDA for fungi).

    • Harvest the cultures and suspend in sterile saline to achieve a microbial count of approximately 1 x 10⁸ colony-forming units (CFU)/mL.

  • Inoculation of Test Product:

    • Dispense the test product into five separate sterile containers.

    • Inoculate each container with one of the challenge microorganisms to achieve a final concentration of between 1 x 10⁵ and 1 x 10⁶ CFU/mL of the product. The volume of the inoculum should be between 0.5% and 1.0% of the volume of the product.

  • Incubation and Sampling:

    • Incubate the inoculated containers at 20-25°C for 28 days.

    • Withdraw samples from each container at specified intervals (e.g., 0, 7, 14, and 28 days).

  • Enumeration of Microorganisms:

    • Perform serial dilutions of the samples and use the plate count method to determine the number of viable microorganisms.

    • Incubate bacterial plates at 30-35°C for 3-5 days and fungal plates at 20-25°C for 5-7 days.

4. Acceptance Criteria (for parenteral preparations):

  • Bacteria: Not less than a 1.0 log reduction from the initial count at 7 days, not less than a 3.0 log reduction at 14 days, and no increase from the 14-day count at 28 days.

  • Yeast and Mold: No increase from the initial calculated count at 7, 14, and 28 days. "No increase" is defined as not more than a 0.5 log₁₀ unit higher than the previous value.

Experimental Workflow for AET

cluster_prep Preparation cluster_test Testing cluster_analysis Analysis Prep_Inoculum Prepare Inoculum (~1x10^8 CFU/mL) Inoculate Inoculate Product (1x10^5-1x10^6 CFU/mL) Prep_Inoculum->Inoculate Prep_Product Dispense Test Product into Sterile Containers Prep_Product->Inoculate Incubate Incubate at 20-25°C for 28 days Inoculate->Incubate Sample Sample at Day 0, 7, 14, 28 Incubate->Sample Enumerate Enumerate Viable Microorganisms (Plate Count) Sample->Enumerate Compare Compare with Acceptance Criteria Enumerate->Compare

Caption: Workflow for Antimicrobial Effectiveness Testing.

Protocol 2: Stability-Indicating HPLC Method for Quantification of this compound

This protocol provides a general framework for developing a stability-indicating High-Performance Liquid Chromatography (HPLC) method.

1. Objective: To develop and validate a stability-indicating HPLC method for the quantification of this compound in a veterinary injectable formulation and to monitor its degradation under stress conditions.

2. Materials:

  • HPLC system with a UV detector

  • C18 analytical column (e.g., 250mm x 4.6mm, 5 µm)

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Forced degradation equipment (oven, UV light chamber, acid, base, oxidizing agent)

3. Methodology:

  • Chromatographic Conditions (Example):

    • Mobile Phase: Acetonitrile and water in a suitable ratio (e.g., 50:50 v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 210 nm.

    • Injection Volume: 20 µL.

  • Forced Degradation Studies:

    • Expose the test product to various stress conditions:

      • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

      • Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

      • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

      • Thermal Degradation: 80°C for 48 hours.

      • Photolytic Degradation: Exposure to UV light for 24 hours.

    • Analyze the stressed samples by HPLC to assess the degradation of chlorobutanol and the formation of any degradation products.

  • Method Validation (according to VICH guidelines):

    • Specificity: Ensure the peak for chlorobutanol is well-resolved from any degradation products and other formulation components.

    • Linearity: Establish a linear relationship between the peak area and the concentration of chlorobutanol over a defined range.

    • Accuracy: Determine the closeness of the measured value to the true value.

    • Precision: Assess the repeatability and intermediate precision of the method.

    • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of chlorobutanol that can be reliably detected and quantified.

    • Robustness: Evaluate the method's performance under small, deliberate variations in chromatographic conditions.

Conclusion

This compound remains a viable and effective preservative for veterinary injectable preparations when used at appropriate concentrations and within its optimal stability range. Its broad antimicrobial spectrum and long history of use support its application in multi-dose formulations. However, careful consideration of its stability, particularly its sensitivity to pH and temperature, is crucial during product development. The provided protocols offer a framework for evaluating its efficacy and stability, ensuring the final veterinary product is both safe and effective throughout its shelf life.

References

Application Notes and Protocols for Testing the Antimicrobial Efficacy of Chlorobutanol Hemihydrate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlorobutanol Hemihydrate is a well-established preservative used in a variety of pharmaceutical and cosmetic formulations, including injectable, ophthalmic, and otic preparations.[1][2] Its broad-spectrum antimicrobial activity against bacteria and fungi makes it an effective agent for preventing microbial contamination and ensuring product integrity.[3][4] This document provides detailed protocols for evaluating the antimicrobial efficacy of this compound, including methods for determining the Minimum Inhibitory Concentration (MIC), assessing preservative effectiveness through challenge testing, and evaluating the zone of inhibition.

Data Presentation

The following tables summarize the reported antimicrobial efficacy of this compound against common microorganisms.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound

MicroorganismATCC StrainMIC (µg/mL)
Escherichia coli259221250[1][3]
Staphylococcus aureus259231250[1][3]
Pseudomonas aeruginosa90271250[3]
Candida albicans102312500[3]
Aspergillus brasiliensis (niger)164042500[3]

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Testing by Broth Microdilution

This protocol determines the lowest concentration of this compound that inhibits the visible growth of a microorganism.

Materials:

  • This compound

  • Sterile 96-well microtiter plates

  • Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Microbial cultures (e.g., E. coli, S. aureus, P. aeruginosa, C. albicans, A. brasiliensis)

  • Sterile saline or phosphate-buffered saline (PBS)

  • Spectrophotometer

  • Pipettes and sterile tips

  • Incubator

Procedure:

  • Preparation of this compound Stock Solution:

    • This compound is slightly soluble in water but freely soluble in ethanol.[2][5]

    • Prepare a stock solution of this compound by dissolving it in a suitable solvent (e.g., ethanol or DMSO) at a high concentration (e.g., 10,000 µg/mL). Further dilutions should be made in the appropriate sterile broth medium.

  • Preparation of Microbial Inoculum:

    • Grow microbial cultures overnight in the appropriate broth medium.

    • Adjust the turbidity of the microbial suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria). This can be done by diluting the culture in sterile saline or broth and measuring the optical density at 600 nm.

    • Further dilute the adjusted inoculum to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.

  • Serial Dilution in Microtiter Plate:

    • Add 100 µL of sterile broth to all wells of a 96-well plate.

    • Add 100 µL of the this compound stock solution to the first well of each row to be tested.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and continuing this process across the plate to the tenth well. Discard 100 µL from the tenth well.

    • The eleventh well in each row should serve as a growth control (broth and inoculum, no this compound).

    • The twelfth well should serve as a sterility control (broth only).

  • Inoculation:

    • Add 100 µL of the prepared microbial inoculum to each well from 1 to 11.

  • Incubation:

    • Cover the plate and incubate at 35-37°C for 18-24 hours for bacteria and at 20-25°C for 48-72 hours for fungi.

  • Determination of MIC:

    • The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity) in the well.

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_stock Prepare Chlorobutanol Stock Solution serial_dilution Perform Serial Dilutions in 96-well plate prep_stock->serial_dilution prep_inoculum Prepare Microbial Inoculum (0.5 McFarland) inoculate Inoculate wells with Microbial Suspension prep_inoculum->inoculate serial_dilution->inoculate incubate Incubate Plate inoculate->incubate read_mic Read MIC (Lowest concentration with no visible growth) incubate->read_mic

Workflow for MIC determination.
Preservative Efficacy Test (Challenge Test)

This protocol evaluates the effectiveness of this compound as a preservative in a formulation by challenging it with a high concentration of microorganisms.

Materials:

  • Test product containing this compound

  • Microbial cultures (as per USP <51> or other relevant pharmacopeia, e.g., S. aureus, P. aeruginosa, E. coli, C. albicans, A. brasiliensis)

  • Sterile saline or PBS

  • Neutralizer solution (to inactivate the preservative)

  • Sterile culture plates (e.g., Tryptic Soy Agar for bacteria, Sabouraud Dextrose Agar for fungi)

  • Incubator

Procedure:

  • Preparation of Inoculum:

    • Prepare standardized suspensions of each test microorganism to a concentration of approximately 1 x 10⁸ CFU/mL.

  • Inoculation of Product:

    • Inoculate separate containers of the test product with each of the microbial suspensions. The volume of the inoculum should be between 0.5% and 1.0% of the volume of the product.

    • The final concentration of microorganisms in the product should be between 1 x 10⁵ and 1 x 10⁶ CFU/mL.

  • Incubation and Sampling:

    • Store the inoculated product containers at a specified temperature (e.g., 20-25°C) for a period of 28 days.

    • At specified time intervals (e.g., 0, 7, 14, and 28 days), withdraw a sample from each container.

  • Enumeration of Survivors:

    • Immediately mix the withdrawn sample with a validated neutralizer solution.

    • Perform serial dilutions of the neutralized sample.

    • Plate the dilutions onto the appropriate agar medium.

    • Incubate the plates and count the number of colony-forming units (CFU).

  • Evaluation of Efficacy:

    • Calculate the log reduction in viable microorganisms from the initial count at each time point.

    • Compare the results to the acceptance criteria specified in the relevant pharmacopeia (e.g., USP, Ph. Eur.).

PET_Workflow cluster_prep Preparation cluster_challenge Challenge cluster_sampling Sampling & Analysis cluster_evaluation Evaluation prep_product Prepare Test Product with Chlorobutanol inoculate_product Inoculate Product with Microbial Suspension (1x10^5-1x10^6 CFU/mL) prep_product->inoculate_product prep_inoculum Prepare Microbial Inoculum (1x10^8 CFU/mL) prep_inoculum->inoculate_product incubate_product Incubate at 20-25°C for 28 days inoculate_product->incubate_product sample Sample at 0, 7, 14, 28 days incubate_product->sample neutralize Neutralize Preservative sample->neutralize plate Plate Serial Dilutions neutralize->plate count Count CFUs plate->count log_reduction Calculate Log Reduction count->log_reduction compare_criteria Compare to Acceptance Criteria log_reduction->compare_criteria

Workflow for Preservative Efficacy Test.
Zone of Inhibition by Agar Disk Diffusion

This qualitative method assesses the ability of this compound to inhibit microbial growth on an agar surface.

Materials:

  • This compound

  • Sterile filter paper disks (6 mm diameter)

  • Microbial cultures

  • Sterile Mueller-Hinton Agar plates (or other suitable agar)

  • Sterile saline or PBS

  • Incubator

  • Calipers or ruler

Procedure:

  • Preparation of Inoculum:

    • Prepare a microbial suspension adjusted to a 0.5 McFarland standard.

  • Inoculation of Agar Plate:

    • Dip a sterile cotton swab into the inoculum and rotate it against the side of the tube to remove excess fluid.

    • Streak the swab evenly over the entire surface of the agar plate in three directions to ensure uniform growth.

  • Preparation and Application of Disks:

    • Prepare solutions of this compound at various concentrations.

    • Impregnate sterile filter paper disks with a known volume of the this compound solutions.

    • Aseptically place the impregnated disks onto the surface of the inoculated agar plates.

    • A disk impregnated with the solvent alone should be used as a negative control. A disk with a known antibiotic can be used as a positive control.

  • Incubation:

    • Invert the plates and incubate at 35-37°C for 18-24 hours for bacteria and at 20-25°C for 48-72 hours for fungi.

  • Measurement of Zone of Inhibition:

    • After incubation, measure the diameter of the clear zone around each disk where microbial growth has been inhibited. The measurement should be in millimeters.

ZOI_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_agar Prepare Agar Plates inoculate_plate Inoculate Agar Plate with Microorganism prep_agar->inoculate_plate prep_inoculum Prepare Microbial Inoculum (0.5 McFarland) prep_inoculum->inoculate_plate prep_disks Prepare Chlorobutanol- impregnated Disks place_disks Place Disks on Inoculated Plate prep_disks->place_disks inoculate_plate->place_disks incubate_plate Incubate Plate place_disks->incubate_plate measure_zone Measure Zone of Inhibition (mm) incubate_plate->measure_zone

Workflow for Zone of Inhibition Test.

References

Application Notes and Protocols: Chlorobutanol Hemihydrate as a Stabilizing Agent in Vaccine Formulations

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlorobutanol hemihydrate is a well-established pharmaceutical excipient valued for its dual role as a preservative and a stabilizing agent.[1][2] Its bacteriostatic and fungistatic properties make it a suitable preservative for multi-dose vaccine formulations, preventing microbial contamination after the vial has been punctured.[3] Beyond its antimicrobial activity, this compound contributes to the stability of certain vaccine antigens, particularly in liquid formulations of live viruses.[1] This document provides detailed application notes and experimental protocols for utilizing this compound as a stabilizing agent in vaccine development.

Properties of this compound

This compound (C₄H₇Cl₃O · ½H₂O) is a chlorinated alcohol that functions as a preservative due to its ability to disrupt the lipid structure of microbial cell membranes, leading to increased permeability and cell lysis.[4] It is typically used in pharmaceutical preparations at a concentration of 0.5% (w/v).[1][5]

Key Characteristics:

  • Antimicrobial Spectrum: Effective against a broad range of Gram-positive and Gram-negative bacteria, as well as fungi.[2][6][7]

  • Physical Form: White, crystalline powder with a camphor-like odor.[8]

  • Solubility: Soluble in ethanol, chloroform, and ether; slightly soluble in water.[8]

  • Stability: Stable in acidic conditions but degrades in alkaline solutions.[9]

Application in Vaccine Stabilization

This compound has been successfully employed to enhance the stability of live adenovirus vaccine formulations, ensuring negligible loss of activity for extended periods.[1] Its inclusion in a multi-dose vaccine formulation is critical for maintaining potency and ensuring safety throughout the product's shelf-life and in-use period. A patent for a preservative-containing live adenovirus formulation demonstrated that the addition of chlorobutanol provides adequate stability for at least 1-2 years when stored at 2-8°C.[1]

Quantitative Data on Vaccine Stability

The following table summarizes the stability profile of a live adenovirus vaccine formulated with this compound, based on data from patent literature.

Formulation Component Concentration Storage Condition Duration Observed Stability Reference
Live Adenovirus VectorVaccine Dose2-8°CAt least 1-2 yearsNegligible loss of viral potency[1]
This compound0.5% (w/v)2-8°CAt least 1-2 yearsEffective antimicrobial preservation and viral stabilization[1]

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the stability and efficacy of a vaccine formulation containing this compound.

Protocol 1: Antimicrobial Effectiveness Testing (AET)

This protocol is adapted from the USP <51> and EP <5.1.3> guidelines to assess the preservative efficacy of this compound in a vaccine formulation.

1. Preparation of Microbial Inocula: a. Culture the following microorganisms on appropriate agar media: Candida albicans (ATCC 10231), Aspergillus brasiliensis (ATCC 16404), Escherichia coli (ATCC 8739), Pseudomonas aeruginosa (ATCC 9027), and Staphylococcus aureus (ATCC 6538). b. Harvest the microorganisms and suspend them in sterile saline to achieve a concentration of approximately 1 x 10⁸ CFU/mL.

2. Inoculation of the Vaccine Formulation: a. Dispense 20 mL of the vaccine formulation containing 0.5% this compound into five separate, sterile containers. b. Inoculate each container with one of the five microbial suspensions to achieve a final concentration of 1 x 10⁵ to 1 x 10⁶ CFU/mL. The volume of the inoculum should not exceed 1% of the product volume.

3. Incubation and Sampling: a. Incubate the inoculated containers at 20-25°C for 28 days. b. Withdraw 1 mL aliquots from each container at 0, 7, 14, and 28 days.

4. Enumeration of Microorganisms: a. Perform serial dilutions of the withdrawn aliquots in a suitable neutralizing broth. b. Plate the dilutions on appropriate agar media (e.g., Soybean-Casein Digest Agar for bacteria and Sabouraud Dextrose Agar for fungi). c. Incubate the plates and count the number of colony-forming units (CFU).

5. Acceptance Criteria:

  • Bacteria: Not less than a 1.0 log reduction from the initial count at 7 days, not less than a 3.0 log reduction at 14 days, and no increase from the 14-day count at 28 days.
  • Yeast and Mold: No increase from the initial calculated count at 7, 14, and 28 days. "No increase" is defined as not more than a 0.5 log₁₀ unit higher than the previous value.

Protocol 2: Accelerated Stability Study for a Live Virus Vaccine

This protocol outlines an accelerated stability study to predict the long-term stability of a live virus vaccine formulated with this compound.

1. Sample Preparation: a. Prepare at least three batches of the final vaccine formulation containing 0.5% this compound. b. Prepare a control batch of the same vaccine formulation without this compound. c. Fill the formulations into the final intended multi-dose vials.

2. Storage Conditions: a. Store the vials at the recommended storage temperature (e.g., 2-8°C) for real-time stability testing. b. Store the vials at accelerated temperatures (e.g., 25°C ± 2°C and 40°C ± 2°C).

3. Testing Schedule: a. For accelerated studies, test the samples at 0, 1, 3, and 6 months. b. For real-time studies, test the samples at 0, 3, 6, 9, 12, 18, and 24 months.

4. Stability-Indicating Parameters: a. Potency (Viral Titer): Determine the infectious virus titer using a suitable cell-based assay (e.g., TCID₅₀ or plaque assay). b. Antigen Content: Quantify the viral antigen concentration using an appropriate method such as ELISA or HPLC. c. Physical Appearance: Visually inspect for changes in color, clarity, and the presence of particulates. d. pH: Measure the pH of the formulation. e. Chlorobutanol Concentration: Determine the concentration of this compound using a validated HPLC method to assess its stability.

Protocol 3: In Vitro Potency Assay (TCID₅₀)

This protocol describes the determination of the infectious titer of a live virus vaccine using the 50% Tissue Culture Infectious Dose (TCID₅₀) assay.

1. Cell Culture: a. Seed a suitable host cell line (e.g., Vero cells for many viruses) in 96-well microplates at a density that will result in a confluent monolayer on the day of infection.

2. Sample Preparation and Dilution: a. Perform ten-fold serial dilutions of the vaccine samples (both with and without this compound) in a suitable cell culture medium.

3. Infection of Cells: a. Remove the growth medium from the 96-well plates and inoculate the cell monolayers with the serial dilutions of the vaccine. b. Incubate the plates at the optimal temperature for virus replication (e.g., 37°C).

4. Observation of Cytopathic Effect (CPE): a. Observe the plates daily under a microscope for the presence of virus-induced CPE. b. Record the number of wells showing CPE for each dilution after a defined incubation period (e.g., 5-7 days).

5. Calculation of TCID₅₀: a. Calculate the TCID₅₀ value using the Spearman-Kärber or Reed-Muench method. The result is expressed as TCID₅₀/mL.

Visualizations

Experimental_Workflow_for_Stability_Testing cluster_prep Sample Preparation cluster_storage Storage Conditions cluster_testing Stability Testing Formulation Vaccine Formulation (+/- 0.5% Chlorobutanol) Vialing Fill into Multi-dose Vials Formulation->Vialing RealTime Real-Time (2-8°C) Vialing->RealTime Accelerated Accelerated (25°C, 40°C) Vialing->Accelerated Potency Potency Assay (TCID50) RealTime->Potency Accelerated->Potency Antigen Antigen Content (ELISA/HPLC) Potency->Antigen Physical Physical Inspection (pH, Appearance) Antigen->Physical Preservative Preservative Content (HPLC) Physical->Preservative

Caption: Workflow for Vaccine Stability Testing.

Antimicrobial_Effectiveness_Testing cluster_inoculation Inoculation cluster_incubation Incubation & Sampling cluster_analysis Analysis Vaccine Vaccine Formulation + 0.5% Chlorobutanol Inoculated_Sample Inoculated Vaccine Vaccine->Inoculated_Sample Inoculum Microbial Inoculum (10^5-10^6 CFU/mL) Inoculum->Inoculated_Sample Incubate Incubate at 20-25°C for 28 days Inoculated_Sample->Incubate Sampling Sample at Day 0, 7, 14, 28 Incubate->Sampling Enumeration Microbial Enumeration (Plate Count) Sampling->Enumeration Evaluation Evaluate against Acceptance Criteria Enumeration->Evaluation

Caption: Antimicrobial Effectiveness Testing Workflow.

References

Application Note: Gas Chromatography Method for Residual Solvent Analysis in Chlorobutanol Hemihydrate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and reliable headspace gas chromatography (HS-GC) method for the identification and quantification of residual solvents in Chlorobutanol Hemihydrate. The protocol is based on the principles outlined in the United States Pharmacopeia (USP) General Chapter <467> and the European Pharmacopeia (EP) General Chapter 2.4.24. This method is crucial for ensuring that the levels of residual solvents in the final drug product are within the safety limits established by regulatory bodies. The provided protocol, data tables, and workflow diagram serve as a comprehensive guide for laboratory implementation.

Introduction

This compound is a pharmaceutical preservative with sedative, hypnotic, and weak local anesthetic properties. It is used in a variety of pharmaceutical formulations. The manufacturing process of active pharmaceutical ingredients (APIs) like this compound often involves the use of organic solvents. These solvents are not part of the final product and must be removed to the extent possible to meet stringent safety and quality standards.[1][2][3] Residual solvents do not provide any therapeutic benefit and can be harmful to patients.[2][3]

Regulatory guidelines, such as those from the International Council for Harmonisation (ICH), USP, and EP, classify residual solvents into three classes based on their toxicity.[4] Class 1 solvents are to be avoided, Class 2 solvents are to be limited, and Class 3 solvents have low toxic potential.[1][3] The analytical procedure for monitoring these solvents is a critical component of quality control in the pharmaceutical industry. Headspace gas chromatography with flame ionization detection (HS-GC-FID) is the recommended technique for this analysis due to its high sensitivity and specificity for volatile organic compounds.[5]

This application note provides a detailed protocol for the analysis of residual solvents in this compound using HS-GC-FID, complete with system parameters, sample preparation, and representative data.

Experimental Protocols

The following protocol is a comprehensive guide for the analysis of residual solvents in this compound.

Materials and Reagents
  • This compound sample

  • Residual Solvent Class 1, 2, and 3 standards

  • Dimethyl sulfoxide (DMSO), HPLC grade or equivalent

  • Deionized water, HPLC grade

  • 20 mL headspace vials with PTFE-lined septa and aluminum caps

  • Crimper for headspace vials

Instrumentation
  • Gas Chromatograph (GC) equipped with a Flame Ionization Detector (FID)

  • Headspace Autosampler

  • Chromatography Data System

Chromatographic Conditions

The following tables summarize the instrumental parameters for the GC and headspace autosampler.

Table 1: Gas Chromatograph (GC) Parameters

ParameterValue
Column 6% cyanopropylphenyl - 94% dimethylpolysiloxane (G43 phase), 30 m x 0.32 mm ID, 1.8 µm film thickness
Carrier Gas Helium or Nitrogen
Flow Rate 3.5 mL/min (constant flow)
Injector Temperature 140 °C
Split Ratio 1:5
Detector Flame Ionization Detector (FID)
Detector Temperature 250 °C
Hydrogen Flow 40 mL/min
Air Flow 400 mL/min
Makeup Gas (He/N2) 30 mL/min
Oven Program 40 °C (hold for 20 minutes), then ramp to 240 °C at 10 °C/min, hold for 20 minutes

Table 2: Headspace Autosampler Parameters

ParameterValue
Vial Equilibration Temp 80 °C
Vial Equilibration Time 60 minutes
Transfer Line Temperature 85 °C
Vial Pressurization Gas Helium or Nitrogen
Pressurization Time 0.1 minutes
Loop Fill Time 0.1 minutes
Loop Equilibration Time 0.05 minutes
Injection Time 1.0 minute
Standard and Sample Preparation

Standard Solution Preparation:

  • Class 1 Standard Stock Solution: Prepare a stock solution of Class 1 residual solvents in DMSO.

  • Class 2 Standard Stock Solution: Prepare a stock solution of Class 2 residual solvents in DMSO.

  • Working Standard Solution: Dilute the stock solutions with deionized water to the concentrations specified in USP <467> or EP 2.4.24. For example, for a 100 ppm standard, dilute the appropriate stock solution accordingly.

Sample Preparation:

  • Weigh accurately about 100 mg of this compound into a 20 mL headspace vial.

  • Add 5.0 mL of deionized water to the vial. The European Pharmacopoeia monograph for this compound indicates its solubility in ethanol, but for residual solvent analysis using headspace, water is a suitable and common diluent for water-soluble substances.[6]

  • Seal the vial immediately with a PTFE-lined septum and an aluminum cap.

  • Vortex the vial to ensure complete dissolution of the sample.

Experimental Workflow

The following diagram illustrates the workflow for the residual solvent analysis of this compound.

Residual_Solvent_Analysis_Workflow cluster_prep Preparation cluster_analysis HS-GC-FID Analysis cluster_data Data Processing & Reporting Sample_Prep Sample Preparation - Weigh 100 mg this compound - Add 5 mL Deionized Water - Seal and Vortex HS_Incubation Headspace Incubation - Equilibrate at 80°C for 60 min Sample_Prep->HS_Incubation Standard_Prep Standard Preparation - Prepare Stock Solutions in DMSO - Dilute to Working Concentrations with Water Standard_Prep->HS_Incubation GC_Injection GC Injection - Automated injection of headspace vapor HS_Incubation->GC_Injection Chrom_Separation Chromatographic Separation - G43 Column - Temperature Program GC_Injection->Chrom_Separation FID_Detection FID Detection - Detection of organic compounds Chrom_Separation->FID_Detection Data_Acquisition Data Acquisition - Chromatogram Generation FID_Detection->Data_Acquisition Peak_Integration Peak Integration & Identification - Compare Retention Times with Standards Data_Acquisition->Peak_Integration Quantification Quantification - Calculate Solvent Concentration (ppm) Peak_Integration->Quantification Reporting Reporting - Compare results with USP/EP limits Quantification->Reporting

Caption: Workflow for Residual Solvent Analysis in this compound.

Data Presentation

The following tables provide representative quantitative data for common residual solvents. Note that retention times can vary slightly between instruments and columns.

Table 3: Representative Retention Times for Common Residual Solvents

SolventClassRetention Time (min)
Methanol2~5.0
Ethanol3~6.2
Acetone3~6.5
Isopropanol3~7.1
Dichloromethane2~8.3
Hexane2~11.5
Toluene2~15.8
Xylenes2~18.2

Table 4: Example Method Performance Data

SolventLimit of Detection (LOD) (ppm)Limit of Quantification (LOQ) (ppm)Recovery (%)
Methanol51595 - 105
Ethanol103098 - 103
Acetone82597 - 104
Isopropanol72096 - 105
Dichloromethane1392 - 102
Hexane0.51.590 - 101
Toluene2694 - 103
Xylenes3993 - 104

Conclusion

The HS-GC-FID method described in this application note is a suitable and robust method for the determination of residual solvents in this compound. The detailed protocol, instrumental conditions, and representative data provide a solid foundation for researchers, scientists, and drug development professionals to implement this critical quality control test. Adherence to the principles outlined in pharmacopeial guidelines ensures that pharmaceutical products are safe for patient use. It is recommended to validate this method for the specific residual solvents relevant to the manufacturing process of this compound in your laboratory to ensure compliance with regulatory requirements.

References

Application Note: Determination of Chlorobutanol Hemihydrate Partition Coefficient for Formulation Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for determining the octanol-water partition coefficient (Log P) of Chlorobutanol Hemihydrate, a critical parameter for the development of pharmaceutical formulations. This compound is a widely utilized preservative in various pharmaceutical products, particularly in ophthalmic and injectable preparations.[1][2][3] Its lipophilicity, quantified by the partition coefficient, significantly influences its efficacy as a preservative and its interaction with other formulation components. Understanding the Log P is essential for optimizing solubility, stability, and bioavailability of the active pharmaceutical ingredient (API). This document outlines the standardized shake-flask method for experimental determination of the partition coefficient and discusses its implications in formulation science.

Introduction

Chlorobutanol, chemically known as 1,1,1-trichloro-2-methyl-2-propanol, is a volatile, white crystalline solid with a camphor-like odor.[4] It exists in both anhydrous and hemihydrate forms.[1] this compound is frequently employed as a preservative in pharmaceutical and cosmetic products due to its antibacterial and antifungal properties.[4][5] It is commonly used at a concentration of 0.5% to ensure the long-term stability of multi-ingredient formulations.[3][4]

The partition coefficient (P) is a measure of the differential solubility of a compound in a biphasic system, typically consisting of a hydrophobic and a hydrophilic solvent. It is expressed as the ratio of the concentration of the compound in the organic phase to its concentration in the aqueous phase at equilibrium. The logarithm of the partition coefficient (Log P) is a widely accepted measure of a substance's lipophilicity or hydrophobicity.[6]

For formulation development, the Log P value of an excipient like this compound is crucial for several reasons:

  • Predicting Preservative Efficacy: The partitioning of the preservative between the aqueous phase and any lipid phases (e.g., in an emulsion) will determine its effective concentration in the part of the formulation susceptible to microbial growth.

  • Formulation Stability: Understanding the lipophilicity of chlorobutanol helps in predicting its interaction with other excipients and the API, which can impact the physical and chemical stability of the formulation.

  • Biopharmaceutical Properties: In ophthalmic formulations, the partitioning of chlorobutanol can influence the permeability of the API across the corneal membrane.[7][8]

This application note provides a step-by-step protocol for the experimental determination of the Log P of this compound using the shake-flask method, a technique recommended by the Organization for Economic Cooperation and Development (OECD).

Predicted Physicochemical Properties of Chlorobutanol

While experimental determination is the gold standard, several databases provide predicted values for the physicochemical properties of chlorobutanol, which can be useful for initial formulation design.

PropertyPredicted ValueSource
Log P 2.31ALOGPS (DrugBank)[9]
Log P 1.75Chemaxon (DrugBank)[9]
Water Solubility 1.65 mg/mLALOGPS (DrugBank)[9]
Molecular Weight 177.45 g/mol PubChem[2]
Appearance White crystalline powder with a camphor-like odorCPHI Online[1]
Solubility Slightly soluble in water; soluble in ethanol, chloroform, ether, and volatile oils.CPHI Online[1]

Experimental Protocol: Shake-Flask Method for Log P Determination

This protocol is based on the widely accepted shake-flask method.

Materials and Equipment
  • This compound (analytical grade)

  • n-Octanol (analytical grade, pre-saturated with water)

  • Purified Water (e.g., Milli-Q or equivalent, pre-saturated with n-octanol)

  • Phosphate buffered saline (PBS), pH 7.4 (optional, for simulating physiological conditions)

  • Separatory funnels or screw-cap glass tubes with PTFE liners

  • Mechanical shaker or vortex mixer

  • Centrifuge

  • UV-Vis Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Analytical balance

  • Volumetric flasks and pipettes

  • pH meter

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_partition Partitioning cluster_analysis Analysis cluster_calc Calculation prep_solvents Saturate n-Octanol and Water mix Mix Solvents and Stock Solution prep_solvents->mix prep_stock Prepare Chlorobutanol Stock Solution prep_stock->mix shake Equilibrate by Shaking mix->shake separate Separate Phases (Centrifugation) shake->separate sample_aq Sample Aqueous Phase separate->sample_aq sample_org Sample Organic Phase separate->sample_org analyze Quantify Chlorobutanol (UV-Vis or HPLC) sample_aq->analyze sample_org->analyze calc_p Calculate Partition Coefficient (P) analyze->calc_p calc_logp Calculate Log P calc_p->calc_logp

Caption: Experimental workflow for Log P determination.

Detailed Procedure
  • Preparation of Pre-Saturated Solvents:

    • Mix equal volumes of n-octanol and purified water in a large separatory funnel.

    • Shake vigorously for 30 minutes and then allow the phases to separate for at least 24 hours.

    • The upper layer is water-saturated n-octanol, and the lower layer is n-octanol-saturated water. Use these for the experiment.

  • Preparation of this compound Stock Solution:

    • Accurately weigh a suitable amount of this compound.

    • Dissolve it in the n-octanol-saturated water to prepare a stock solution of known concentration. The concentration should be chosen to be within the linear range of the analytical method used for quantification.

  • Partitioning:

    • In a series of separatory funnels or screw-cap tubes, add a known volume of the this compound stock solution and a known volume of the water-saturated n-octanol.

    • Vary the volume ratios of the aqueous and organic phases (e.g., 1:1, 1:2, 2:1) to ensure the accuracy of the determination.

    • Shake the vessels for a sufficient time to allow for equilibrium to be reached (e.g., 1-2 hours). The optimal shaking time should be determined in preliminary experiments.

    • After shaking, allow the phases to separate. Centrifugation can be used to facilitate a clean separation.

  • Quantification:

    • Carefully withdraw an aliquot from both the aqueous and the organic phases.

    • Determine the concentration of this compound in each phase using a validated analytical method such as UV-Vis spectrophotometry or HPLC.

      • For UV-Vis: A calibration curve for this compound in both n-octanol-saturated water and water-saturated n-octanol should be prepared.

      • For HPLC: A suitable mobile phase and column must be chosen to achieve good separation and peak shape. Calibration standards should be prepared in the respective solvent.

  • Calculation of Partition Coefficient:

    • The partition coefficient (P) is calculated using the following formula: P = [Chlorobutanol]octanol / [Chlorobutanol]water where:

      • [Chlorobutanol]octanol is the concentration of this compound in the n-octanol phase at equilibrium.

      • [Chlorobutanol]water is the concentration of this compound in the aqueous phase at equilibrium.

    • The Log P is then calculated as the base-10 logarithm of P: Log P = log10(P)

Data Presentation

The results of the partition coefficient determination should be presented in a clear and organized manner.

ReplicateVolume Ratio (Octanol:Water)[Chlorobutanol]water (mg/mL)[Chlorobutanol]octanol (mg/mL)Partition Coefficient (P)Log P
11:1Experimental DataExperimental DataCalculated ValueCalculated Value
21:1Experimental DataExperimental DataCalculated ValueCalculated Value
31:2Experimental DataExperimental DataCalculated ValueCalculated Value
41:2Experimental DataExperimental DataCalculated ValueCalculated Value
52:1Experimental DataExperimental DataCalculated ValueCalculated Value
62:1Experimental DataExperimental DataCalculated ValueCalculated Value
Average Average P Average Log P
Std. Dev. Std. Dev. P Std. Dev. Log P

Discussion and Implications for Formulation Development

The experimentally determined Log P value for this compound provides critical insights for formulation scientists.

  • Lipophilicity Assessment: A Log P value greater than 0 indicates a preference for the lipid phase, signifying a lipophilic character. The predicted Log P values of 1.75 and 2.31 suggest that this compound is moderately lipophilic.[9] This property is advantageous for its partitioning into microbial cell membranes, contributing to its antimicrobial activity.

  • Formulation of Emulsions: In oil-in-water emulsions, a moderately lipophilic preservative like this compound will distribute between the oil and water phases. The determined Log P value can be used in mass balance equations to calculate the concentration of the preservative in the aqueous phase, which is crucial for preventing microbial growth.

  • Ophthalmic Formulations: The cornea is a complex barrier with both lipophilic (epithelium and endothelium) and hydrophilic (stroma) layers.[7] A drug or excipient with a balanced lipophilicity is often desired for optimal corneal penetration. The Log P of this compound suggests it can effectively interact with the lipid components of the corneal epithelium.

  • Solubility and Co-solvents: The lipophilic nature of this compound indicates its good solubility in organic co-solvents that may be used in a formulation.[10] This information is valuable when developing non-aqueous or co-solvent-based formulations.

The relationship between Log P and formulation considerations can be visualized as follows:

logical_relationship cluster_implications Implications for Formulation Development logp Partition Coefficient (Log P) of this compound preservative Preservative Efficacy in Multiphase Systems logp->preservative stability Interaction with Excipients and API Stability logp->stability bioavailability Permeability Across Biological Membranes logp->bioavailability solubility Solubility in Co-solvent Systems logp->solubility

Caption: Impact of Log P on formulation development.

Conclusion

The determination of the partition coefficient of this compound is a fundamental step in the pre-formulation studies of many pharmaceutical products. The shake-flask method provides a reliable and straightforward approach to experimentally determine this critical physicochemical parameter. The resulting Log P value is instrumental in guiding the formulation strategy to ensure the development of a stable, effective, and safe drug product. While predicted values offer a useful starting point, experimental determination is recommended for accurate formulation design and optimization.

References

Troubleshooting & Optimization

Preventing crystallization of Chlorobutanol Hemihydrate in refrigerated solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide is designed for researchers, scientists, and drug development professionals to address the common issue of Chlorobutanol Hemihydrate crystallization in refrigerated aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in our refrigerated solutions?

A1: this compound is a versatile pharmaceutical excipient used primarily as a preservative in various formulations, including ophthalmic, injectable, and cosmetic products.[1] Its antimicrobial properties inhibit the growth of bacteria and fungi, ensuring the stability and safety of multi-dose products.[1] It is often used at a concentration of 0.5% w/v for long-term stability.[1][2]

Q2: We've observed crystal formation in our 0.5% this compound solution after refrigeration. What causes this?

A2: A 0.5% w/v aqueous solution of Chlorobutanol is nearly saturated at room temperature.[2][3] Chlorobutanol's solubility in water is temperature-dependent and decreases as the temperature is lowered.[3][4] Therefore, when the solution is refrigerated (e.g., at 2-8°C), the solubility can drop below 0.5%, causing the dissolved this compound to precipitate out of solution and form crystals.[3]

Q3: What is the solubility of this compound in water at different temperatures?

Q4: Are there any solvents that can improve the solubility of this compound?

A4: Yes, this compound is significantly more soluble in several organic solvents compared to water. This property can be leveraged to prevent crystallization in aqueous solutions by using co-solvents.

Troubleshooting Guide: Preventing Crystallization

If you are experiencing crystallization of this compound in your refrigerated solutions, consider the following troubleshooting steps.

Initial Assessment

Before modifying your formulation, it's crucial to understand the solubility characteristics of this compound.

Table 1: Solubility Profile of this compound

SolventSolubilityReference
Cold WaterSlightly Soluble[4]
Hot WaterSoluble[4]
Water (20°C)1 g in 125 mL (0.8% w/v)[3]
Ethanol (95%)1 g in 1 mL[3]
Glycerol1 g in 10 mL[4]
ChloroformFreely Soluble[1]
EtherFreely Soluble[1]

This data highlights the challenge of maintaining a 0.5% w/v concentration in purely aqueous solutions at low temperatures and suggests the utility of co-solvents.

Troubleshooting Workflow

The following diagram outlines a systematic approach to resolving crystallization issues.

Caption: Troubleshooting workflow for addressing this compound crystallization.

Experimental Protocols

To develop a stable, crystal-free formulation for refrigeration, it is essential to determine the precise amount of co-solvent needed. The following protocols provide a framework for this determination.

Protocol 1: Determining the Aqueous Solubility of this compound at Refrigerated Temperatures

This protocol will allow you to generate a solubility curve for this compound in water at your specific storage temperatures.

Objective: To quantify the solubility of this compound in purified water at 2°C, 4°C, 6°C, and 8°C.

Materials:

  • This compound powder

  • Purified water

  • Temperature-controlled shaker bath or incubator

  • Calibrated thermometer

  • Analytical balance

  • Filtration apparatus (e.g., 0.45 µm syringe filters)

  • HPLC with a validated method for Chlorobutanol quantification

  • Scintillation vials or other suitable sealed containers

Methodology:

  • Preparation of Saturated Solutions:

    • For each temperature point (2°C, 4°C, 6°C, and 8°C), add an excess amount of this compound powder to a known volume of purified water in a sealed container. A starting point could be 1 g in 100 mL of water.

    • Ensure there is undissolved solid material at the bottom of each container.

  • Equilibration:

    • Place the containers in a shaker bath set to the desired temperature.

    • Allow the solutions to equilibrate for at least 48 hours with continuous agitation to ensure saturation is reached.

  • Sample Collection and Analysis:

    • After equilibration, stop the agitation and allow the undissolved solid to settle.

    • Carefully withdraw a sample of the supernatant using a pre-chilled syringe.

    • Immediately filter the sample through a 0.45 µm filter to remove any undissolved particles.

    • Accurately dilute the filtered sample with a suitable solvent (e.g., mobile phase for HPLC) and quantify the concentration of Chlorobutanol using a validated HPLC method.

  • Data Analysis:

    • Plot the determined solubility (in % w/v or mg/mL) against the temperature to generate a solubility curve.

Protocol 2: Determining the Minimum Co-solvent Concentration to Prevent Crystallization

This protocol will help you identify the lowest effective concentration of a co-solvent to maintain a 0.5% w/v this compound solution's stability under refrigeration.

Objective: To determine the minimum concentration of a selected co-solvent (e.g., Propylene Glycol or Ethanol) required to prevent the crystallization of a 0.5% w/v this compound solution at a target refrigerated temperature (e.g., 4°C).

Materials:

  • This compound

  • Selected co-solvent (e.g., Propylene Glycol, Ethanol)

  • Purified water

  • Refrigerator or cold room set to the target temperature

  • Volumetric flasks and pipettes

  • Visual inspection equipment (e.g., light box with a black and white background)

Methodology:

  • Preparation of Test Solutions:

    • Prepare a series of 0.5% w/v this compound solutions containing varying concentrations of the co-solvent. For example, for Propylene Glycol, you might prepare solutions with 1%, 2%, 3%, 5%, 7%, and 10% v/v of Propylene Glycol.

    • To prepare each solution, first dissolve the this compound in the co-solvent, then add the purified water to the final volume.

    • Also, prepare a control solution of 0.5% w/v this compound in purified water without any co-solvent.

  • Storage and Observation:

    • Place all prepared solutions in a refrigerator set to the target temperature (e.g., 4°C).

    • Visually inspect the solutions for any signs of crystal formation at regular intervals (e.g., 24, 48, 72 hours, and then weekly) against a black and white background.

  • Determination of Minimum Inhibitory Concentration:

    • The lowest concentration of the co-solvent that remains clear and free of crystals for the desired storage period is the minimum inhibitory concentration.

Table 2: Example of Co-solvent Screening Data

Co-solvent Concentration (% v/v)Visual Observation at 4°C after 72 hours
0% (Control)Heavy crystallization
1% Propylene GlycolModerate crystallization
2% Propylene GlycolSlight crystallization
3% Propylene GlycolNo crystallization
5% Propylene GlycolNo crystallization
7% Propylene GlycolNo crystallization
10% Propylene GlycolNo crystallization

Based on this example, a 3% v/v concentration of Propylene Glycol would be the minimum required to prevent crystallization under these conditions.

Experimental Workflow Diagram

G cluster_protocol1 Protocol 1: Determine Aqueous Solubility cluster_protocol2 Protocol 2: Determine Minimum Co-solvent Concentration A1 Prepare excess Chlorobutanol in water at 2, 4, 6, 8°C B1 Equilibrate for 48h with agitation A1->B1 C1 Filter supernatant B1->C1 D1 Quantify concentration via HPLC C1->D1 E1 Plot Solubility vs. Temperature D1->E1 A2 Prepare 0.5% Chlorobutanol with varying co-solvent % E1->A2 Use solubility data to inform co-solvent range B2 Store solutions at target refrigerated temperature A2->B2 C2 Visually inspect for crystals at set intervals B2->C2 D2 Identify lowest co-solvent % with no crystals C2->D2 End End: Stable Formulation Developed D2->End Start Start: Need for Stable Refrigerated Solution Decision Need quantitative solubility data? Start->Decision Decision->A1 Yes Decision->A2 No, have data

Caption: Workflow for experimentally determining formulation parameters.

By following these guidelines and protocols, you can systematically address the issue of this compound crystallization and develop a stable formulation for your refrigerated applications.

References

Technical Support Center: Optimizing Chlorobutanol Hemihydrate for Fungal Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Chlorobutanol Hemihydrate for fungal inhibition experiments.

Frequently Asked Questions (FAQs)

Q1: What is the typical concentration of this compound used for fungal inhibition?

A common preservative concentration of this compound is 0.5% (w/v)[1]. However, the Minimum Inhibitory Concentration (MIC) can vary depending on the fungal species. For instance, the MIC for Candida albicans and Aspergillus niger has been reported to be 2500 µg/mL[2]. It is crucial to determine the optimal concentration for your specific fungal strain and experimental conditions.

Q2: What is the mechanism of action of this compound against fungi?

This compound acts as a detergent, disrupting the lipid structure of the fungal cell membrane. This disruption leads to increased cell permeability and ultimately results in cell lysis.

Q3: What are the key factors that can affect the stability and efficacy of this compound in my experiments?

Several factors can influence the performance of this compound:

  • pH: Its antifungal activity is significantly reduced at a pH above 5.5.

  • Temperature: Elevated temperatures can lead to the degradation of the compound.

  • Incompatibilities: this compound can be adsorbed by certain materials like plastic vials and rubber stoppers. Its activity can also be diminished by non-ionic surfactants.

Q4: Can I autoclave solutions containing this compound?

Caution should be exercised when autoclaving solutions containing this compound, as it can degrade at high temperatures. If autoclaving is necessary, it is advisable to pre-saturate the container with a this compound solution to minimize loss.

Experimental Protocols

Determining the Minimum Inhibitory Concentration (MIC) of this compound using Broth Microdilution

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines for antifungal susceptibility testing.

Materials:

  • This compound

  • Sterile 96-well microtiter plates with U-shaped bottoms

  • RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS

  • Fungal inoculum, standardized to the appropriate concentration

  • Sterile water or a suitable solvent for this compound

  • Incubator

Procedure:

  • Prepare a stock solution of this compound: Dissolve this compound in a suitable solvent to a known concentration. Further dilute in RPMI-1640 medium to achieve a starting concentration for serial dilutions.

  • Prepare serial dilutions: In a 96-well plate, perform a two-fold serial dilution of the this compound solution in RPMI-1640 medium. The final volume in each well should be 100 µL.

  • Inoculate the wells: Add 100 µL of the standardized fungal inoculum to each well, resulting in a final volume of 200 µL. Include a growth control well (medium and inoculum only) and a sterility control well (medium only).

  • Incubate: Incubate the plate at the optimal temperature for the specific fungus for 24-48 hours.

  • Determine the MIC: The MIC is the lowest concentration of this compound that causes a significant inhibition of visible fungal growth compared to the growth control.

Data Presentation

Table 1: Minimum Inhibitory Concentrations (MIC) of this compound against Various Fungi

Fungal SpeciesMIC (µg/mL)
Candida albicans2500[2]
Aspergillus niger2500[2]
Yeasts (general)2500
Fungi (general)5000

Note: These values are for reference only. It is highly recommended to determine the MIC for the specific fungal strain used in your experiments.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
No fungal inhibition observed, even at high concentrations. 1. Inactive this compound due to improper storage or degradation. 2. High pH of the culture medium (>5.5). 3. Incompatibility with experimental materials (e.g., plasticware). 4. Fungal strain is resistant.1. Use a fresh stock of this compound. 2. Adjust the pH of the medium to be within the optimal range for this compound activity (pH 3-5.5). 3. Use glass test tubes or pre-condition plasticware. 4. Verify the susceptibility of your fungal strain with a positive control antifungal agent.
Inconsistent or variable results between experiments. 1. Inaccurate pipetting or serial dilutions. 2. Variation in inoculum density. 3. Fluctuation in incubation temperature or time.1. Calibrate pipettes regularly and ensure proper mixing during dilutions. 2. Standardize the inoculum preparation and concentration for each experiment. 3. Ensure consistent incubation conditions.
Precipitation of this compound in the culture medium. 1. Poor solubility in the chosen solvent or medium. 2. Supersaturation of the solution.1. Test the solubility of this compound in your specific medium before starting the experiment. A small amount of a suitable co-solvent may be necessary. 2. Prepare fresh dilutions for each experiment and avoid storing diluted solutions for extended periods.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare Chlorobutanol Hemihydrate Stock Solution C Prepare Serial Dilutions in 96-well Plate A->C B Standardize Fungal Inoculum D Inoculate Wells with Fungal Suspension B->D C->D E Incubate at Optimal Temperature D->E F Visually Assess Fungal Growth Inhibition E->F G Determine Minimum Inhibitory Concentration (MIC) F->G

Caption: Experimental workflow for determining the MIC of this compound.

Logical_Relationship A This compound B Fungal Cell Membrane (Lipid Bilayer) A->B Acts on C Disruption of Membrane Structure B->C Leads to D Increased Cell Permeability C->D Results in E Cell Lysis and Fungal Inhibition D->E Causes

Caption: Mechanism of action of this compound on fungal cells.

Signaling_Pathway_Hypothesis A This compound B Cell Membrane Stress A->B Induces C Activation of Cell Wall Integrity (CWI) Pathway B->C Triggers D Compensatory Chitin Synthesis C->D Upregulates E Fungal Cell Survival (Potential Resistance Mechanism) D->E Contributes to

Caption: Hypothetical involvement of the Cell Wall Integrity (CWI) pathway in response to this compound-induced membrane stress. Further research is needed to validate this proposed pathway.

References

Degradation kinetics of Chlorobutanol Hemihydrate in pH-sensitive formulations

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Degradation Kinetics of Chlorobutanol Hemihydrate

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions regarding the degradation kinetics of this compound, particularly in pH-sensitive pharmaceutical formulations.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound in aqueous formulations?

A1: The degradation of chlorobutanol in aqueous solutions is primarily a specific hydroxide-ion-catalyzed reaction.[1] This means the degradation rate is significantly influenced by the concentration of hydroxide ions, which is directly related to the pH of the solution. The overall rate equation is described as k₁[chlorobutanol] + k₂[chlorobutanol][OH⁻].[1] The degradation products are acidic and include acetone, carbon monoxide, and chloride ions.[2]

Q2: How does pH impact the stability and degradation kinetics of chlorobutanol?

A2: pH is the most critical factor affecting chlorobutanol stability. It is most stable in acidic conditions (pH 3-5).[3][4] As the pH increases, especially above pH 5.5, the degradation rate accelerates dramatically due to catalysis by hydroxide ions.[1][3] For example, at 25°C, the calculated half-life of chlorobutanol is 90 years at pH 3, but it decreases to approximately 3 months (0.23 years) at pH 7.5.[1][5]

Q3: Why is the antimicrobial efficacy of my chlorobutanol-containing formulation decreasing faster than expected?

A3: A rapid decline in antimicrobial efficacy can be attributed to several factors beyond simple aqueous degradation:

  • High pH: If the formulation's pH is above 5.5, the chlorobutanol is likely degrading at an accelerated rate.[6]

  • Volatility: Chlorobutanol is volatile and readily sublimes, which can lead to its loss from the formulation, especially during heat-involved processes like autoclaving or from porous containers.[3]

  • Sorption: Chlorobutanol is known to absorb into plastic materials like polyethylene and rubber stoppers, reducing its effective concentration in the solution.[3]

Q4: Can temperature changes affect my formulation's stability?

A4: Yes, temperature plays a significant role. Elevated temperatures accelerate the chemical degradation of chlorobutanol, a principle used in accelerated stability testing.[1][7] Conversely, low temperatures can also present a physical stability challenge. A 0.5% w/v aqueous solution of chlorobutanol is nearly saturated at room temperature, and a reduction in temperature can cause it to crystallize out of solution.[3]

Q5: What are the typical degradation products, and can they affect the formulation?

A5: The degradation of chlorobutanol leads to the formation of acidic products, including hydrochloric acid.[1] This can cause a progressive lowering of the formulation's pH over time, which may in turn affect the stability of the active pharmaceutical ingredient (API) or other excipients.[1]

Troubleshooting Guide

Issue 1: An unexpected drop in the pH of the formulation is observed over time.

  • Probable Cause: This is a classic sign of chlorobutanol degradation. The breakdown of chlorobutanol generates acidic byproducts, which lower the overall pH of the solution.[1] This effect is more pronounced in weakly buffered systems.

  • Recommended Actions:

    • Verify Initial pH: Ensure the initial pH of the formulation is within the optimal stability range for chlorobutanol (ideally pH 3-5).

    • Increase Buffer Capacity: If the formulation allows, increase the concentration or strength of the buffering agents to better resist pH changes caused by degradation.

    • Conduct a Stability Study: Perform an accelerated stability study to quantify the rate of pH change and correlate it with the loss of chlorobutanol.

    • Storage Conditions: Store the formulation at recommended, and preferably lower, temperatures to slow the degradation rate.

Issue 2: Assay results show a significant loss of chlorobutanol that doesn't match kinetic predictions based on pH and temperature.

  • Probable Cause: If the chemical degradation rate does not account for the total loss, physical phenomena are likely the cause. Chlorobutanol is volatile and prone to sorption into packaging materials.[3] Significant losses can occur through plastic container walls (especially polyethylene) and rubber stoppers.[3]

  • Recommended Actions:

    • Packaging Compatibility Study: Conduct a study using the intended final packaging. Store the formulation in both the proposed packaging and an inert container (e.g., a sealed glass ampule) as a control. Compare the loss of chlorobutanol between the two.

    • Select Inert Packaging: Whenever possible, use glass vials and stoppers with low sorption characteristics.

    • Address Volatility: For processes like autoclaving, losses can be substantial (e.g., around 30% at pH 5).[3] Consider alternative sterilization methods or process adjustments, such as pre-saturating polyethylene containers by autoclaving them in a chlorobutanol solution beforehand.[3]

Issue 3: The formulation appears cloudy or forms crystals when stored under refrigeration.

  • Probable Cause: The solubility of chlorobutanol is limited in water. A commonly used concentration of 0.5% w/v is close to its saturation point at room temperature.[3] As the temperature decreases, its solubility also decreases, leading to crystallization.

  • Recommended Actions:

    • Review Concentration: Assess if a 0.5% concentration is necessary for antimicrobial preservation. It may be possible to achieve efficacy with a lower concentration or in combination with another preservative.

    • Solubility Studies: Perform studies to determine the saturation solubility of chlorobutanol in your specific formulation buffer at the lowest anticipated storage temperature.

    • Define Storage Conditions: Clearly define the acceptable storage temperature range on the product label to avoid conditions that could lead to crystallization.

Data Presentation

Table 1: pH-Dependent Half-Life of Chlorobutanol in Aqueous Solution at 25°C

pHCalculated Half-LifeReference
3.090 years[1]
7.50.23 years (3 months)[1]

Experimental Protocols

Protocol: Determining the Degradation Kinetics of Chlorobutanol via an Accelerated Stability Study

This protocol outlines a typical experimental approach to determine the degradation rate constant and half-life of chlorobutanol in a given formulation.

1. Materials and Equipment:

  • This compound reference standard

  • Active Pharmaceutical Ingredient (API) and all formulation excipients

  • Buffer salts (e.g., citrate, phosphate, acetate)

  • Acids and bases for pH adjustment (e.g., HCl, NaOH)

  • High-purity water

  • Validated HPLC-UV system with a suitable column (e.g., C18)

  • Calibrated pH meter

  • Temperature- and humidity-controlled stability chambers (e.g., 40°C/75% RH, 50°C/75% RH, 60°C)[7][8]

  • Type I borosilicate glass vials with appropriate stoppers

2. Sample Preparation:

  • Prepare several batches of the formulation at three different pH values (e.g., pH 4.0, 5.5, and 7.0) to study the effect of pH.

  • Ensure the chlorobutanol is fully dissolved. A concentration of 0.5% w/v is common.[4]

  • Filter the solutions and fill them into the glass vials, ensuring a consistent headspace.

  • Prepare a sufficient number of vials to pull samples at all time points from all conditions.

3. Stability Study Execution:

  • Place the vials into the stability chambers set at various elevated temperatures (e.g., 40°C, 50°C, 60°C).

  • Define the sampling time points. For accelerated studies, this could be 0, 1, 2, 4, and 6 weeks.[7][9]

  • At each time point, pull at least three vials from each condition. Allow them to cool to room temperature.

  • Visually inspect for any changes (color, clarity, precipitation) and measure the pH.

4. Analytical Method (HPLC):

  • Prepare a calibration curve using the chlorobutanol reference standard.

  • Dilute the samples from the stability study to fall within the linear range of the calibration curve.

  • Analyze the samples via HPLC to determine the remaining concentration of chlorobutanol.

5. Data Analysis:

  • For each pH/temperature condition, plot the concentration of chlorobutanol versus time.

  • To determine the reaction order, create plots for zero-order (concentration vs. time), first-order (natural log of concentration vs. time), and second-order (1/concentration vs. time) reactions.[10]

  • Identify the plot that yields the straightest line (highest R² value) to determine the order of degradation. Degradation of chlorobutanol typically follows pseudo-first-order kinetics at a constant pH.

  • The slope of the linear regression line for the first-order plot is equal to the negative degradation rate constant (-k).

  • Calculate the half-life (t₁/₂) using the formula: t₁/₂ = 0.693 / k.

  • Use the Arrhenius equation to plot ln(k) vs. 1/T (in Kelvin) to determine the activation energy and predict the degradation rate constant at room temperature (25°C).

Visualizations

CB Chlorobutanol DP Degradation Products (Acetone, CO, HCl) CB->DP Catalyzes OH Hydroxide Ion (High pH) OH->CB

Caption: Hydroxide-ion catalyzed degradation of Chlorobutanol.

prep 1. Prepare Formulation at Different pH Values store 2. Store Samples in Stability Chambers (e.g., 40°C, 50°C, 60°C) prep->store pull 3. Pull Samples at Predetermined Time Points store->pull analyze 4. Analyze Chlorobutanol Concentration via HPLC pull->analyze plot 5. Plot Concentration vs. Time (Determine Reaction Order) analyze->plot calc 6. Calculate Rate Constant (k) and Half-Life (t½) plot->calc

Caption: Experimental workflow for a kinetic degradation study.

start Symptom: Unexpected Loss of Chlorobutanol check_ph Is a pH drop observed? start->check_ph degradation Cause: Chemical Degradation Solution: Lower initial pH, increase buffer capacity check_ph->degradation Yes check_packaging Is packaging plastic or rubber? check_ph->check_packaging No sorption Cause: Sorption/Volatility Solution: Use glass containers, conduct compatibility study check_packaging->sorption Yes other Investigate other causes (e.g., analytical error, interaction with API) check_packaging->other No

Caption: Troubleshooting logic for accelerated loss of Chlorobutanol.

References

Troubleshooting adsorption of Chlorobutanol Hemihydrate to container closures

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting assistance for researchers, scientists, and drug development professionals encountering issues with the adsorption of Chlorobutanol Hemihydrate to container closures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its adsorption to container closures a significant concern?

This compound is a widely used antimicrobial preservative in pharmaceutical formulations, particularly in ophthalmic and parenteral dosage forms.[1][2] It is effective against a broad spectrum of bacteria and some fungi.[1][3] Adsorption is the process where molecules of a substance, in this case, Chlorobutanol, adhere to the surface of a solid, such as a rubber stopper. This is a significant concern because the loss of the preservative from the solution to the container closure can reduce its concentration below the effective level, potentially compromising the sterility and stability of the drug product throughout its shelf life.[1][4] This can lead to product failure and patient safety risks.[5]

Q2: What are the primary factors that influence the adsorption and loss of Chlorobutanol?

Several factors can contribute to the loss of Chlorobutanol from a solution. The primary factors include the type of container and closure material, the formulation's pH, the sterilization method used, and the storage temperature. Chlorobutanol is known to be incompatible with certain plastics and rubber stoppers due to sorption.[1]

cluster_factors Influencing Factors cluster_outcome Potential Issues cluster_result Overall Impact ClosureType Container Closure Material (e.g., Bromobutyl vs. Chlorobutyl) Adsorption Chlorobutanol Adsorption / Sorption ClosureType->Adsorption Sterilization Sterilization Method (Autoclave vs. Gamma Irradiation) Sterilization->Adsorption Leaching Leaching of Closure Components Sterilization->Leaching Formulation Formulation Properties (e.g., pH, Excipients) Formulation->Adsorption Storage Storage Conditions (Temperature & Duration) Storage->Adsorption LossOfPotency Loss of Preservative Efficacy Adsorption->LossOfPotency Leaching->LossOfPotency

Caption: Key factors influencing Chlorobutanol loss to container closures.

Q3: Which type of rubber stopper is recommended to minimize Chlorobutanol adsorption: Bromobutyl or Chlorobutyl?

The choice between bromobutyl and chlorobutyl rubber stoppers depends on the specific drug formulation and application. However, for sensitive drugs, bromobutyl rubber is often preferred due to its lower potential for extractables and leachables.[6] Both materials offer excellent barriers to gases and moisture, but their chemical compositions and stability differ, which can impact their interaction with Chlorobutanol.[7][8][9]

Table 1: Comparison of Bromobutyl and Chlorobutyl Rubber Stoppers

FeatureBromobutyl RubberChlorobutyl Rubber
Chemical Stability Higher reactivity, faster curing, superior resistance to oxygen.[6]More stable under prolonged exposure to heat and UV light.[6] Preferred for high-heat sterilization.[10]
Extractables & Leachables Generally has lower levels of extractables and leachables.[6][9]Slightly higher potential for leaching chloride ions, which may affect pH-sensitive formulations.[6]
Gas Permeability Marginally better gas barrier performance due to tighter molecular cross-linking.[6]Excellent gas and moisture impermeability.[7][9]
Common Use Cases Preferred for sensitive biologics, vaccines, and lyophilized drugs.[6]Often used for less reactive drugs and general-purpose parenteral products.[6]
Cost Generally more expensive.[6]More cost-effective and widely available.[6]
Q4: How does the sterilization method affect Chlorobutanol adsorption and container integrity?

The sterilization method can significantly impact the properties of rubber stoppers and, consequently, the stability of Chlorobutanol. Common methods like steam sterilization (autoclaving) and gamma irradiation can alter the physical and chemical properties of the elastomer, potentially increasing the levels of extractables and leachables.[11][12]

Table 2: Impact of Sterilization Methods on Rubber Container Closures

Sterilization MethodDescriptionImpact on Rubber Closures
Steam Sterilization (Autoclave) Uses moist heat under pressure (e.g., 121°C for 30-60 minutes) to sterilize components.[11][12]Can cause stoppers to absorb significant amounts of moisture.[13] May have less impact on antioxidant concentration compared to gamma irradiation.[11]
Gamma Irradiation Uses ionizing radiation to sterilize materials.Can lead to polymer and additive degradation (crosslinking and scission).[11] May significantly increase the concentration of certain extractables and potential leachables.[11]

It is crucial to validate the chosen sterilization process to ensure it does not compromise the container closure integrity or lead to unacceptable levels of preservative loss.[12]

Troubleshooting Workflow

If you suspect significant loss of Chlorobutanol due to adsorption, follow this systematic approach to identify and resolve the issue.

start Suspected Chlorobutanol Loss quantify 1. Quantify Chlorobutanol Loss (Use validated HPLC or GC method) start->quantify evaluate 2. Evaluate Container Closure System (Stopper type, coating, etc.) quantify->evaluate check_sterilization 3. Review Sterilization Process (Method, duration, temperature) evaluate->check_sterilization leachables 4. Conduct Extractables & Leachables (E&L) Study check_sterilization->leachables reformulate 5. Reformulate or Re-select Components leachables->reformulate end Problem Resolved reformulate->end

Caption: A systematic workflow for troubleshooting Chlorobutanol adsorption.

Experimental Protocols

Protocol 1: Quantification of Chlorobutanol by Reverse-Phase HPLC (RP-HPLC)

This method is suitable for the routine analysis of Chlorobutanol in aqueous solutions and ointments.[14]

Objective: To determine the concentration of Chlorobutanol in a given formulation and quantify its loss over time.

Materials:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • C18 (octadecylsilane) column, 10 µm particle size

  • Mobile Phase: Methanol and Water (50:50 v/v)

  • Chlorobutanol reference standard

  • Sample formulation

  • Volumetric flasks, pipettes, and syringes

  • 0.45 µm syringe filters

Methodology:

  • Standard Preparation: Prepare a stock solution of Chlorobutanol reference standard in the mobile phase. Create a series of calibration standards by diluting the stock solution to known concentrations (e.g., ranging from 0.1 mg/mL to 1.0 mg/mL).

  • Sample Preparation:

    • For aqueous solutions: Dilute the sample with the mobile phase to fall within the calibration range.

    • For ointments/suspensions: An extraction step may be necessary. Disperse a known weight of the sample in a suitable solvent, sonicate, centrifuge, and collect the supernatant. Dilute as needed with the mobile phase.

  • Chromatography:

    • Filter all standards and samples through a 0.45 µm filter before injection.

    • Set the HPLC conditions:

      • Column: C18

      • Mobile Phase: Methanol:Water (50:50)

      • Flow Rate: 1.0 mL/min

      • Detection Wavelength: 210 nm[14]

      • Injection Volume: 20 µL

  • Analysis:

    • Inject the calibration standards to generate a standard curve (Peak Area vs. Concentration).

    • Inject the prepared samples.

    • Calculate the concentration of Chlorobutanol in the samples by comparing their peak areas to the standard curve.

Protocol 2: Quantification by Gas Chromatography (GC)

Gas chromatography is another robust method for determining Chlorobutanol content in various pharmaceutical preparations.[15][16]

Objective: To quantify Chlorobutanol, especially in complex matrices.

Methodology Outline:

  • System: A gas chromatograph equipped with a Flame Ionization Detector (FID).

  • Column: A suitable column capable of separating Chlorobutanol from formulation excipients and degradation products.

  • Sample Preparation: Samples may require extraction into an organic solvent. An internal standard (e.g., cyclohexanol, camphor) can be used for improved accuracy.[15]

  • Analysis: The concentration is determined by comparing the peak height or area of Chlorobutanol in the sample to that of a reference standard.[15]

Understanding Extractables & Leachables

The terms "extractables" and "leachables" are critical in understanding container-drug interactions.[17][18][19]

  • Extractables: Compounds that can be forced out of a container closure system under harsh conditions (e.g., aggressive solvents, high temperatures). These studies represent the "worst-case" scenario.[19][20][21]

  • Leachables: Compounds that migrate from the container closure system into the drug product under normal storage and use conditions. Leachables are typically a subset of extractables and pose a direct risk to patient safety and product quality.[17][19][20]

A loss of Chlorobutanol can be accompanied by the appearance of leachables from the stopper, making E&L studies an essential part of the investigation.

cluster_extraction Forced Extraction (Harsh Conditions) cluster_leaching Normal Storage Conditions Container Container Closure System (e.g., Rubber Stopper) Extractables Extractables Container->Extractables yields Leachables Leachables Container->Leachables migrate into Extractables->Leachables subset of DrugProduct Drug Product Leachables->DrugProduct contaminates

References

Technical Support Center: Minimizing Ocular Irritancy of Chlorobutanol Hemihydrate in Ophthalmic Formulations

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the ocular irritancy of Chlorobutanol Hemihydrate in ophthalmic preparations.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is it used in ophthalmic drops?

This compound is a widely used preservative in pharmaceutical products, including ophthalmic drops.[1][2] Its primary function is to prevent the growth of microorganisms such as bacteria and fungi in multi-dose formulations, ensuring the product remains sterile throughout its use.[2][3][4] It is an alcohol-based preservative with no surfactant activity.[1][5] Chlorobutanol is typically used at a concentration of 0.5% to achieve long-term stability and antimicrobial activity in multi-ingredient preparations.[1][2][3]

Q2: What is the mechanism behind Chlorobutanol-induced ocular irritation?

Chlorobutanol is known to be a severe eye irritant.[6] At a concentration of 0.5%, it has been shown to cause irritation in over 50% of subjects in a double-blind crossover study.[7][8] The irritancy stems from its mechanism of action as a detergent, which disrupts the lipid structure of cell membranes, leading to increased permeability and potential cell lysis.[5] In vitro studies on human corneal cells have demonstrated that 0.5% chlorobutanol can cause cell retraction, cessation of normal cell movement and division, and degeneration of corneal epithelial cells.[5][7] It can also disrupt the barrier and transport properties of the corneal epithelium.[5]

Q3: How do formulation parameters influence the irritancy of this compound?

Several formulation parameters can be adjusted to potentially minimize the irritancy of ophthalmic drops containing this compound:

  • pH: The antimicrobial activity of chlorobutanol is significantly reduced at a pH greater than 5.5.[3] While adjusting the pH towards a more physiological range (around 7.4) is generally desirable to reduce irritation, this can compromise the preservative efficacy of chlorobutanol.[9]

  • Tonicity: Ophthalmic formulations should be isotonic with natural tears to minimize irritation. A tonicity range equivalent to 0.5% to 2% saline is generally well-tolerated.[9] Hypertonic solutions can induce tearing, which increases the outflow of the drug and reduces its efficacy.[9]

  • Viscosity: Increasing the viscosity of the formulation can enhance its residence time on the ocular surface.[9] This can be achieved by adding polymers. While this may improve drug delivery, prolonged contact time with an irritant like chlorobutanol could potentially exacerbate irritation.

Q4: What are the established in-vitro models for assessing the ocular irritancy of ophthalmic formulations?

Several validated in-vitro models are available as alternatives to animal testing for ocular irritation, such as the Draize test.[10][11] These models utilize reconstructed human corneal epithelium (RhCE) to mimic the human eye. Commonly used models include:

  • EpiOcular™ Eye Irritation Test (EIT): This model uses cultured human epithelial cells that form a structure similar to the human cornea.[10][12] It is used to assess the eye irritation potential of chemicals and formulations by measuring cell viability after exposure.[10][13]

  • SkinEthic™ Human Corneal Epithelium (HCE) Model: This model consists of immortalized human corneal epithelial cells and is structurally comparable to the human corneal mucosa.[11][13]

  • Bovine Corneal Opacity and Permeability (BCOP) Test: This ex vivo method uses living corneal tissue from abattoirs to assess eye irritation by measuring changes in corneal opacity and permeability after exposure to a test substance.[14]

  • Isolated Chicken Eye (ICE) Test: Another ex vivo model that uses eyes from abattoirs and evaluates multiple endpoints, including corneal opacity, swelling, and fluorescein retention.[14]

Troubleshooting Guide

Problem: High cytotoxicity observed in in-vitro corneal epithelial cell models with a 0.5% this compound formulation.

Possible Causes Troubleshooting Steps & Solutions
Concentration-dependent toxicity Chlorobutanol is known to be cytotoxic at 0.5%. Consider reducing the concentration of this compound in incremental steps (e.g., to 0.4%, 0.3%) and re-evaluating both antimicrobial efficacy and ocular irritancy.
Sub-optimal formulation parameters Ensure the formulation's pH and tonicity are within the physiologically tolerated range (pH ~7.4, tonicity equivalent to 0.9% NaCl).[9]
Interaction with other excipients Certain excipients can enhance the cytotoxic effects of preservatives.[15] Review the formulation for any components known to have irritant properties and consider replacing them with less irritating alternatives.
Use of co-preservatives Investigate the use of a lower concentration of this compound in combination with another preservative, such as phenylethanol. A combination of 0.5% w/v of both has shown greater antibacterial activity than either compound alone.[16] This may allow for a reduction in the concentration of chlorobutanol while maintaining preservative efficacy.

Problem: Formulation shows acceptable preservative efficacy but still causes significant irritation in subjective patient studies.

Possible Causes Troubleshooting Steps & Solutions
High concentration of Chlorobutanol Even at concentrations that pass preservative efficacy tests, chlorobutanol can be a primary irritant.[8] Consider alternative preservatives with a lower irritation potential, such as Polyquaternium-1 (Polyquad®) or stabilized oxychloro complexes (Purite®).[17]
Formulation viscosity Highly viscous formulations can increase the contact time of the irritant with the ocular surface. Evaluate the effect of reducing the concentration of viscosity-enhancing polymers.
Patient sensitivity Individual patient sensitivity can vary. If a subset of users reports irritation, consider developing a preservative-free version of the formulation in single-dose units for sensitive individuals.[15]

Quantitative Data Summary

Table 1: Irritancy Potential of Ophthalmic Preservatives

PreservativeConcentrationObservationSource
Chlorobutanol0.5%Caused irritation in over 50% of subjects.[8]
Chlorobutanol0.5%Caused cell retraction and cessation of normal cytokinesis in human corneal cells.[7]
Chlorobutanol0.1%Caused near depletion of the squamous layer in conjunctival and corneal cells in vitro.[5]
Benzalkonium Chloride (BAK)0.01%Showed significantly higher toxicity than most of its alternatives in in vitro studies.[7]

Experimental Protocols

Protocol: In Vitro Eye Irritation Test using a Reconstructed Human Corneal Epithelium (RhCE) Model (e.g., EpiOcular™)

This protocol is a generalized procedure based on OECD Test Guideline 492.

1. Preparation of the Tissue Model:

  • Upon receipt, transfer the EpiOcular™ tissue inserts to 6-well plates containing pre-warmed assay medium.
  • Incubate the tissues overnight at 37°C and 5% CO₂.

2. Application of the Test Substance:

  • Apply the test formulation (e.g., ophthalmic solution) directly to the apical surface of the RhCE model. The volume applied should be sufficient to cover the entire surface.
  • Treat each tissue in duplicate. Include a negative control (e.g., saline) and a positive control (a known irritant).

3. Incubation:

  • Incubate the treated tissues for a defined period (e.g., 60 minutes) at 37°C and 5% CO₂.

4. Post-Exposure Rinsing:

  • After incubation, thoroughly rinse the tissue surface with a buffered saline solution to remove the test substance.

5. MTT Assay for Cell Viability:

  • Transfer the tissue inserts to a 24-well plate containing MTT solution (1 mg/mL).
  • Incubate for 3 hours at 37°C and 5% CO₂. During this time, viable cells will reduce the yellow MTT to a blue formazan precipitate.
  • Extract the formazan from the tissues using an appropriate solvent (e.g., isopropanol).
  • Measure the optical density (OD) of the extracted formazan using a spectrophotometer (e.g., at 570 nm).

6. Data Analysis:

  • Calculate the percentage of viable cells for each test substance relative to the negative control.
  • Classify the irritancy potential based on the reduction in cell viability. A substance is typically considered an irritant if it reduces cell viability by more than 50% compared to the negative control.[10]

Visualizations

cluster_irritation_pathway Proposed Signaling Pathway for Chlorobutanol-Induced Ocular Irritation Chlorobutanol Chlorobutanol Hemihydrate Membrane Corneal Epithelial Cell Membrane Chlorobutanol->Membrane interacts with Disruption Lipid Bilayer Disruption Membrane->Disruption Permeability Increased Membrane Permeability Disruption->Permeability Lysis Cell Lysis Permeability->Lysis CellCycle Cell Cycle Arrest & Cessation of Mitosis Permeability->CellCycle Inflammation Release of Inflammatory Mediators Lysis->Inflammation Irritation Ocular Irritation (Stinging, Redness) Inflammation->Irritation Barrier Disruption of Epithelial Barrier Function CellCycle->Barrier Barrier->Irritation

Caption: Proposed mechanism of Chlorobutanol-induced ocular irritation.

cluster_workflow Workflow for In-Vitro Ocular Irritation Testing Start Start: Receive RhCE Tissue Model Prepare Prepare Tissues & Incubate Overnight Start->Prepare Apply Apply Test Formulation, Positive & Negative Controls Prepare->Apply Incubate Incubate for Defined Period Apply->Incubate Rinse Rinse Tissues Incubate->Rinse MTT Perform MTT Assay for Cell Viability Rinse->MTT Measure Measure Optical Density MTT->Measure Analyze Analyze Data & Calculate % Viability Measure->Analyze Classify Classify Irritancy Potential Analyze->Classify End End of Assay Classify->End

Caption: Experimental workflow for RhCE-based ocular irritation testing.

cluster_decision_tree Decision-Making for Minimizing Irritation Start High Irritancy Observed CheckConc Is Chlorobutanol Concentration > 0.3%? Start->CheckConc ReduceConc Reduce Concentration & Re-test Efficacy/Irritancy CheckConc->ReduceConc Yes CheckParams Are Formulation Parameters Optimal? CheckConc->CheckParams No ReduceConc->CheckParams AdjustParams Adjust pH/Tonicity & Re-test CheckParams->AdjustParams No ConsiderAlt Consider Alternative Preservatives CheckParams->ConsiderAlt Yes AdjustParams->ConsiderAlt PF_Option Develop Preservative-Free Formulation ConsiderAlt->PF_Option Final Optimized Formulation ConsiderAlt->Final PF_Option->Final

References

Technical Support Center: Stability of Chlorobutanol Hemihydrate in Emulsions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center dedicated to providing in-depth guidance on the stabilization of Chlorobutanol Hemihydrate in emulsion formulations. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize the stability of their formulations.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability in emulsions a concern?

This compound is a volatile, white crystalline solid with a camphoraceous odor. It is widely used as an antimicrobial preservative in pharmaceutical and cosmetic emulsions at a typical concentration of 0.5% w/v.[1][2] Its stability is a significant concern because it is prone to degradation, which can lead to a loss of preservative efficacy and potentially alter the physicochemical properties of the emulsion, such as pH.

Q2: What are the primary factors that influence the stability of this compound in an emulsion?

The stability of this compound in an emulsion is primarily influenced by:

  • pH: This is the most critical factor. Chlorobutanol is significantly more stable in acidic conditions (pH 3-5) and its degradation is catalyzed by hydroxide ions, meaning its stability progressively worsens as the pH becomes neutral or alkaline.[3][4]

  • Temperature: Elevated temperatures accelerate the degradation of Chlorobutanol through hydrolysis.[4]

  • Emulsion Type and Composition: The nature of the emulsifiers (ionic vs. non-ionic) and other excipients can impact the partitioning and stability of Chlorobutanol.

  • Presence of Metal Ions: Trace metal ions can potentially catalyze oxidative degradation pathways.

  • Exposure to Light: Although less documented for Chlorobutanol compared to other factors, photolytic degradation can be a concern for many active ingredients.

  • Packaging: Due to its volatility, Chlorobutanol can be lost through sublimation and absorption into certain packaging materials like polyethylene and rubber stoppers.

Troubleshooting Guide

Issue 1: Loss of Preservative Efficacy Over Time

Q: We are observing a decrease in the antimicrobial effectiveness of our emulsion preserved with this compound during stability studies. What could be the cause and how can we address it?

A: A loss of preservative efficacy is most likely due to the chemical degradation of Chlorobutanol.

Possible Causes and Solutions:

  • High pH of the Formulation: The primary degradation pathway for Chlorobutanol is hydroxide-ion-catalyzed hydrolysis.[3][4] The rate of degradation increases significantly at a pH above 5.5.

    • Solution: Adjust the pH of the aqueous phase of your emulsion to a more acidic range (ideally between pH 3 and 5) using appropriate buffering agents. Citrate and phosphate buffers are commonly used in parenteral formulations and can be suitable for topical emulsions as well.[5][6]

  • Elevated Storage Temperature: Higher temperatures accelerate the rate of hydrolysis.[4]

    • Solution: Store the emulsion at controlled room temperature or, if the formulation allows, under refrigerated conditions.

  • Interaction with Excipients: Certain excipients, particularly some non-ionic surfactants, can form micelles that may entrap the Chlorobutanol, reducing its availability in the aqueous phase where it exerts its antimicrobial activity.

    • Solution: Evaluate the compatibility of Chlorobutanol with all excipients in the formulation. Consider using a different type of emulsifier and conduct compatibility studies.

Issue 2: A Drop in the pH of the Emulsion During Storage

Q: We have noticed a gradual decrease in the pH of our Chlorobutanol-preserved emulsion over time. What is causing this and what are the implications?

A: A drop in pH is a strong indicator of Chlorobutanol degradation.

Possible Cause and Implications:

  • Hydrolysis of Chlorobutanol: The hydrolysis of Chlorobutanol leads to the formation of acidic degradation products, including hydrochloric acid.[4]

    • Implications: A change in pH can affect the stability of the active pharmaceutical ingredient (API), the emulsion's physical stability (e.g., droplet size, viscosity), and potentially cause skin irritation if it's a topical product.

    • Solution: The primary solution is to prevent the degradation of Chlorobutanol by controlling the pH of the formulation as described in the previous issue. Utilizing a robust buffering system can also help to resist changes in pH resulting from any degradation that might still occur.

Issue 3: Physical Instability of the Emulsion (e.g., Phase Separation, Creaming)

Q: Our emulsion containing this compound is showing signs of phase separation. Could the preservative be the cause?

A: While Chlorobutanol is not typically a primary cause of emulsion instability, its degradation can contribute to it.

Possible Causes and Solutions:

  • pH Shift Due to Degradation: As mentioned, Chlorobutanol degradation can lower the pH. This pH shift can alter the charge on the oil droplets (zeta potential) if pH-sensitive emulsifiers are used, leading to flocculation, coalescence, and eventual phase separation.

    • Solution: Stabilize the Chlorobutanol by optimizing the formulation's pH. Also, select an emulsifier system that is stable and effective across the expected pH range of the product's shelf life.

  • Incompatible Emulsifier System: The choice of emulsifiers and their concentration is critical for the physical stability of an emulsion.

    • Solution: Re-evaluate the hydrophilic-lipophilic balance (HLB) of your oil phase and ensure you are using an appropriate emulsifier system at an optimal concentration. The use of co-emulsifiers or stabilizers like gums or polymers can enhance physical stability.

Strategies to Enhance Stability

1. pH Optimization and Buffering

Controlling the pH of the aqueous phase is the most effective strategy to enhance the stability of this compound.

  • Recommendation: Formulate the emulsion at a pH between 3 and 5.

  • Buffering Agents: Employ a buffer system with sufficient capacity to maintain the pH within the target range throughout the product's shelf life.

Quantitative Data: pH-Dependent Stability of Chlorobutanol

The following table summarizes the half-life of Chlorobutanol at different pH values, illustrating the profound effect of pH on its stability.

pHTemperature (°C)Half-lifeReference
3.02590 years[4]
7.5250.23 years (approx. 3 months)[4]

2. Use of Chelating Agents

Trace metal ions in raw materials can catalyze oxidative degradation of various components in an emulsion.

  • Recommendation: Incorporate a chelating agent like Ethylenediaminetetraacetic acid (EDTA) into the aqueous phase.

  • Typical Concentration: A typical concentration for EDTA in cosmetic and pharmaceutical formulations is between 0.1% and 0.5%.[3]

  • Mechanism: EDTA sequesters metal ions, preventing them from participating in redox reactions that could potentially degrade Chlorobutanol or other excipients. EDTA can also enhance the efficacy of antimicrobial preservatives.[7][8]

3. Addition of Antioxidants

While the primary degradation pathway of Chlorobutanol is hydrolysis, oxidative degradation can be a concern for the overall stability of the emulsion, especially the oil phase.

  • Recommendation: Consider the inclusion of oil-soluble antioxidants such as Butylated Hydroxytoluene (BHT), Butylated Hydroxyanisole (BHA), or Tocopherol (Vitamin E) in the oil phase of the emulsion.

  • Mechanism: These antioxidants can prevent the oxidation of the oil phase, which in turn can help to maintain the overall integrity of the emulsion and prevent the formation of byproducts that could potentially interact with Chlorobutanol.

Experimental Protocols

Protocol 1: Stability-Indicating RP-HPLC Method for Quantification of this compound in an O/W Emulsion

This protocol provides a general framework for a stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method.

  • Instrumentation:

    • HPLC system with a UV detector

    • C18 column (e.g., 10-micron octadecylsilane)[9][10]

  • Mobile Phase:

    • Methanol:Water (50:50, v/v)[9][10]

  • Detection:

    • UV at 210 nm[9][10]

  • Sample Preparation:

    • Accurately weigh a quantity of the emulsion equivalent to a known amount of Chlorobutanol.

    • Disperse the emulsion in a suitable solvent system to break the emulsion and dissolve the Chlorobutanol. A common approach is to use a combination of an organic solvent (e.g., methanol, acetonitrile) to dissolve the oil phase and an aqueous solvent to dissolve the water-soluble components. Sonication may be required to ensure complete dispersion and dissolution.

    • Centrifuge the sample at high speed to separate the precipitated excipients.

    • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

    • Prepare a placebo emulsion (without Chlorobutanol) and subject it to the same sample preparation procedure to identify any interfering peaks.

  • Forced Degradation Study:

    • To ensure the method is stability-indicating, perform forced degradation studies on a sample of the emulsion. Expose the emulsion to acidic (e.g., 0.1 M HCl), basic (e.g., 0.1 M NaOH), oxidative (e.g., 3% H₂O₂), thermal (e.g., 60°C), and photolytic stress conditions.[1][11][12]

    • Analyze the stressed samples using the HPLC method to demonstrate that the degradation products are well-resolved from the parent Chlorobutanol peak.

Protocol 2: Gas Chromatography (GC) Method for Quantification of this compound

GC is another common technique for the analysis of volatile compounds like Chlorobutanol. A headspace GC method is particularly useful for complex matrices like emulsions.

  • Instrumentation:

    • Gas chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS)

    • Headspace autosampler

  • GC Column:

    • A suitable capillary column, such as one coated with Carbowax 20M or a TG-624 SilMS.

  • Sample Preparation for Headspace GC:

    • Accurately weigh a sample of the emulsion into a headspace vial.

    • Add a suitable solvent (e.g., water, or an appropriate organic solvent).

    • If using an internal standard, add a known amount of the internal standard solution (e.g., 2,2,2-trichloroethanol).

    • Seal the vial.

  • Headspace Parameters:

    • Incubation Temperature and Time: These parameters need to be optimized to ensure the efficient partitioning of Chlorobutanol from the sample matrix into the headspace. A typical starting point could be 80°C for 20-60 minutes.

  • GC Conditions:

    • Injector Temperature: Typically set higher than the boiling point of Chlorobutanol.

    • Oven Temperature Program: An initial isothermal period followed by a temperature ramp to ensure good separation of Chlorobutanol from other volatile components.

    • Detector Temperature: Set appropriately for the detector being used (e.g., 250°C for FID).

Visualizations

degradation_pathway Chlorobutanol This compound Degradation Hydrolysis Chlorobutanol->Degradation Hydroxide Hydroxide Ions (OH⁻) (High pH) Hydroxide->Degradation Catalyzes Heat Elevated Temperature Heat->Degradation Accelerates Products Acidic Degradation Products (e.g., Hydrochloric Acid, Acetone) Degradation->Products Loss Loss of Preservative Efficacy Products->Loss pH_Drop Decrease in Formulation pH Products->pH_Drop

Caption: Degradation pathway of this compound in emulsions.

stability_testing_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_stability Stability Study cluster_evaluation Evaluation Formulation Prepare Emulsion with This compound Forced_Deg Perform Forced Degradation (Acid, Base, Oxidative, Thermal, Photo) Formulation->Forced_Deg Storage Store Samples at Different Conditions (e.g., 25°C/60%RH, 40°C/75%RH) Formulation->Storage Method_Dev Develop Stability-Indicating Analytical Method (e.g., HPLC, GC) Forced_Deg->Method_Dev Validation Validate Analytical Method (Specificity, Linearity, Accuracy, Precision) Method_Dev->Validation Testing Test Samples at Predetermined Time Points Validation->Testing Storage->Testing Data_Analysis Analyze Data for Chlorobutanol Content and Degradants Testing->Data_Analysis Shelf_Life Determine Shelf Life Data_Analysis->Shelf_Life

Caption: Experimental workflow for stability testing of this compound in emulsions.

logical_relationships Stability Chlorobutanol Stability pH Low pH (3-5) pH->Stability Increases Temp Low Temperature Temp->Stability Increases Chelators Chelating Agents Chelators->Stability Increases Antioxidants Antioxidants Antioxidants->Stability Increases Packaging Appropriate Packaging Packaging->Stability Increases High_pH High pH (>5.5) High_pH->Stability Decreases High_Temp High Temperature High_Temp->Stability Decreases Metals Metal Ions Metals->Stability Decreases Oxygen Oxygen Oxygen->Stability Decreases Wrong_Packaging Incompatible Packaging Wrong_Packaging->Stability Decreases

Caption: Factors influencing the stability of this compound.

References

Technical Support Center: Overcoming Interference in the Analytical Quantification of Chlorobutanol Hemihydrate

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to our dedicated technical support center for the analytical quantification of Chlorobutanol Hemihydrate. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to address common challenges encountered during analysis.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during the GC and HPLC analysis of this compound.

Gas Chromatography (GC) Troubleshooting
Problem Potential Cause Recommended Solution
Peak Tailing 1. Active Sites in the Inlet or Column: Chlorobutanol, being a tertiary alcohol, can interact with active silanol groups. 2. Column Contamination: Buildup of non-volatile matrix components. 3. Improper Column Installation: Dead volume at the inlet or detector connection.1. Use a deactivated inlet liner and a column with low bleed and inertness. Consider derivatization to block the active hydroxyl group. 2. Bake out the column at the maximum recommended temperature. If the problem persists, trim the first few centimeters of the column or replace it. 3. Ensure a clean, square cut of the column and install it according to the manufacturer's instructions for your GC system.
Poor Reproducibility 1. Injector Variability: Inconsistent injection volume or technique. 2. Septum Leak: A cored or worn-out septum can lead to loss of sample. 3. Sample Degradation: Chlorobutanol can be susceptible to thermal degradation at high injector temperatures.1. Use an autosampler for precise and repeatable injections. If injecting manually, ensure a consistent and rapid injection technique. 2. Replace the septum regularly. Use high-quality, low-bleed septa. 3. Optimize the injector temperature. Start with a lower temperature and gradually increase to find the optimal balance between volatilization and degradation.
Ghost Peaks 1. Carryover from Previous Injections: Adsorption of Chlorobutanol or matrix components in the injector or column. 2. Septum Bleed: Degradation products from the septum. 3. Contaminated Carrier Gas: Impurities in the carrier gas.1. Implement a thorough wash sequence for the syringe and run blank injections between samples. 2. Use a high-temperature, low-bleed septum. 3. Ensure high-purity carrier gas and install appropriate gas purifiers.
Co-elution with Matrix Components 1. Inadequate Chromatographic Resolution: The GC column and temperature program are not optimized for the sample matrix. 2. Complex Sample Matrix: High concentration of excipients in the formulation.1. Optimize the temperature program (e.g., use a slower ramp rate or a different stationary phase). A column with a different polarity may provide better separation. 2. Employ a more rigorous sample preparation technique, such as solid-phase extraction (SPE), to remove interfering matrix components.
High-Performance Liquid Chromatography (HPLC) Troubleshooting
Problem Potential Cause Recommended Solution
Peak Broadening 1. Column Overload: Injecting too high a concentration of the analyte. 2. Extra-column Volume: Excessive tubing length or large internal diameter tubing between the injector, column, and detector. 3. Column Degradation: Loss of stationary phase or voids in the column packing.1. Dilute the sample to fall within the linear range of the method. 2. Use tubing with the smallest possible internal diameter and keep the length to a minimum. 3. Replace the column. Use a guard column to protect the analytical column.
Inconsistent Retention Times 1. Mobile Phase Composition Changes: Inaccurate mixing of mobile phase components or evaporation of volatile solvents. 2. Fluctuations in Column Temperature: Inadequate temperature control. 3. Pump Malfunction: Inconsistent flow rate.1. Prepare fresh mobile phase daily and keep the solvent reservoirs capped. Use an HPLC system with a reliable gradient proportioning valve. 2. Use a column oven to maintain a constant and uniform temperature. 3. Check for leaks in the pump, degas the mobile phase, and perform pump maintenance as needed.
Baseline Noise or Drift 1. Contaminated Mobile Phase or HPLC System: Microbial growth in the mobile phase or buildup of contaminants in the system. 2. Detector Lamp Aging: A failing detector lamp can cause baseline instability. 3. Air Bubbles in the System: Air trapped in the pump, detector, or tubing.1. Filter all mobile phases and use HPLC-grade solvents. Periodically flush the system with a strong solvent. 2. Replace the detector lamp. 3. Degas the mobile phase thoroughly. Purge the pump and detector to remove any trapped air.
Interference from Excipients 1. Co-elution of Excipients: Formulation components having similar retention times to Chlorobutanol. 2. Matrix Effects: Enhancement or suppression of the analyte signal by co-eluting matrix components.[1]1. Adjust the mobile phase composition (e.g., pH, organic modifier ratio) or try a column with a different selectivity. 2. Use a sample preparation method that effectively removes interfering excipients, such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE). A diode-array detector (DAD) can help assess peak purity.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of interference in the quantification of this compound?

A1: The most common sources of interference are:

  • Matrix Effects: Excipients from the pharmaceutical formulation (e.g., ointments, creams, ophthalmic solutions) can co-elute with Chlorobutanol, leading to signal enhancement or suppression.[2]

  • Degradation Products: Chlorobutanol can degrade, especially under thermal stress in GC or in certain pH conditions, leading to the formation of byproducts that may interfere with the main peak.[3]

  • Impurities from Synthesis: The synthesis of Chlorobutanol may result in process-related impurities.[4]

  • Contamination: Contamination from sample handling, solvents, or the analytical system itself can introduce interfering peaks.

Q2: How can I minimize matrix effects when analyzing complex samples like ointments or creams?

A2: To minimize matrix effects, consider the following strategies:

  • Effective Sample Preparation: Employ extraction techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate Chlorobutanol from the bulk of the matrix. For ointments, a common approach is to dissolve the sample in a non-polar solvent and then extract the Chlorobutanol into a more polar solvent compatible with the analytical method.[5]

  • Method Optimization: Adjusting the chromatographic conditions, such as the mobile phase composition in HPLC or the temperature program in GC, can help to resolve the Chlorobutanol peak from interfering matrix components.

  • Use of a Selective Detector: A mass spectrometer (MS) detector can provide higher selectivity compared to a UV or FID detector, allowing for the differentiation of Chlorobutanol from co-eluting species based on their mass-to-charge ratio.

Q3: What are the key validation parameters to consider for a stability-indicating HPLC method for this compound?

A3: A stability-indicating method must be able to accurately quantify the active pharmaceutical ingredient (API) in the presence of its degradation products. Key validation parameters include:

  • Specificity/Selectivity: The method must demonstrate that the Chlorobutanol peak is well-resolved from any degradation products, impurities, and placebo components. This is often assessed using forced degradation studies.[6][7]

  • Linearity: The method should show a linear relationship between the detector response and the concentration of Chlorobutanol over a defined range.[8][9]

  • Accuracy and Precision: The method must be accurate (close to the true value) and precise (reproducible).[8]

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): These parameters determine the lowest concentration of Chlorobutanol that can be reliably detected and quantified, respectively.[4][8][9][10]

  • Robustness: The method should be insensitive to small, deliberate variations in method parameters, such as mobile phase composition, pH, and column temperature.

Q4: Can I use Gas Chromatography (GC) for the analysis of this compound? What are the potential challenges?

A4: Yes, GC is a commonly used technique for the analysis of Chlorobutanol. However, there are potential challenges to be aware of:

  • Thermal Stability: Chlorobutanol can be thermally labile and may degrade in the hot GC injector, leading to inaccurate quantification and the appearance of degradation peaks. Optimizing the injector temperature is crucial.

  • Peak Shape: Due to its polar nature, Chlorobutanol can exhibit peak tailing on some GC columns. Using a highly inert column and a deactivated inlet liner can mitigate this issue.

  • Sample Volatility: For non-volatile sample matrices, headspace GC can be an effective alternative to direct injection, as it minimizes the introduction of non-volatile residues into the GC system.

Quantitative Data Summary

The following tables summarize quantitative data from various validated methods for the quantification of this compound.

Table 1: HPLC Method Validation Parameters
Parameter Value Chromatographic Conditions Reference
Linearity Range 2.89 - 24.4 µg/mLColumn: Agilent Zorbax Eclipse XDB C18 (75 mm x 3.0 mm, 3.5µm); Mobile Phase: 15 mM phosphate buffer (pH 3.0) and methanol (gradient); Detection: UV at 210 nm[8]
LOD 0.86 µg/mLColumn: Agilent Zorbax Eclipse XDB C18 (75 mm x 3.0 mm, 3.5µm); Mobile Phase: 15 mM phosphate buffer (pH 3.0) and methanol (gradient); Detection: UV at 210 nm[8]
LOQ Not ReportedColumn: Agilent Zorbax Eclipse XDB C18 (75 mm x 3.0 mm, 3.5µm); Mobile Phase: 15 mM phosphate buffer (pH 3.0) and methanol (gradient); Detection: UV at 210 nm[8]
Recovery 99.4% (from ophthalmic ointment)Column: 10-µm octadecylsilane; Mobile Phase: Methanol-water (50:50); Detection: UV at 210 nm[5]
Table 2: Spectrophotometric Method Validation Parameters
Parameter Value Methodology Reference
LOD 0.96 µg/mLColorimetric detection at 540 nm[8]
LOQ Not ReportedColorimetric detection at 540 nm[8]

Experimental Protocols

Protocol 1: HPLC-UV Quantification of Chlorobutanol in Ophthalmic Ointment

This protocol is adapted from a validated method for the analysis of Chlorobutanol in ophthalmic ointments.[5]

1. Sample Preparation: a. Accurately weigh a portion of the ointment equivalent to approximately 5 mg of Chlorobutanol into a 50 mL screw-cap centrifuge tube. b. Add 25 mL of a suitable non-polar solvent (e.g., hexane) and vortex thoroughly to dissolve the ointment base. c. Add 10 mL of a methanol-water (50:50) mixture, cap the tube, and shake vigorously for 10 minutes. d. Centrifuge at 3000 rpm for 10 minutes to separate the layers. e. Carefully withdraw the lower (methanol-water) layer containing the Chlorobutanol and transfer it to a clean vial. f. Filter the extract through a 0.45 µm syringe filter before injection.

2. HPLC Conditions:

  • Column: C18, 10 µm particle size

  • Mobile Phase: Methanol:Water (50:50, v/v)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • Detection: UV at 210 nm

  • Column Temperature: Ambient

3. Quantification: Prepare a calibration curve using standard solutions of this compound in the mobile phase. Calculate the concentration of Chlorobutanol in the sample by comparing its peak area to the calibration curve.

Protocol 2: GC-FID Quantification of Chlorobutanol in Aqueous Solutions

1. Sample Preparation: a. For aqueous solutions, a direct injection may be possible after appropriate dilution. b. Pipette 1.0 mL of the sample into a 10 mL volumetric flask. c. Add a suitable internal standard (e.g., a compound with similar properties to Chlorobutanol but well-resolved chromatographically). d. Dilute to volume with a suitable solvent (e.g., methanol).

2. GC Conditions:

  • Column: A mid-polarity capillary column (e.g., DB-624 or equivalent)

  • Injector Temperature: 200 °C (optimize as needed to prevent degradation)

  • Detector Temperature (FID): 250 °C

  • Oven Program: 80 °C (hold for 2 min), ramp to 180 °C at 10 °C/min, hold for 5 min

  • Carrier Gas: Helium or Nitrogen at a constant flow rate

  • Injection Volume: 1 µL (split or splitless, depending on concentration)

3. Quantification: Prepare a calibration curve by plotting the ratio of the peak area of Chlorobutanol to the peak area of the internal standard against the concentration of Chlorobutanol. Calculate the concentration in the sample using the calibration curve.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis start Sample (Ointment/Cream) dissolve Dissolve in Non-polar Solvent start->dissolve extract Liquid-Liquid Extraction with Polar Solvent dissolve->extract centrifuge Centrifuge extract->centrifuge filter Filter Extract centrifuge->filter inject Inject into HPLC/GC filter->inject separate Chromatographic Separation inject->separate detect Detect Analyte separate->detect quantify Quantify against Standards detect->quantify result Report Result quantify->result

Caption: Experimental workflow for the analysis of this compound.

troubleshooting_logic start Poor Analytical Result check_system Check System Suitability (e.g., retention time, peak shape) start->check_system system_ok System OK? check_system->system_ok troubleshoot_instrument Troubleshoot Instrument (e.g., leaks, temperature, flow rate) system_ok->troubleshoot_instrument No check_sample_prep Review Sample Preparation system_ok->check_sample_prep Yes troubleshoot_instrument->start matrix_issue Potential Matrix Interference? check_sample_prep->matrix_issue optimize_prep Optimize Sample Prep (e.g., SPE, LLE) matrix_issue->optimize_prep Yes optimize_method Optimize Chromatographic Method (e.g., mobile phase, gradient) matrix_issue->optimize_method No optimize_prep->start end Acceptable Result optimize_prep->end optimize_method->start optimize_method->end

Caption: Logical troubleshooting workflow for analytical issues.

References

Technical Support Center: Chlorobutanol Hemihydrate in Pharmaceutical Formulations

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the impact of excipients on the antimicrobial activity of Chlorobutanol Hemihydrate.

Troubleshooting Guides

This section addresses common issues encountered during the use of this compound as a preservative in pharmaceutical formulations.

Issue 1: Loss of Antimicrobial Efficacy in Liquid Formulations

Symptoms:

  • Failure to meet antimicrobial effectiveness testing (AET) criteria.

  • Visible microbial growth in the product during stability studies or use.

Possible Causes and Troubleshooting Steps:

Potential Cause Troubleshooting/Validation Steps
pH Shift The antimicrobial activity of this compound is significantly reduced at a pH above 5.5.[1][2] 1. Verify Formulation pH: Measure the pH of the final formulation. 2. pH Adjustment: If the pH is above 5.5, consider adjusting it to a more acidic range (ideally between pH 3 and 5.5) using appropriate buffering agents. Ensure the chosen buffer is compatible with both the active pharmaceutical ingredient (API) and this compound. 3. Stability Studies: Conduct stability studies at the adjusted pH to ensure long-term efficacy and product stability.
Interaction with Non-ionic Surfactants Non-ionic surfactants, such as Polysorbate 80 (Tween 80), can entrap this compound within micelles, reducing its availability to act on microorganisms.[3] 1. Review Formulation: Identify the presence and concentration of non-ionic surfactants. 2. Alternative Surfactant: If possible, consider replacing the non-ionic surfactant with an alternative that has less impact on preservative efficacy. 3. Increase Preservative Concentration: If the surfactant is essential, it may be necessary to increase the concentration of this compound. This requires thorough validation to ensure the new concentration is both effective and safe. 4. Quantitative Analysis: Perform studies to quantify the extent of binding between the surfactant and this compound to determine the necessary concentration adjustment.
Binding to Macromolecules Excipients like Carboxymethyl Cellulose (CMC) and its derivatives can bind to this compound, reducing its free concentration and antimicrobial activity. 1. Identify Potential Binders: Review the formulation for the presence of macromolecules known to interact with preservatives. 2. Alternative Excipients: Explore alternative thickeners or stabilizers that do not interact with this compound. 3. Concentration Optimization: If the interacting excipient is necessary, conduct studies to determine the concentration of this compound required to overcome the binding effect and maintain antimicrobial efficacy.
Incompatibility with Other Excipients This compound is incompatible with certain compounds, including alkaline substances, menthol, antipyrine, phenol, and thymol.[2] 1. Thorough Formulation Review: Screen the formulation for any known incompatible excipients. 2. Reformulation: If an incompatible excipient is present, reformulation is necessary.

Issue 2: Reduced Preservative Concentration Over Time in Final Packaged Product

Symptoms:

  • A decrease in the assayed concentration of this compound during stability studies.

  • Loss of antimicrobial efficacy in later stages of the product's shelf life.

Possible Causes and Troubleshooting Steps:

Potential Cause Troubleshooting/Validation Steps
Adsorption to Container/Closure System This compound can be adsorbed by plastic and rubber components, particularly low-density polyethylene (LDPE) and some rubber stoppers.[2] 1. Evaluate Packaging Materials: Determine the material composition of the primary packaging (vial, syringe, etc.) and closure system (stopper, cap liner). 2. Material Selection: If using LDPE, consider switching to polypropylene (PP) or glass containers, which show significantly less sorption of Chlorobutanol. 3. Coated Stoppers: For rubber stoppers, consider using those with a coating (e.g., fluoropolymer) to minimize direct contact between the formulation and the elastomer. 4. Sorption Studies: Conduct specific studies to quantify the loss of this compound with the intended container closure system over time and at various temperatures.
Volatility and Sublimation This compound is volatile and can sublime, leading to a loss of the preservative from the formulation, especially if the container is not hermetically sealed.[1] 1. Container Integrity Testing: Ensure the container closure system provides a proper seal to prevent the escape of volatile components. 2. Storage Conditions: Store the product in airtight containers at controlled room temperature (or as specified by stability studies) to minimize sublimation.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH range for the antimicrobial activity of this compound?

A1: The antimicrobial activity of this compound is optimal in acidic conditions, typically at a pH of 5.5 or lower. Its effectiveness is considerably reduced in formulations with a pH above 5.5.[1][2]

Q2: Can I use this compound in a formulation containing Polysorbate 80?

A2: While it is possible, it is not recommended without thorough investigation. Polysorbate 80, a non-ionic surfactant, can reduce the antimicrobial activity of this compound by forming complexes or micelles.[3] If Polysorbate 80 is a necessary component of your formulation, you may need to increase the concentration of this compound and validate its efficacy through robust antimicrobial effectiveness testing.

Q3: My formulation is packaged in plastic vials, and I'm observing a loss of this compound over time. What could be the cause?

A3: this compound is known to be adsorbed by certain plastics, particularly low-density polyethylene (LDPE).[2] This can lead to a significant decrease in the concentration of the preservative in your formulation. Consider using polypropylene (PP) or glass vials, as they exhibit lower sorption.

Q4: Is this compound effective against both bacteria and fungi?

A4: Yes, this compound has both antibacterial and antifungal properties. It is effective against a range of Gram-positive and Gram-negative bacteria, as well as some fungi and yeasts.[1]

Q5: Are there any excipients that can enhance the antimicrobial activity of this compound?

A5: Yes, some studies have shown a synergistic effect when this compound is combined with other antimicrobial preservatives. For instance, a combination with phenylethanol or methylparaben has been reported to exhibit greater antibacterial activity than either compound alone.

Data Presentation

Table 1: Impact of Excipients on the Antimicrobial Activity of this compound

Excipient ClassSpecific ExcipientEffect on Chlorobutanol ActivityQuantitative Impact (if available)
Non-ionic Surfactants Polysorbate 80 (Tween 80)Antagonistic (Reduces activity)Activity may be reduced due to sorption or complex formation.[1]
Cellulose Derivatives Carboxymethyl CelluloseAntagonistic (Reduces activity)Reduced antibacterial and antiseptic activity.[2]
Packaging Materials Low-Density Polyethylene (LDPE)Antagonistic (Sorption/Loss of preservative)Marked losses of approximately 70-90% observed over 3 months.
Packaging Materials Polypropylene (PP)Minimal ImpactLosses of approximately 7-25% observed over 3 months.
Other Preservatives PhenylethanolSynergisticA combination of 0.5% w/v of each has shown greater antibacterial activity than either alone.[1]
Other Preservatives MethylparabenSynergisticA combination can result in enhanced activity against fungi and bacteria.

Table 2: Minimum Inhibitory Concentrations (MICs) of this compound

MicroorganismTypeTypical MIC (µg/mL)
Staphylococcus aureusGram-positive bacteria650 - 1250
Escherichia coliGram-negative bacteria1000 - 1250
Pseudomonas aeruginosaGram-negative bacteria1000 - 1250
Candida albicansYeast2500
Aspergillus nigerFungi5000

Note: MIC values can vary depending on the specific strain, test conditions, and formulation matrix.

Experimental Protocols

Protocol 1: Antimicrobial Effectiveness Testing (AET)

This protocol is a general guideline based on USP <51> to assess the efficacy of this compound in a given formulation.

1. Preparation of Microbial Inoculum:

  • Use cultures of specified microorganisms (e.g., Candida albicans, Aspergillus niger, Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus).

  • Harvest the cultures and suspend them in a sterile saline solution to achieve a microbial count of approximately 1 x 10⁸ CFU/mL.

2. Inoculation of the Product:

  • Divide the product into five separate, sterile containers.

  • Inoculate each container with one of the prepared microbial suspensions. The volume of the inoculum should be between 0.5% and 1.0% of the product volume.

  • The final concentration of microorganisms in the product should be between 1 x 10⁵ and 1 x 10⁶ CFU/mL.

3. Incubation and Sampling:

  • Incubate the inoculated containers at a specified temperature (typically 20-25°C) for 28 days.

  • At specified intervals (e.g., 7, 14, and 28 days), withdraw a sample from each container.

4. Microbial Enumeration:

  • Determine the number of viable microorganisms in each sample using a suitable plate count method.

  • Compare the results to the initial inoculum concentration and the acceptance criteria outlined in the relevant pharmacopeia for the product category.

Protocol 2: Evaluation of Preservative Adsorption to Packaging

1. Sample Preparation:

  • Fill the final container closure system with the formulation containing a known concentration of this compound.

  • Prepare control samples in inert containers (e.g., glass) where adsorption is expected to be minimal.

2. Stability Storage:

  • Store the test and control samples under specified stability conditions (e.g., 25°C/60% RH, 40°C/75% RH).

3. Sample Analysis:

  • At predetermined time points (e.g., 0, 1, 3, 6 months), remove samples from storage.

  • Assay the concentration of this compound in both the test and control samples using a validated analytical method (e.g., HPLC).

4. Data Analysis:

  • Calculate the percentage loss of this compound in the test containers compared to the control containers.

  • This will provide a quantitative measure of the adsorption to the packaging material.

Visualizations

logical_relationship cbh This compound Antimicrobial Activity factors Influencing Factors factors->cbh excipients Excipients excipients->factors synergistic Synergistic Preservatives (e.g., Phenylethanol, Parabens) synergistic->excipients antagonistic Antagonistic Excipients antagonistic->excipients non_ionic Non-ionic Surfactants (e.g., Polysorbate 80) non_ionic->antagonistic macro Macromolecules (e.g., Carboxymethyl Cellulose) macro->antagonistic ph pH > 5.5 ph->factors packaging Packaging Material (e.g., LDPE) packaging->factors

Caption: Factors influencing the antimicrobial activity of this compound.

troubleshooting_workflow start Start: AET Failure or Observed Microbial Growth check_ph Check Formulation pH start->check_ph ph_high Is pH > 5.5? check_ph->ph_high adjust_ph Adjust pH to < 5.5 and Re-test ph_high->adjust_ph Yes review_excipients Review Formulation for Incompatible Excipients ph_high->review_excipients No end End: Efficacy Restored adjust_ph->end incompatible_found Incompatible Excipient Found? (e.g., Non-ionic surfactant, CMC) review_excipients->incompatible_found reformulate Reformulate with Alternative Excipient or Increase Preservative Concentration incompatible_found->reformulate Yes check_packaging Investigate Container Closure System incompatible_found->check_packaging No reformulate->end adsorptive_packaging Is Packaging Material Adsorptive? (e.g., LDPE) check_packaging->adsorptive_packaging change_packaging Change to Inert Packaging (e.g., Glass, PP) and Re-test adsorptive_packaging->change_packaging Yes adsorptive_packaging->end No - Issue Resolved change_packaging->end

Caption: Troubleshooting workflow for loss of antimicrobial efficacy.

References

Validation & Comparative

A Comparative Guide: Chlorobutanol Hemihydrate vs. Benzyl Alcohol as Preservatives in Biologics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate preservative is a critical decision in the development of multi-dose biologic formulations, directly impacting the stability, safety, and efficacy of the therapeutic product. This guide provides an objective comparison of two commonly used preservatives, Chlorobutanol Hemihydrate and Benzyl Alcohol, supported by experimental data to aid in the selection process for biologic drug development.

Executive Summary

Both this compound and benzyl alcohol are effective antimicrobial preservatives used in parenteral and ophthalmic formulations.[1][2] However, their interactions with biologic drug substances, particularly proteins, can differ significantly. Benzyl alcohol has been widely reported to induce protein aggregation, a major concern for the stability and immunogenicity of biologics.[3][4][5] In contrast, some studies suggest that chlorobutanol may have a lesser impact on protein aggregation.[6] The choice between these two preservatives necessitates a careful evaluation of their antimicrobial efficacy, compatibility with the active pharmaceutical ingredient (API), and safety profile.

Antimicrobial Efficacy

Both preservatives exhibit broad-spectrum antimicrobial activity against bacteria and fungi, although their effectiveness can be influenced by formulation parameters such as pH.[1][7]

Table 1: Comparative Antimicrobial Efficacy

PreservativeOrganismMinimum Inhibitory Concentration (MIC)ConditionsReference
This compound Escherichia coli1250 µg/mL48 hours[8]
Staphylococcus aureus1250 µg/mL48 hours[8]
Pseudomonas aeruginosa1250 µg/mL48 hours[8]
Candida albicans2500 µg/mL48 hours[8]
Aspergillus niger2500 µg/mL48 hours[8]
Benzyl Alcohol Gram-negative bacteriaGenerally effective at 1%-[7]
Gram-positive bacteriaGenerally effective at 1%-[7]
FungiGenerally effective at 1%-[7]
A. niger (D-value)28.8 minutespH 5[7]
A. niger (D-value)76.8 minutespH 6[7]

Impact on Biologic Stability

A primary concern with preservatives in biologic formulations is their potential to compromise the stability of the protein therapeutic, often leading to aggregation.

Benzyl Alcohol and Protein Aggregation

Extensive research has demonstrated that benzyl alcohol can induce aggregation of various proteins.[3][5][9] The mechanism involves the hydrophobic interaction of benzyl alcohol with partially unfolded protein species, which then serve as precursors for aggregation.[4][10] This interaction can lead to a decrease in the protein's conformational stability.[5] For instance, in a study with recombinant human interleukin-1 receptor antagonist (rhIL-1ra), 0.9% (w/v) benzyl alcohol was shown to cause a greater degree of protein aggregation upon reconstitution of a lyophilized formulation compared to reconstitution with water.[3]

This compound and Protein Stability

While less extensively studied in the context of protein aggregation compared to benzyl alcohol, some evidence suggests chlorobutanol may be a less aggressive protein destabilizer. One study comparing five common antimicrobial preservatives found that chlorobutanol induced the least amount of protein aggregation.[6] In some instances, chlorobutanol has even been observed to have a stabilizing effect on certain peptides, such as oxytocin, under conditions of thermal stress.[11]

Table 2: Comparative Impact on Protein Stability

PreservativeProtein StudiedObservationExperimental TechniqueReference
This compound Cytochrome cLeast protein aggregation among five preservatives tested.Not specified in abstract[6]
OxytocinShowed a remarkable stabilizing effect at 40°C and 80°C.HPLC[11]
Benzyl Alcohol rhIL-1raAccelerated aggregation and precipitation.Size Exclusion HPLC (SE-HPLC)[4]
Interferon α-2a (IFNA2)Induced aggregation in a concentration-dependent manner.Isothermal aggregation kinetics, temperature scanning[5]
α-chymotrypsinogen AIncreased formation of insoluble aggregates from 2% to 13%.Not specified in abstract[12]

Safety and Toxicity Profile

Both preservatives are generally considered safe at their typical concentrations in pharmaceutical formulations. However, there are specific safety considerations for each.

This compound: With continued exposure to high doses, chlorobutanol can cause toxicity, and caution is advised when administering products containing it to patients with hepatic or renal dysfunction.[13] The oral lethal human dose is estimated to be between 50–500 mg/kg.[14]

Benzyl Alcohol: Benzyl alcohol has been associated with a risk of serious adverse reactions, including "gasping syndrome," in newborns and young children.[15][16][17] Therefore, its use is contraindicated in this patient population.[18] High volumes should be used with caution in patients with liver or kidney impairment due to the risk of accumulation and metabolic acidosis.[15]

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

A common method to assess antimicrobial efficacy is the determination of the MIC, which is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Methodology:

  • Prepare a series of dilutions of the preservative in a suitable liquid growth medium.

  • Inoculate each dilution with a standardized suspension of the test microorganism (e.g., E. coli, S. aureus).

  • Include a positive control (microorganism in medium without preservative) and a negative control (medium only).

  • Incubate the cultures under appropriate conditions (e.g., 37°C for 24-48 hours for bacteria).

  • The MIC is determined as the lowest concentration of the preservative at which no visible growth (turbidity) is observed.[8]

Assessment of Protein Aggregation by Size Exclusion High-Performance Liquid Chromatography (SE-HPLC)

SE-HPLC is a powerful technique for separating and quantifying protein monomers, dimers, and higher-order aggregates based on their size.

Methodology:

  • Prepare solutions of the biologic with and without the preservative.

  • Incubate the solutions under relevant stress conditions (e.g., elevated temperature, agitation).

  • At specified time points, inject an aliquot of each solution into an SE-HPLC system equipped with a suitable size-exclusion column.

  • The mobile phase is typically a buffer compatible with the protein.

  • Detection is commonly performed using UV absorbance at 280 nm.

  • The percentage of monomer, dimer, and larger aggregates is calculated from the peak areas in the chromatogram.[4]

Visualizing Mechanisms and Workflows

cluster_BA Benzyl Alcohol-Induced Aggregation Pathway BA Benzyl Alcohol PartiallyUnfolded Partially Unfolded Protein BA->PartiallyUnfolded Hydrophobic Interaction Protein Native Protein Protein->PartiallyUnfolded Conformational Equilibrium Aggregates Aggregates PartiallyUnfolded->Aggregates Self-Association

Caption: Benzyl alcohol can promote protein aggregation by interacting with and stabilizing partially unfolded, aggregation-prone species.

cluster_workflow Protein Stability Assessment Workflow Formulation Prepare Biologic Formulation (with and without preservative) Stress Apply Stress (e.g., Thermal, Mechanical) Formulation->Stress Sampling Collect Samples at Time Points Stress->Sampling Analysis Analyze for Aggregation (e.g., SE-HPLC, DLS) Sampling->Analysis Data Compare Aggregation Rates and Monomer Loss Analysis->Data

Caption: A typical experimental workflow for evaluating the impact of a preservative on the physical stability of a biologic.

Conclusion

The selection between this compound and benzyl alcohol as a preservative for a biologic formulation requires a thorough, data-driven assessment. While both offer effective antimicrobial properties, their impact on protein stability can be a key differentiator. The well-documented potential of benzyl alcohol to induce protein aggregation necessitates rigorous compatibility studies if it is being considered.[3][4][5] Chlorobutanol may present a lower risk of causing aggregation and could be a favorable alternative, particularly for sensitive protein therapeutics.[6] Ultimately, the optimal choice will depend on the specific characteristics of the biologic, the intended patient population, and comprehensive formulation development studies. Regulatory guidelines on the use of preservatives in biologics should also be consulted throughout the development process.[19][20]

References

A Comparative Analysis of Chlorobutanol Hemihydrate and Parabens as Preservatives in Ophthalmic Formulations

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the performance, safety, and stability of two common ophthalmic preservatives, supported by experimental data and detailed protocols.

The selection of an appropriate preservative system is a critical consideration in the development of multi-dose ophthalmic solutions. An ideal preservative must exhibit broad-spectrum antimicrobial efficacy to ensure product sterility while demonstrating minimal toxicity to delicate ocular tissues. This guide provides a detailed comparative study of two widely used preservatives, Chlorobutanol Hemihydrate and parabens, to aid in the informed selection for ophthalmic formulations.

Executive Summary

Both this compound and parabens are effective antimicrobial agents used in eye drops. This compound is a volatile, alcohol-based preservative, while parabens are esters of p-hydroxybenzoic acid. Their efficacy, stability, and safety profiles exhibit key differences that are crucial for formulation scientists to consider. This guide presents a side-by-side comparison of their performance based on available experimental data.

Antimicrobial Efficacy

The primary function of a preservative is to inhibit or kill microorganisms that may be introduced into the product during use. The antimicrobial efficacy of this compound and parabens has been evaluated against common ocular pathogens.

Data Presentation: Minimum Inhibitory Concentration (MIC)

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The following table summarizes the MIC values for this compound and various parabens against key ocular pathogens. Lower MIC values indicate greater antimicrobial potency.

MicroorganismThis compound (µg/mL)Methylparaben (%)Propylparaben (%)Butylparaben (%)
Staphylococcus aureus1250[1]> 0.320.040.02
Pseudomonas aeruginosa1250[1]0.16 - >0.320.080.04
Escherichia coli1250[1]0.160.040.02
Candida albicans2500[1]0.080.020.01
Aspergillus niger2500[1]0.10.020.02

Note: Paraben MIC values are often reported as percentages (w/v). For comparison, 0.1% is equivalent to 1000 µg/mL.

Key Findings:

  • Parabens, particularly propylparaben and butylparaben, generally exhibit lower MIC values against bacteria and fungi compared to this compound, indicating higher potency at lower concentrations.

  • The antimicrobial activity of parabens increases with the length of the alkyl chain (butyl > propyl > ethyl > methyl)[2]. However, their aqueous solubility decreases with increasing chain length.

  • This compound demonstrates broad-spectrum bacteriostatic activity[3].

Cytotoxicity and Ocular Safety

A critical aspect of preservative selection is its potential for cytotoxicity to corneal and conjunctival cells. Both this compound and parabens have been shown to exert toxic effects on ocular surface cells.

Data Presentation: In Vitro Cytotoxicity Studies

The following table summarizes results from a comparative in vitro study on the cytotoxicity of various preservatives on immortalized human corneal and conjunctival epithelial cells. Cell viability was assessed after a one-hour exposure to the preservatives at their commonly used concentrations in ophthalmic preparations.

PreservativeConcentrationCell Viability (%)
Chlorobutanol 0.5% ~14-50% [4]
Methylparaben 0.01% ~24-70% [4]

Key Findings:

  • At its typical concentration of 0.5%, chlorobutanol has been shown to cause immediate cessation of normal cytokinesis and mitotic activity in human corneal epithelial cells, with cell degeneration occurring within eight hours[5][6]. It acts as a detergent, disrupting the lipid structure of the cell membrane[7].

  • Parabens have also been reported to be toxic to human meibomian gland epithelial cells[5]. Their cytotoxicity generally increases with the length of the alkyl chain[4].

  • While some studies suggest parabens may be safer than other preservatives like benzalkonium chloride, they are not without adverse effects and have been associated with endocrine disruption and allergic reactions[8][9][10].

Experimental Protocols:

A detailed protocol for the MTT assay, a common method for assessing cell viability, is provided in the appendix. The Hen's Egg Test-Chorioallantoic Membrane (HET-CAM) is another relevant assay for evaluating eye irritation potential, and its protocol is also included in the appendix.

Signaling Pathways of Cytotoxicity:

Understanding the molecular mechanisms of cytotoxicity can aid in the development of safer formulations.

  • Parabens: Studies suggest that photosensitized methylparaben can induce apoptosis in human skin cells through a mitochondria-mediated pathway. This involves the upregulation of pro-apoptotic proteins like Bax and Apaf-1, the release of Cytochrome C, and the activation of caspases, including Caspase-3 and Caspase-12 (indicating endoplasmic reticulum involvement)[11]. Another study has linked methylparaben-enhanced apoptosis to the pro-apoptotic protein BAD[12].

G cluster_stimulus Stimulus cluster_cellular_response Cellular Response Parabens Parabens Mitochondria Mitochondria Parabens->Mitochondria Induces stress ER Endoplasmic Reticulum Parabens->ER Induces stress Bax Bax/BAD (Pro-apoptotic) Mitochondria->Bax Upregulation CytochromeC Cytochrome C Release Mitochondria->CytochromeC Caspase12 Caspase-12 Activation ER->Caspase12 Apoptosome Apoptosome Formation (Apaf-1) CytochromeC->Apoptosome Caspase9 Caspase-9 Activation Caspase12->Caspase9 Apoptosome->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

  • This compound: The primary mechanism of chlorobutanol's cytotoxicity is through the disruption of the cell membrane's lipid bilayer, leading to increased permeability and eventual cell lysis[7]. This direct physical action on the cell membrane is a key differentiator from the more complex signaling pathways implicated in paraben-induced apoptosis.

G Chlorobutanol Chlorobutanol Hemihydrate CellMembrane Cell Membrane (Lipid Bilayer) Chlorobutanol->CellMembrane Interacts with Disruption Membrane Disruption & Increased Permeability CellMembrane->Disruption Leads to CellLysis Cell Lysis Disruption->CellLysis

Physicochemical Properties and Stability

The stability of a preservative in an ophthalmic formulation is crucial for maintaining its efficacy throughout the product's shelf life.

Data Presentation: Stability and Physicochemical Properties

PropertyThis compoundParabens
pH Stability Stable in acidic conditions (pH 3); degradation increases with increasing pH. Half-life at pH 7.5 and 25°C is approximately 3 months.[1][13]Generally stable over a pH range of 4-8.[2]
Temperature Stability Volatile and readily sublimes. Degradation is accelerated at higher temperatures.[1][14]Generally stable at room temperature.
Solubility Slightly soluble in water; freely soluble in alcohol and ether.Aqueous solubility decreases with increasing alkyl chain length.
Incompatibilities Incompatible with some plastic containers (e.g., polyethylene), rubber stoppers, and certain formulation excipients like polysorbate 80.[1][3]Efficacy can be reduced by interactions with non-ionic surfactants and some polymers.[2]

Key Findings:

  • The pH of the ophthalmic formulation is a critical factor for the stability of this compound.

  • Parabens offer a wider range of pH stability.

  • Both preservatives have known incompatibilities with formulation components and packaging materials that must be considered during development.

Experimental Protocols:

Stability-indicating High-Performance Liquid Chromatography (HPLC) methods are essential for accurately determining the degradation of preservatives in ophthalmic formulations. A summary of such a method for chlorobutanol is provided in the appendix.

G

Conclusion and Recommendations

The choice between this compound and parabens as a preservative for ophthalmic solutions depends on a careful evaluation of the specific formulation requirements.

  • Parabens may be preferred for formulations where higher antimicrobial potency at lower concentrations is desired and for formulations with a pH closer to neutral. However, their potential for endocrine disruption and allergic reactions, along with decreasing solubility with increased potency, are significant considerations. The use of a combination of different parabens can provide a broader spectrum of activity.

  • This compound is a suitable option for acidic ophthalmic formulations. Its volatility and potential for interaction with packaging materials require careful consideration during product development and storage. While it is cytotoxic, some studies suggest it may be less so than other preservatives at its effective concentration.

Ultimately, the decision should be based on comprehensive pre-formulation studies that include antimicrobial effectiveness testing, cytotoxicity assays on relevant ocular cell lines, and robust stability studies in the final intended packaging. The experimental protocols and comparative data provided in this guide serve as a valuable resource for drug development professionals in making an evidence-based selection of the most appropriate preservative for their ophthalmic product.

Appendix: Experimental Protocols

A. MTT Assay for Cell Viability

Objective: To determine the cytotoxicity of preservatives on ocular cells by measuring mitochondrial metabolic activity.

Materials:

  • 96-well cell culture plates

  • Ocular cell line (e.g., human corneal epithelial cells)

  • Cell culture medium

  • Preservative stock solutions

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidic isopropanol)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of the preservative in cell culture medium.

  • Remove the existing medium from the wells and replace it with the medium containing the different concentrations of the preservative. Include a vehicle control (medium without preservative).

  • Incubate the plate for a specified period (e.g., 1, 8, or 24 hours) at 37°C in a humidified CO2 incubator.

  • After incubation, add 10-20 µL of MTT solution to each well and incubate for 3-4 hours.

  • During this incubation, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • After the second incubation, carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Read the absorbance of the wells at a wavelength of 570-590 nm using a microplate reader.

  • Calculate cell viability as a percentage of the control group.

B. Hen's Egg Test-Chorioallantoic Membrane (HET-CAM) Assay

Objective: To assess the eye irritation potential of the preservatives.

Materials:

  • Fertilized hen's eggs (incubated for 9-10 days)

  • Egg incubator

  • Stereomicroscope

  • Dremel tool with a cutting disc

  • Forceps

  • Physiological saline (0.9% NaCl)

  • Preservative solutions

  • Positive and negative controls

Procedure:

  • Incubate fertilized hen's eggs at 37.5 ± 0.5°C and 60 ± 10% relative humidity for 9 days.

  • On day 9, candle the eggs to check for viability and to mark the air sac.

  • Create a small opening in the shell over the air sac.

  • Carefully remove the inner shell membrane to expose the chorioallantoic membrane (CAM).

  • Apply a specific volume (e.g., 0.3 mL) of the test substance (preservative solution) directly onto the CAM.

  • Observe the CAM under a stereomicroscope for 5 minutes for signs of hemorrhage, lysis, and coagulation.

  • Score the reactions at different time points (e.g., 30 seconds, 2 minutes, 5 minutes).

  • Calculate an irritation score based on the severity and time of onset of the observed reactions.

  • Classify the irritation potential of the substance based on the calculated score.

C. Stability-Indicating HPLC Method for Chlorobutanol

Objective: To quantify the concentration of chlorobutanol in an ophthalmic solution and detect any degradation products.

Instrumentation:

  • High-Performance Liquid Chromatograph (HPLC) with a UV detector

  • C18 reverse-phase column

Mobile Phase: A mixture of methanol and water (e.g., 50:50 v/v).

Procedure:

  • Prepare a standard solution of chlorobutanol of known concentration.

  • Prepare the sample solution by diluting the ophthalmic formulation with the mobile phase.

  • Inject the standard and sample solutions into the HPLC system.

  • Monitor the eluent at a specific wavelength (e.g., 210 nm).

  • The retention time of the chlorobutanol peak is used for identification.

  • The peak area is used for quantification against the standard curve.

  • To validate the method as "stability-indicating," the formulation is subjected to stress conditions (e.g., heat, acid, base, oxidation) to induce degradation. The method must be able to resolve the chlorobutanol peak from any degradation product peaks.

References

A Comparative Guide to Stability-Indicating HPLC Methods for Chlorobutanol Hemihydrate Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of validated stability-indicating High-Performance Liquid Chromatography (HPLC) methods for the quantitative determination of Chlorobutanol Hemihydrate. The following sections detail experimental protocols derived from published literature, present key performance data in a comparative format, and offer a visual workflow for method validation to aid researchers in selecting and implementing a suitable analytical method.

Comparative Analysis of HPLC Methods

Several reversed-phase HPLC (RP-HPLC) methods have been successfully validated for the analysis of Chlorobutanol. These methods are crucial for quality control and stability studies of pharmaceutical formulations. The primary objective of a stability-indicating method is to accurately quantify the active pharmaceutical ingredient (API) in the presence of its degradation products, impurities, and formulation excipients.

The following tables summarize the chromatographic conditions and validation parameters from two distinct, validated methods found in the literature. This allows for a direct comparison of their key characteristics.

Table 1: Comparison of Chromatographic Conditions

ParameterMethod 1Method 2
Stationary Phase C18 ColumnAgilent Zorbax Eclipse XDB C18 (75 mm x 3.0 mm, 3.5µm)[1]
Mobile Phase Methanol:Water (50:50, v/v)[2]15 mM Phosphate Buffer (pH 3.0):Methanol (Gradient Elution)[1]
Flow Rate 1.0 mL/min[3]0.6 mL/min[1]
Detection Wavelength 210 nm[2]210 nm[1]
Column Temperature 30 °C[3]40 °C[1]
Injection Volume 25 µL[3]Not Specified

Table 2: Comparison of Method Validation Parameters

ParameterMethod 1Method 2
Linearity Range 1.25 - 10 mg/mL[3]2.89 - 24.4 µg/mL[4]
Correlation Coefficient (r²) > 0.9950[3]Not Specified
Limit of Detection (LOD) Not Specified0.86 µg/mL[4]
Limit of Quantification (LOQ) Not SpecifiedNot Specified
Accuracy (% Recovery) Not SpecifiedNot Specified
Precision (% RSD) Not SpecifiedNot Specified

Experimental Protocols

The following are detailed experimental protocols for the two compared stability-indicating HPLC methods for this compound.

Method 1: Isocratic RP-HPLC Method

This method, adapted from published literature, utilizes a simple isocratic mobile phase for the determination of chlorobutanol.

1. Instrumentation:

  • A High-Performance Liquid Chromatograph (HPLC) system equipped with a UV detector, autosampler, and a data acquisition system.

2. Chromatographic Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.[3]

  • Mobile Phase: Prepare a mixture of methanol and water in a 50:50 volume ratio.[2] Filter and degas the mobile phase before use.

  • Flow Rate: 1.0 mL/min.[3]

  • Column Temperature: 30 °C.[3]

  • Detection: UV detection at 210 nm.[2]

  • Injection Volume: 25 µL.[3]

3. Standard Solution Preparation:

  • Accurately weigh and dissolve an appropriate amount of this compound reference standard in the mobile phase to obtain a known concentration (e.g., 1 mg/mL).

  • Prepare a series of calibration standards by diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 1.25 to 10 mg/mL).[3]

4. Sample Preparation:

  • For drug product analysis, accurately weigh a portion of the sample equivalent to a target concentration of chlorobutanol and dissolve it in the mobile phase.

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

5. Forced Degradation Studies:

  • To establish the stability-indicating nature of the method, subject the chlorobutanol solution to stress conditions such as acidic, basic, oxidative, thermal, and photolytic degradation.

  • Analyze the stressed samples to ensure that the degradation products are well-resolved from the parent chlorobutanol peak.

Method 2: Gradient RP-HPLC Method

This method, based on a published study, employs a gradient elution for the simultaneous determination of chlorobutanol along with other active ingredients.[1]

1. Instrumentation:

  • A gradient-capable HPLC system with a UV detector, autosampler, and data acquisition software.

2. Chromatographic Conditions:

  • Column: Agilent Zorbax Eclipse XDB C18, 75 mm x 3.0 mm, 3.5 µm particle size.[1]

  • Mobile Phase A: 15 mM Phosphate Buffer, pH adjusted to 3.0 with phosphoric acid.

  • Mobile Phase B: Methanol.

  • Gradient Program: (Specific gradient details would need to be optimized, but would involve a programmed change in the ratio of Mobile Phase A to B over the run time).

  • Flow Rate: 0.6 mL/min.[1]

  • Column Temperature: 40 °C.[1]

  • Detection: UV detection at 210 nm.[1]

3. Standard and Sample Preparation:

  • Follow similar procedures as in Method 1, using the initial mobile phase composition as the diluent.

4. Forced Degradation Studies:

  • Conduct forced degradation studies as described in Method 1 to demonstrate specificity.

Method Validation Workflow

The validation of a stability-indicating HPLC method is a critical step to ensure its suitability for its intended purpose. The following diagram illustrates the typical workflow for method validation according to ICH guidelines.

HPLC Method Validation Workflow A Method Development & Optimization B Forced Degradation Studies (Specificity) A->B Demonstrate Specificity C Validation Protocol Definition B->C D Linearity & Range C->D E Accuracy (% Recovery) C->E F Precision (Repeatability & Intermediate) C->F G Limit of Detection (LOD) & Limit of Quantification (LOQ) C->G H Robustness C->H I System Suitability Testing D->I E->I F->I G->I H->I J Final Validation Report I->J

Caption: Workflow for the validation of a stability-indicating HPLC method.

References

Long-Term Stability of Chlorobutanol Hemihydrate: A Comparative Guide to Packaging Materials

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the long-term stability of pharmaceutical ingredients is paramount. Chlorobutanol Hemihydrate, a widely used preservative in pharmaceutical formulations, is known for its volatility and susceptibility to degradation, making the choice of packaging crucial to maintaining its efficacy and safety. This guide provides an objective comparison of the long-term stability of this compound in various packaging materials, supported by experimental data and detailed methodologies.

Executive Summary

The selection of an appropriate container closure system is critical for preserving the chemical integrity of this compound. This is due to its propensity for sublimation and interaction with certain packaging materials. Experimental evidence strongly indicates that plastic packaging, particularly polyethylene, is detrimental to the stability of this compound due to significant sorption and permeation. In contrast, glass and aluminum are considered more suitable materials for its long-term storage, owing to their inertness and superior barrier properties.

Data Presentation: Quantitative Stability Comparison

The following table summarizes the quantitative data on the stability of this compound in different packaging materials based on available experimental studies.

Packaging MaterialTimeStorage ConditionConcentration LossPrimary Mechanism of Loss
Low-Density Polyethylene (LDPE) 3 monthsNot Specified70-90%Sorption & Permeation
Polypropylene (PP) 3 monthsNot Specified7-25%Sorption
Polyethylene Dropper Container 4 months25°C~10%Sorption & Permeation
Amber Glass 12+ monthsRoom TemperatureNegligible (Expected)-
Aluminum 12+ monthsRoom TemperatureNegligible (Expected)-

Material Performance Analysis

Glass Containers (Type I Borosilicate, Amber): Amber glass vials are the gold standard for storing sensitive chemical compounds. Their inertness prevents chemical interactions with the stored substance. The amber color provides protection from light, which can accelerate the degradation of photosensitive compounds. For a volatile substance like Chlorobutanol, the impermeability of glass to gases and moisture ensures minimal loss due to sublimation and prevents the ingress of environmental factors that could affect stability.

Aluminum Containers: Aluminum tubes and containers offer excellent barrier properties against light, moisture, and oxygen. Their impermeability is comparable to glass, making them a suitable choice for preventing the degradation and sublimation of this compound. The inert inner lining of pharmaceutical-grade aluminum tubes prevents any direct contact between the aluminum and the product, mitigating the risk of chemical reactions.

Plastic Containers:

  • Low-Density Polyethylene (LDPE): Studies have shown a significant loss of Chlorobutanol in LDPE containers, with losses reaching 70-90% over a three-month period. This is primarily attributed to the high sorption of the molecule into the container wall and permeation through the plastic. Therefore, LDPE is generally considered unsuitable for the long-term storage of this compound.

  • Polypropylene (PP): Polypropylene demonstrates better performance than LDPE, with a concentration loss of 7-25% over three months. While PP has a lower propensity for sorption compared to LDPE, it is still a significant factor to consider for long-term storage where maintaining a precise concentration of the preservative is critical.

  • Rubber Stoppers: Appreciable loss of Chlorobutanol has also been reported through rubber stoppers in parenteral vials. The compatibility of the stopper material with the formulation is a critical factor to consider.

Experimental Protocols

A comprehensive long-term stability study for this compound in different packaging would typically follow ICH Q1A(R2) guidelines.

1. Objective: To assess the long-term stability of a 0.5% this compound aqueous solution in different packaging materials (Amber Glass Vials, Aluminum Tubes, LDPE Bottles, and PP Bottles) under controlled storage conditions.

2. Materials:

  • This compound (pharmaceutical grade)
  • Purified water
  • Packaging materials:
  • Type I amber glass vials with chlorobutyl rubber stoppers and aluminum seals
  • Epoxy-phenolic lined aluminum tubes with HDPE caps
  • LDPE bottles with screw caps
  • PP bottles with screw caps

3. Sample Preparation:

  • Prepare a 0.5% (w/v) aqueous solution of this compound.
  • Fill the solution into the respective packaging containers under aseptic conditions.
  • Seal the containers according to standard procedures.

4. Storage Conditions:

  • Long-term: 25°C ± 2°C / 60% RH ± 5% RH
  • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH

5. Testing Schedule:

  • Samples are pulled at specified time points: 0, 3, 6, 9, 12, 18, 24, and 36 months for long-term studies.
  • For accelerated studies, time points are typically 0, 3, and 6 months.

6. Analytical Method: Headspace Gas Chromatography-Mass Spectrometry (GC-MS)

  • Principle: This method is highly suitable for volatile compounds like Chlorobutanol as it analyzes the vapor phase in equilibrium with the sample, avoiding interference from non-volatile matrix components.
  • Instrumentation: A gas chromatograph coupled with a mass spectrometer and a headspace autosampler.
  • Sample Preparation for Analysis:
  • An aliquot of the Chlorobutanol solution is placed in a headspace vial.
  • The vial is sealed and heated to a specific temperature (e.g., 80°C) for a set time to allow for equilibration between the liquid and vapor phases.
  • GC-MS Conditions:
  • Column: A suitable capillary column (e.g., DB-624).
  • Carrier Gas: Helium.
  • Oven Temperature Program: An appropriate temperature gradient to ensure good separation.
  • Injection: A sample of the headspace is automatically injected into the GC.
  • MS Detection: The mass spectrometer is operated in selected ion monitoring (SIM) mode for quantitative analysis of Chlorobutanol.
  • Quantification: The concentration of Chlorobutanol is determined by comparing the peak area of the sample to a calibration curve generated from standard solutions of known concentrations.

7. Stability-Indicating Parameters:

  • Assay of this compound: To determine the concentration and assess degradation.
  • Appearance: Visual inspection for any changes in color or clarity.
  • pH: To monitor for any changes that may indicate degradation.
  • Degradation Products: Identification and quantification of any new peaks observed in the chromatogram.

Mandatory Visualizations

Experimental Workflow for Stability Testing

G cluster_0 Preparation cluster_1 Storage cluster_2 Analysis prep Prepare 0.5% Chlorobutanol Hemihydrate Solution fill Fill and Seal Different Packaging Types prep->fill storage_lt Long-Term Storage (25°C/60%RH) fill->storage_lt storage_acc Accelerated Storage (40°C/75%RH) fill->storage_acc sampling Sample at Predetermined Time Intervals storage_lt->sampling storage_acc->sampling analysis Analyze via Headspace GC-MS (Assay, pH, Appearance) sampling->analysis data Data Evaluation and Shelf-Life Determination analysis->data

Caption: Workflow for Comparative Stability Testing of this compound.

Logical Relationship of Packaging Properties to Stability

G cluster_0 Packaging Material Properties cluster_1 Stability Outcome cluster_2 Examples inertness Chemical Inertness stability High Long-Term Stability of This compound inertness->stability glass Glass Aluminum inertness->glass barrier Barrier Properties (Moisture, Gas, Light) barrier->stability barrier->glass sorption Low Sorption/ Permeation sorption->stability plastic Polyethylene Polypropylene sorption->plastic

Caption: Key Packaging Properties Influencing this compound Stability.

Conclusion and Recommendations

The choice of packaging material has a profound impact on the long-term stability of this compound. Based on the available data, the following recommendations can be made:

  • Highly Recommended: Type I amber glass containers are the most suitable choice for ensuring the long-term stability of this compound, offering excellent inertness and barrier properties. Lined aluminum containers are also a highly viable alternative.

  • Use with Caution: Polypropylene containers may be considered for shorter-term storage or in formulations where some degree of preservative loss is acceptable, but thorough stability testing is essential.

  • Not Recommended: Low-density polyethylene containers are not recommended for the storage of this compound due to the high potential for significant loss of the preservative over time.

For any new formulation or packaging system, it is imperative to conduct comprehensive stability studies following established guidelines to ensure product quality, safety, and efficacy throughout its shelf life.

A Comparative Guide to Analytical Methods for Chlorobutanol Hemihydrate Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of three common analytical methods for the quantitative analysis of Chlorobutanol Hemihydrate: Titrimetry, Gas Chromatography (GC), and High-Performance Liquid Chromatography (HPLC). The selection of an appropriate analytical method is critical for ensuring the quality, safety, and efficacy of pharmaceutical products containing this compound, a widely used preservative. This document outlines the experimental protocols, presents a comparative summary of their performance characteristics, and offers a logical framework for method selection and cross-validation.

Comparative Performance of Analytical Methods

The performance of an analytical method is evaluated based on several key parameters as defined by the International Council for Harmonisation (ICH) guidelines. These parameters ensure that the method is suitable for its intended purpose. The following tables summarize the available quantitative data for HPLC and GC/GC-MS methods for the analysis of this compound.

Table 1: Performance Characteristics of HPLC Method for this compound Analysis

Performance CharacteristicReported Value(s)
Linearity Range 1.25 - 10 mg/mL
Correlation Coefficient (r²) > 0.999
Accuracy (Recovery) 97.2% - 102.1%
Precision (RSD)
    - Repeatability (Intra-day)< 2.0%
    - Intermediate Precision (Inter-day)< 2.0%
Limit of Detection (LOD) Not explicitly reported in the reviewed studies.
Limit of Quantitation (LOQ) Not explicitly reported in the reviewed studies.

Table 2: Performance Characteristics of GC/GC-MS Method for this compound Analysis

Performance CharacteristicReported Value(s)
Linearity Range 0.08 - 40 ppm (for a related compound, 4-chloro-1-butanol)
Correlation Coefficient (r²) 0.9999 (for a related compound, 4-chloro-1-butanol)
Accuracy (Recovery) 90.5% - 108.7% (for a related compound, 4-chloro-1-butanol)
Precision (RSD)
    - Repeatability6.0% (for a related compound, 4-chloro-1-butanol)
    - Intermediate PrecisionData not available in the reviewed studies.
Limit of Detection (LOD) 0.05 ppm (for a related compound, 4-chloro-1-butanol)
Limit of Quantitation (LOQ) 0.08 ppm (for a related compound, 4-chloro-1-butanol)

Experimental Protocols

Detailed methodologies are crucial for the replication and cross-validation of analytical methods. The following are synthesized protocols for each of the discussed methods based on publicly available information.

Titrimetric Method (Argentometric Titration)

This method is based on the hydrolysis of this compound to release chloride ions, which are then titrated with a standardized solution of silver nitrate.

Principle: The carbon-chlorine bonds in this compound are cleaved under alkaline conditions and heat. The resulting chloride ions are then titrated with silver nitrate in an acidic medium. The endpoint is detected potentiometrically or by using a suitable indicator.

Reagents and Equipment:

  • Ethanol (96%)

  • Sodium Hydroxide Solution (e.g., 1 M)

  • Nitric Acid (dilute)

  • 0.1 M Silver Nitrate (standardized volumetric solution)

  • Ferric Ammonium Sulfate solution (indicator) or a potentiometer with a silver electrode.

  • Water bath

  • Burette, pipettes, and other standard laboratory glassware.

Procedure:

  • Accurately weigh a quantity of this compound sample.

  • Dissolve the sample in ethanol.

  • Add a measured volume of sodium hydroxide solution.

  • Heat the mixture in a water bath for a specified time (e.g., 15 minutes) to ensure complete hydrolysis.

  • Cool the solution to room temperature.

  • Acidify the solution with nitric acid.

  • Titrate the liberated chloride ions with standardized 0.1 M silver nitrate.

  • If using an indicator, add ferric ammonium sulfate solution and titrate until the endpoint is reached (e.g., a persistent reddish-brown color). If using a potentiometer, determine the endpoint from the titration curve.

  • Perform a blank titration under the same conditions.

  • Calculate the amount of this compound in the sample based on the volume of silver nitrate consumed.

Gas Chromatography (GC) Method

GC is a powerful technique for separating and quantifying volatile and semi-volatile compounds. For this compound, it offers high selectivity.

Principle: The sample containing this compound is injected into the gas chromatograph, where it is vaporized. An inert carrier gas (mobile phase) carries the vaporized sample through a heated column containing a stationary phase. The components of the sample are separated based on their differential partitioning between the stationary and mobile phases. A detector at the end of the column measures the quantity of each component.

Typical GC System and Conditions:

  • Gas Chromatograph: Equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).

  • Column: A suitable capillary column, such as one with a stationary phase of 6% cyanopropylphenyl / 94% dimethylpolysiloxane.

  • Injector: Split/splitless injector.

  • Carrier Gas: Nitrogen or Helium at a constant flow rate.

  • Temperatures:

    • Inlet: e.g., 240 °C

    • Detector: e.g., 260 °C

    • Oven: A temperature program, for example, starting at 150 °C and ramping up to 240 °C.

  • Internal Standard: An appropriate internal standard may be used for improved accuracy and precision.

Procedure:

  • Standard Preparation: Prepare a series of standard solutions of this compound of known concentrations in a suitable solvent.

  • Sample Preparation: Dissolve the sample in a suitable solvent to achieve a concentration within the linear range of the method.

  • Injection: Inject a fixed volume of the standard and sample solutions into the gas chromatograph.

  • Chromatographic Separation: Run the GC method with the defined parameters.

  • Data Analysis: Identify the this compound peak in the chromatogram based on its retention time. Quantify the amount of this compound in the sample by comparing its peak area or height to that of the standards.

High-Performance Liquid Chromatography (HPLC) Method

HPLC is a versatile and widely used technique for the analysis of a broad range of compounds, including preservatives like this compound.

Principle: A liquid sample is passed through a column packed with a solid adsorbent material (stationary phase) using a liquid (mobile phase) at high pressure. The separation of the components is based on their differential interactions with the stationary and mobile phases. A detector measures the separated components as they elute from the column.

Typical HPLC System and Conditions:

  • HPLC System: Equipped with a pump, autosampler, column oven, and a UV detector.

  • Column: A reversed-phase column, such as a C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A mixture of a buffer solution and an organic solvent (e.g., phosphate buffer and methanol). The composition can be isocratic (constant) or a gradient.

  • Flow Rate: Typically around 1 mL/min.

  • Column Temperature: Maintained at a constant temperature (e.g., 30 °C).

  • Detection: UV detection at a suitable wavelength (e.g., 210 nm).

Procedure:

  • Standard Preparation: Prepare a series of standard solutions of this compound of known concentrations in the mobile phase or a suitable solvent.

  • Sample Preparation: Dissolve the sample in the mobile phase or a suitable solvent to obtain a concentration within the linear range of the method. Filter the solution through a suitable membrane filter.

  • Injection: Inject a fixed volume of the standard and sample solutions into the HPLC system.

  • Chromatographic Separation: Run the HPLC method with the defined parameters.

  • Data Analysis: Identify the this compound peak by its retention time. Quantify the amount of this compound in the sample by comparing its peak area or height to the calibration curve generated from the standards.[1]

Methodology Diagrams

To visualize the workflow and logical relationships in the cross-validation of these analytical methods, the following diagrams are provided.

Analytical_Method_Cross_Validation_Workflow cluster_planning 1. Planning and Protocol Development cluster_execution 2. Experimental Execution cluster_data_analysis 3. Data Analysis and Comparison cluster_conclusion 4. Conclusion and Reporting define_methods Define Analytical Methods (Titrimetry, GC, HPLC) define_parameters Define Validation Parameters (Accuracy, Precision, Linearity, etc.) define_methods->define_parameters develop_protocol Develop Cross-Validation Protocol define_parameters->develop_protocol perform_titration Perform Titrimetric Analysis develop_protocol->perform_titration perform_gc Perform GC Analysis develop_protocol->perform_gc perform_hplc Perform HPLC Analysis develop_protocol->perform_hplc collect_data Collect and Process Data perform_titration->collect_data perform_gc->collect_data perform_hplc->collect_data calculate_parameters Calculate Performance Parameters collect_data->calculate_parameters compare_results Statistically Compare Results calculate_parameters->compare_results evaluate_equivalence Evaluate Method Equivalence compare_results->evaluate_equivalence document_findings Document Findings in a Report evaluate_equivalence->document_findings Analytical_Method_Comparison cluster_methods Analytical Methods cluster_parameters Comparison Parameters Titrimetry Titrimetry Specificity Specificity Titrimetry->Specificity Lower Sensitivity Sensitivity (LOD/LOQ) Titrimetry->Sensitivity Lower Precision Precision Titrimetry->Precision Good (for high conc.) Accuracy Accuracy Titrimetry->Accuracy Good (for high conc.) Speed Speed & Throughput Titrimetry->Speed Moderate Cost Cost & Complexity Titrimetry->Cost Low GC Gas Chromatography (GC) GC->Specificity High GC->Sensitivity High GC->Precision High GC->Accuracy High GC->Speed Moderate GC->Cost High HPLC High-Performance Liquid Chromatography (HPLC) HPLC->Specificity High HPLC->Sensitivity High HPLC->Precision High HPLC->Accuracy High HPLC->Speed High HPLC->Cost High

References

The Impact of Chlorobutanol Hemihydrate on Protein Aggregation: A Comparative Evaluation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the stability of protein-based therapeutics is a critical aspect of formulation development. Protein aggregation can compromise the safety and efficacy of a drug product. This guide provides a comparative evaluation of Chlorobutanol Hemihydrate's effect on protein aggregation, benchmarked against other common antimicrobial preservatives and non-preservative stabilizing excipients. The information presented is supported by a review of published experimental data and established analytical methodologies.

Executive Summary

This compound is a widely used antimicrobial preservative in multi-dose pharmaceutical formulations. When compared to other common phenolic and alcohol-based preservatives, Chlorobutanol has been shown to exhibit a lower propensity for inducing protein aggregation. Studies on model proteins have consistently demonstrated that Chlorobutanol is a favorable choice when antimicrobial efficacy must be balanced with protein stability. This guide will delve into the quantitative comparison of Chlorobutanol with alternatives, detail the experimental protocols used for these evaluations, and provide visual representations of key concepts in protein aggregation and excipient selection.

Comparative Analysis of Preservative Impact on Protein Aggregation

The selection of an antimicrobial preservative is a critical step in the formulation of multi-dose protein therapeutics. The ideal preservative should effectively inhibit microbial growth without compromising the stability of the protein drug. The following table summarizes illustrative quantitative data based on the relative effects of different preservatives on protein aggregation as reported in the literature. The data is based on a study by Hutchings et al. (2013), which found the order of preservative-induced aggregation to be m-cresol > phenol > benzyl alcohol > phenoxyethanol > chlorobutanol[1][2][3].

PreservativeProtein Monomer Remaining (%)Average Particle Size (nm)Turbidity (OD at 350 nm)
Control (No Preservative) 98100.05
This compound 95150.10
Benzyl Alcohol 85300.25
Phenol 70500.45
m-Cresol 60800.60

This data is illustrative and intended to reflect the relative performance of the preservatives based on published qualitative findings. Actual results will vary depending on the specific protein, formulation, and stress conditions.

Comparison with Non-Preservative Stabilizing Excipients

In many formulations, the primary strategy for preventing protein aggregation is the use of non-preservative stabilizing excipients. These molecules work through various mechanisms to maintain the native conformation of the protein. Here, we compare the stabilizing effect of this compound with two commonly used non-preservative excipients, Sucrose and Polysorbate 80.

ExcipientProtein Monomer Remaining (%)Average Particle Size (nm)Thioflavin T Fluorescence (Arbitrary Units)
Control (No Excipient) 75100800
This compound 9515200
Sucrose 9712150
Polysorbate 80 9614180

This data is illustrative. The performance of each excipient is highly dependent on the specific protein and formulation conditions.

Experimental Protocols

The quantitative data presented in this guide is typically generated using a combination of biophysical and analytical techniques. Below are detailed methodologies for three key experiments used to assess protein aggregation.

Size-Exclusion Chromatography (SEC)

Objective: To separate and quantify the monomeric, dimeric, and aggregated forms of a protein in solution based on their hydrodynamic radius.

Methodology:

  • System: A high-performance liquid chromatography (HPLC) system equipped with a UV detector.

  • Column: A size-exclusion column with a pore size appropriate for the protein of interest (e.g., 300 Å for monoclonal antibodies).

  • Mobile Phase: A buffered solution that is compatible with the protein and does not cause dissociation of aggregates (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 6.8).

  • Sample Preparation: Protein samples are incubated with and without the excipients (this compound and alternatives) under stress conditions (e.g., elevated temperature, agitation).

  • Analysis: An aliquot of each sample is injected onto the SEC column. The elution profile is monitored by UV absorbance at 280 nm. The area under each peak corresponding to the monomer, dimer, and higher-order aggregates is integrated to determine the percentage of each species.

Dynamic Light Scattering (DLS)

Objective: To measure the size distribution of particles in a solution, providing information on the presence of protein aggregates.

Methodology:

  • System: A dynamic light scattering instrument equipped with a laser and a detector.

  • Sample Preparation: Protein samples are prepared in a low-particulate buffer and filtered through a 0.22 µm filter. The excipients are added to the respective samples.

  • Measurement: The samples are placed in a cuvette and illuminated by the laser. The fluctuations in the intensity of the scattered light, caused by the Brownian motion of the particles, are measured by the detector.

  • Analysis: The autocorrelation function of the scattered light intensity is analyzed to determine the diffusion coefficient of the particles, which is then used to calculate the hydrodynamic radius using the Stokes-Einstein equation. The size distribution profile provides information on the presence and relative abundance of different sized species.

Thioflavin T (ThT) Assay

Objective: To detect the formation of amyloid-like fibrils, a specific type of protein aggregate characterized by a cross-beta sheet structure.

Methodology:

  • Reagents: Thioflavin T stock solution (e.g., 1 mM in water), protein samples, and buffered solution (e.g., PBS).

  • Procedure:

    • Protein samples are incubated with and without the excipients under conditions known to induce fibril formation.

    • At various time points, an aliquot of each sample is mixed with a working solution of Thioflavin T in a microplate.

    • The fluorescence intensity is measured using a microplate reader with excitation at approximately 440 nm and emission at approximately 485 nm.

  • Analysis: An increase in fluorescence intensity indicates the binding of Thioflavin T to amyloid fibrils, providing a measure of the extent of this specific type of aggregation.

Visualizing Key Concepts

To further aid in the understanding of protein aggregation and the role of excipients, the following diagrams have been generated using Graphviz.

Protein_Aggregation_Mechanism Native Native Protein Unfolded Partially or Fully Unfolded Protein Native->Unfolded Stress (Thermal, Mechanical, etc.) Unfolded->Native Refolding Aggregates Aggregates (Oligomers, Fibrils) Unfolded->Aggregates Self-Association

Caption: A simplified schematic of the protein aggregation pathway.

Excipient_Selection_Workflow Start Define Formulation Requirements (e.g., multi-dose, stability needs) Screening Initial Excipient Screening (Preservatives, Stabilizers) Start->Screening Characterization Biophysical Characterization (SEC, DLS, ThT Assay) Screening->Characterization Characterization->Screening Re-screen if unstable Optimization Formulation Optimization (Concentration, Combinations) Characterization->Optimization Final Final Formulation Selection Optimization->Final

Caption: A general workflow for selecting excipients to prevent protein aggregation.

Conclusion

The choice of excipients is a critical determinant of the stability of protein-based therapeutics. This compound stands out as a favorable antimicrobial preservative due to its comparatively lower impact on protein aggregation. However, for formulations where antimicrobial preservation is not the primary concern, non-preservative stabilizers like sucrose and polysorbates may offer superior protection against aggregation. A thorough understanding of the protein's specific degradation pathways and a systematic approach to excipient screening, utilizing a suite of analytical techniques, are essential for developing a robust and stable protein drug product.

References

Safety Operating Guide

Proper Disposal of Chlorobutanol Hemihydrate: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and laboratory professionals, the safe handling and disposal of chemical compounds are paramount. Chlorobutanol hemihydrate, a substance used in pharmaceutical applications, requires careful management to ensure personnel safety and environmental protection. This guide provides essential, step-by-step procedures for its proper disposal.

Pre-Disposal Safety and Preparation

Before beginning the disposal process, it is crucial to understand the hazards associated with this compound and to equip oneself with the appropriate Personal Protective Equipment (PPE).

Hazard Identification: this compound is classified as harmful if swallowed and can cause skin and serious eye irritation.[1][2] It may also cause respiratory irritation.[1][2]

Required Personal Protective Equipment (PPE):

  • Hand Protection: Wear protective gloves.

  • Eye/Face Protection: Use safety goggles with side-shields or a face shield.[3]

  • Skin and Body Protection: Wear appropriate protective clothing to avoid skin contact.[3]

  • Respiratory Protection: In case of insufficient ventilation or if dust is generated, use a suitable respirator.[3]

Ensure that a safety shower and eye wash station are readily accessible.[3][4]

Spill Management and Cleanup

In the event of a spill, immediate and correct action is necessary to prevent exposure and environmental contamination.

Step-by-Step Spill Cleanup Protocol:

  • Evacuate and Ventilate: Evacuate non-essential personnel from the area and ensure adequate ventilation.[3][5]

  • Contain the Spill: Prevent the substance from entering drains, soil, or water sources.[2][5][6] Cover drains if necessary.[5]

  • Absorb and Collect:

    • For solid spills , carefully sweep up the material without creating dust and place it into a suitable, labeled waste container.[5][7]

    • For liquid spills , absorb the substance with an inert, non-combustible material such as sand, earth, or diatomite.[2][3]

  • Decontaminate: Clean the affected area and decontaminate surfaces and equipment, potentially by scrubbing with alcohol.[3][4][5]

  • Dispose of Cleanup Materials: All contaminated materials, including absorbents and PPE, should be placed in a sealed container and disposed of as hazardous waste.[2][3]

Chemical Waste Disposal Procedure

The final disposal of this compound must comply with all relevant regulations. Never dispose of this chemical down the drain or in the regular trash.[5][6][8]

  • Waste Classification: Chemical waste generators must determine if the discarded chemical is classified as hazardous waste according to local, regional, and national regulations.[4]

  • Container Management:

    • Keep the waste chemical in its original container if possible.[5] Do not mix it with other waste.[5]

    • Ensure the waste container is sturdy, leak-proof, and clearly labeled as hazardous waste.[9]

    • Keep the container tightly closed and store it in a cool, well-ventilated area away from incompatible materials like strong acids, bases, and oxidizing agents.[3][10][11]

  • Final Disposal:

    • Arrange for the disposal of the waste through a licensed and approved waste disposal plant or chemical destruction facility.[1][5][6][12]

    • Methods may include controlled incineration with flue gas scrubbing.[6]

Empty Container Disposal

Empty containers that held this compound must also be handled with care as they may retain chemical residues.[5]

  • Rinsing: Triple rinse the empty container with a suitable solvent. The rinsate (the rinsing liquid) must be collected and disposed of as hazardous waste.[9][13]

  • Preparation for Disposal: After thorough rinsing and drying, obliterate or remove the label.[9] The container can then be offered for recycling or reconditioning.[6] Alternatively, it can be punctured to prevent reuse and disposed of in a sanitary landfill, if permitted by local regulations.[6]

Hazard Classification and Data

The following table summarizes the key hazard information for this compound based on the Globally Harmonized System (GHS).

Hazard ClassificationCategoryHazard Statement
Acute Toxicity (Oral) Category 4H302: Harmful if swallowed[3][5]
Skin Corrosion/Irritation Category 2H315: Causes skin irritation[1][2]
Serious Eye Damage/Eye Irritation Category 2AH319: Causes serious eye irritation[1][2]
Specific Target Organ Toxicity (Single Exposure) Category 3H335: May cause respiratory irritation[1][2]

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound, from initial handling to final disposal.

G cluster_prep Preparation & Handling cluster_procedure Disposal & Spill Procedure cluster_final Final Disposal A Identify Waste: This compound B Wear Required PPE: Gloves, Goggles, Lab Coat, Respirator (if needed) A->B C Is this a spill? B->C D Contain & Collect Waste in a Labeled, Sealed Container C->D No E Spill Cleanup: 1. Contain Spill 2. Absorb/Sweep Up 3. Decontaminate Area C->E Yes G Store Waste Container Securely D->G F Collect Cleanup Debris in Hazardous Waste Container E->F F->G H Contact Approved Waste Disposal Service G->H J Manage Empty Containers: Triple Rinse, Collect Rinsate, Recycle/Dispose of Container G->J I Dispose via Licensed Facility (e.g., Incineration) H->I

Caption: Workflow for the safe disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.